molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B1313223
CAS No.: 134997-74-3
M. Wt: 174.16 g/mol
InChI Key: WCBILQWUWLALFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile ( 134997-74-3) is a high-purity chemical intermediate with a molecular formula of C 9 H 6 N 2 O 2 and a molecular weight of 174.16 g/mol . This compound is part of the 3,4-dihydro-2H-benzo[1,4]oxazine derivative family, a class of structures investigated for their potential in pharmaceutical development . Preclinical research has explored similar derivatives for various therapeutic areas, including as potential antidepressant and anxiolytic agents . The molecule features a benzoxazine core scaffold substituted with a nitrile group, making it a versatile building block for medicinal chemistry and drug discovery programs. The nitrile functionality offers a synthetic handle for further chemical modifications, while the oxazinone ring can contribute to key pharmacophore interactions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions; it carries the GHS signal word "Warning" and hazard statement H302 (Harmful if swallowed) . For safe handling, recommended precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBILQWUWLALFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443001
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134997-74-3
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, and potential applications, drawing upon available data and contextualizing its properties within the broader class of benzoxazinones.

Introduction: The Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that feature a benzene ring fused to an oxazine ring. These structures are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,4-benzoxazin-3-one backbone, in particular, has been identified as a promising scaffold for the design of novel therapeutic agents.[2] The subject of this guide, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, incorporates a nitrile group at the 6-position, a modification that can significantly influence its electronic properties, metabolic stability, and potential as a covalent inhibitor.[4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (CAS 134997-74-3) is presented below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[5]
Molecular Weight 174.16 g/mol [5]
Appearance Pale brown solidChemicalBook
Melting Point 106-108 °CChemicalBook
Boiling Point (Predicted) 403.2±45.0 °CChemicalBook
Density (Predicted) 1.39±0.1 g/cm³ChemicalBook
pKa (Predicted) 11.77±0.20ChemicalBook
Storage Sealed in dry, Room TemperatureChemicalBook

Synthesis and Characterization

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile has been reported via a palladium-catalyzed cyanation reaction.

Synthetic Protocol

A detailed experimental procedure for the synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is as follows:

  • A suspension of 6-bromo-2H-1,4-benzoxazin-3(4H)-one (8.39 g), zinc cyanide (3.46 g), and tetrakis(triphenylphosphine)palladium (2.13 g) in anhydrous N,N-dimethylformamide (DMF) (70 mL) is thoroughly degassed.

  • The reaction mixture is heated to 80 °C in an oil bath and stirred overnight.

  • Upon completion, the mixture is cooled to room temperature and poured into water (500 mL).

  • The resulting precipitate is collected by filtration, air-dried, and washed with pentane.

  • The crude solid is then dissolved in a 1:1 mixture of dichloromethane and methanol and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure to yield the final product as a yellow solid (5.68 g, 89% yield).

Mass spectrometric analysis of the product showed a protonated molecular ion peak [MH]⁺ at m/z 175, consistent with the expected molecular weight.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup 6-bromo 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Reaction_Mixture Reaction_Mixture 6-bromo->Reaction_Mixture ZnCN2 Zinc Cyanide ZnCN2->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Mixture DMF DMF (solvent) DMF->Reaction_Mixture Heat 80 °C Stirring Overnight Heat->Stirring Quench Pour into H₂O Stirring->Quench Filter Filter & Wash Quench->Filter Purify Silica Gel Chromatography Filter->Purify Product 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile Purify->Product Reaction_Mixture->Heat React

Caption: Synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Spectroscopic Characterization (Predicted and Analog-Based)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methylene protons of the oxazine ring, and a broad singlet for the N-H proton. The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the nitrile carbon, the carbons of the benzene ring, and the methylene carbon of the oxazine ring. The chemical shifts of the aromatic carbons will provide further insight into the electronic environment of the ring system.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching, C=O stretching of the lactam, C≡N stretching of the nitrile group, and C-O-C stretching of the oxazine ring. The presence of a sharp, intense band around 2220-2260 cm⁻¹ would be characteristic of the nitrile functionality.

Basic Properties and Reactivity

The basicity of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is predicted to be low, with a calculated pKa of 11.77 for the conjugate acid. This is attributed to the presence of the electron-withdrawing carbonyl and nitrile groups, which decrease the electron density on the nitrogen atom of the oxazine ring.

The molecule's reactivity is influenced by several functional groups:

  • Lactam: The cyclic amide (lactam) functionality can undergo hydrolysis under acidic or basic conditions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing substituents.

Potential Biological Activities and Applications

While no specific biological studies on 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile have been found, the broader class of benzoxazinones exhibits a wide range of pharmacological activities.[1][2] These include:

  • Antimicrobial Activity: Many benzoxazinone derivatives have demonstrated efficacy against various bacterial and fungal strains.[1][2]

  • Anticancer Activity: The benzoxazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against key enzymes in cancer signaling pathways.[3]

  • Anti-inflammatory Properties: Certain benzoxazinones have been investigated for their potential to modulate inflammatory responses.[3]

The nitrile group in 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile may enhance its metabolic stability, a desirable property in drug development.[4] This compound could serve as a valuable intermediate for the synthesis of more complex molecules with tailored biological activities.

PotentialApplications cluster_Fields Potential Fields of Application cluster_Activities Based on Benzoxazinone Scaffold Core 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci Antimicrobial Antimicrobial Agents MedChem->Antimicrobial Anticancer Anticancer Therapeutics MedChem->Anticancer Antiinflammatory Anti-inflammatory Drugs MedChem->Antiinflammatory

Sources

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile: Structure, Synthesis, and Therapeutic Potential

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, explore validated synthetic methodologies, detail its analytical characterization, and discuss its potential as a privileged scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising molecular entity.

The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazine core is a recurring motif in a multitude of biologically active compounds, recognized for its versatile pharmacological profile.[3][4][5] This heterocyclic system, formed by the fusion of a benzene ring with an oxazine ring, serves as a robust scaffold for the development of novel therapeutic agents.[1][6] The inherent structural features of benzoxazines allow for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3][4] Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[1][3][5] The chemical simplicity and accessibility of the benzoxazine skeleton make it an attractive starting point for the synthesis of complex, biologically relevant molecules.[1]

The specific molecule of focus, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, incorporates key functional groups that are anticipated to modulate its biological activity. The "3-oxo" group introduces a lactam functionality, which can participate in hydrogen bonding and may influence metabolic stability. The "6-carbonitrile" group is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many approved drugs. Its presence can significantly impact the molecule's polarity, solubility, and interaction with biological targets.

Structural Elucidation and Characterization

The definitive structure of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is confirmed through a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and assessment of purity.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile based on its chemical structure and data from analogous compounds.[7][8][9]

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the 7.0-8.0 ppm region, a singlet for the methylene protons (O-CH₂-N) around 4.5-5.5 ppm, and a broad singlet for the NH proton.
¹³C NMR Aromatic carbons in the 110-150 ppm range, a signal for the nitrile carbon (C≡N) around 115-120 ppm, a peak for the carbonyl carbon (C=O) in the 160-170 ppm region, and a signal for the methylene carbon (O-CH₂-N) around 60-70 ppm.[7]
FT-IR (cm⁻¹) A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, a strong carbonyl (C=O) stretch of the lactam at approximately 1680-1700 cm⁻¹, an N-H stretch around 3200-3400 cm⁻¹, and C-O-C stretching vibrations.[7][8]
Mass Spectrometry The molecular ion peak (M+) corresponding to the exact mass of the compound (C₉H₆N₂O₂).

Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

The synthesis of benzoxazine derivatives can be achieved through various established methods.[2][10] A common and efficient approach involves a one-pot tandem reaction or a multi-step synthesis starting from readily available precursors.[2] The following is a generalized, yet detailed, protocol for the synthesis of the target molecule.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the cyclization of a suitably substituted aminophenol derivative. The key starting materials would be 4-amino-3-hydroxybenzonitrile and a two-carbon electrophile that can form the oxazinone ring.

Synthetic WorkflowGeneral Synthetic Workflowcluster_0Starting Materialscluster_1Intermediate Formationcluster_2Final Product4-amino-3-hydroxybenzonitrile4-amino-3-hydroxybenzonitrileIntermediateN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide4-amino-3-hydroxybenzonitrile->IntermediateAcylationChloroacetyl_chlorideChloroacetyl chlorideChloroacetyl_chloride->IntermediateTarget_Molecule3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileIntermediate->Target_MoleculeIntramolecularCyclization (Base)

Caption: A generalized synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Acylation of 4-amino-3-hydroxybenzonitrile

  • To a stirred solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 eq).

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (2.0 eq), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is not extensively published, the benzoxazine scaffold is a well-established pharmacophore.[1][3][6] The structural motifs present in the target molecule suggest several potential avenues for therapeutic intervention.

  • Anticancer Activity: Many benzoxazine derivatives have demonstrated potent anticancer properties.[3][5][6] The planar, heterocyclic nature of the core structure allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cell proliferation. Some derivatives have been investigated as hypoxia-targeted compounds for cancer therapy.[11]

  • Enzyme Inhibition: The lactam functionality and the aromatic system can engage in specific interactions with enzyme active sites. For instance, related benzoxazinone structures have been identified as inhibitors of enzymes like GSK-3β, which is a target for diseases such as Alzheimer's and diabetes.[12]

  • Antimicrobial Properties: The benzoxazine ring system is present in numerous compounds with significant antibacterial and antifungal activity.[1][7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Therapeutic_Potentialcluster_applicationsPotential Therapeutic ApplicationsTarget_Molecule3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileAnticancerAnticancerTarget_Molecule->AnticancerCytotoxicityEnzyme_InhibitionEnzyme Inhibition(e.g., Kinases)Target_Molecule->Enzyme_InhibitionBinding AffinityAntimicrobialAntimicrobialTarget_Molecule->AntimicrobialGrowth Inhibition

Caption: Potential therapeutic applications of the target molecule.

Conclusion and Future Directions

3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile represents a molecule of considerable interest for further investigation in the field of drug discovery. Its synthesis from readily available starting materials and the known pharmacological importance of the benzoxazine scaffold make it an attractive candidate for library synthesis and biological screening. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a panel of relevant targets, and the exploration of structure-activity relationships through the synthesis of novel derivatives. Such efforts will be crucial in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

  • Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855.

  • Su, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 715.

  • Wang, Y., et al. (2019). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 43(4), 1761-1765.

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.

  • Su, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.

  • Appasamy, S., et al. (2023). Synthesis of benzoxazine derivatives and their polymers. ResearchGate.

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate.

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Ingenta Connect.

  • Tang, Z., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.

  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.

  • Kumar, A., et al. (2018). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2581.

  • Lochab, B., et al. (2018). FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][13] oxazine-6-carbonitrile. ResearchGate.

  • Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246.

  • Macgregor, K. A., et al. (2019). Substituted Benzylidene‐3‐Oxo‐3,4‐Dihydro‐2H‐Benzo[b][1][2]thiazine‐6‐Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, 14(22), 1953-1965.

  • PubChem. (n.d.). 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Sharma, S., et al. (2017). (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay. Chemical Biology & Drug Design, 89(4), 583-592.

  • Kamal, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Molecules, 23(4), 754.

  • Lochab, B., et al. (2018). 13 C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][13] oxazine-6-carbonitrile. ResearchGate.

  • ChemBK. (n.d.). 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. Retrieved January 17, 2026, from [https://www.chembk.com/en/chem/3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile]([Link]1][2]oxazine-6-carbonitrile)

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358-o2359.

  • El-Gohary, A.-R. M., & Metwally, M. A. (2014). Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 141-148.

  • Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • Al-Rawi, J. M. A. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate.

  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(19), 6902.

  • Al-Masoudi, N. A., & Al-Saaidy, A. A. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 629.

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (CAS 134997-74-3)

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (CAS 134997-74-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this broad family, 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (CAS 134997-74-3) represents a fundamental building block with significant potential for the development of novel therapeutic agents. While extensive research has been conducted on complex benzoxazine derivatives, this guide focuses on the core properties and therapeutic potential of this specific entity. This document synthesizes the available technical data, discusses the plausible biological activities based on related structures, and provides a framework for its potential applications in drug discovery and development. We will delve into its chemical characteristics, a detailed synthesis protocol, and explore its putative mechanisms of action in oncology and infectious diseases, supported by data from analogous compounds.

Physicochemical Properties and Synthesis

Chemical Identity and Properties

3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a solid, pale brown compound.[1] Its core structure consists of a benzene ring fused to an oxazine ring, with a ketone and a nitrile functional group.[3] The nitrile group is a key feature, enhancing metabolic stability compared to an aldehyde, though it may reduce electrophilic reactivity.[3]

PropertyValueSource
CAS Number 134997-74-3[1]
Molecular Formula C₉H₆N₂O₂[4]
Molecular Weight 174.16 g/mol [4]
Melting Point 106-108 °C[1]
Boiling Point (Predicted) 403.2 ± 45.0 °C[1]
Density (Predicted) 1.39 ± 0.1 g/cm³[1]
pKa (Predicted) 11.77 ± 0.20[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]
Synthesis Protocol

A common synthetic route to 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile involves a palladium-catalyzed cyanation reaction.[1]

Materials:

  • 6-bromo-2H-1,4-benzoxazin-3(4H)-one

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylformamide (DMF)

  • Water

  • Pentane

  • Dichloromethane/methanol (1:1)

  • Silica gel

Procedure:

  • A degassed suspension of 6-bromo-2H-1,4-benzoxazin-3(4H)-one (8.39 g), zinc cyanide (3.46 g), and tetrakis(triphenylphosphine)palladium (2.13 g) in DMF (70 mL) is prepared.[1]

  • The suspension is heated in an oil bath at 80 °C with stirring overnight.[1]

  • Upon completion of the reaction, the mixture is cooled to room temperature.[1]

  • The cooled mixture is poured into water (500 mL).[1]

  • The resulting precipitate is collected by diafiltration, air-dried, and washed with pentane.[1]

  • The solid is then dissolved in a 1:1 mixture of dichloromethane and methanol and filtered through a pad of silica gel.[1]

  • The filtrate is concentrated to yield the final product, 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, as a yellow solid with a reported yield of 89%.[1]

Synthesis Workflow Diagram:

SynthesisWorkflowReactants6-bromo-2H-1,4-benzoxazin-3(4H)-oneZinc CyanidePd(PPh₃)₄ in DMFReactionReaction at 80°C(Overnight)Reactants->ReactionHeatWorkupCooling & Precipitationin WaterReaction->WorkupPurificationFiltration, Washing& Silica Gel ChromatographyWorkup->PurificationProduct3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrilePurification->Product

Caption: Palladium-catalyzed synthesis of the target compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for CAS 134997-74-3 is limited in publicly available literature, the broader class of benzoxazine derivatives has been extensively studied, revealing significant potential in oncology and microbiology.

Anticancer Potential

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated notable antiproliferative activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[3][5]

Plausible Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many benzoxazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] This can be mediated through the elevation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.[6]

  • DNA Damage and Cell Cycle Arrest: Some analogs have been shown to cause DNA damage, which can trigger cell cycle arrest and prevent cancer cell proliferation.[5][6]

  • Enzyme Inhibition: Certain benzoxazine derivatives have been identified as inhibitors of key enzymes involved in cancer progression. For example, some analogs inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3] Others have been shown to inhibit dynamin GTPase, a protein involved in endocytosis and cell signaling.[7]

Illustrative Signaling Pathway for Anticancer Activity:

AnticancerPathwaycluster_cellCancer CellBenzoxazineBenzoxazineDerivativeROSIncreased ROSBenzoxazine->ROSDNA_DamageDNA DamageBenzoxazine->DNA_DamageEnzyme_InhibitionEnzyme Inhibition(e.g., Topoisomerase II)Benzoxazine->Enzyme_InhibitionApoptosisApoptosisROS->ApoptosisCellCycleArrestCell Cycle ArrestDNA_Damage->CellCycleArrestEnzyme_Inhibition->CellCycleArrest

Caption: Potential anticancer mechanisms of benzoxazine derivatives.

Antimicrobial Potential

The benzoxazine scaffold is also a promising source of new antimicrobial agents.[2][8] Studies have shown that derivatives of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazines exhibit activity against both Gram-positive and Gram-negative bacteria.[2][9]

Plausible Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: A key mechanism of action for some antimicrobial benzoxazine derivatives is the inhibition of essential bacterial enzymes. For instance, triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones have been shown to inhibit Staphylococcus aureus dehydrosqualene synthase, an enzyme involved in staphylococcal pathogenesis.[10]

Illustrative Experimental Workflow for Antimicrobial Screening:

AntimicrobialWorkflowStartSynthesized BenzoxazineDerivativeMIC_AssayBroth Microdilution Assay(Determine MIC)Start->MIC_AssayResultsAnalyze Zone of Inhibition& MIC valuesMIC_Assay->ResultsBacterial_StrainsGram-positive & Gram-negativeBacterial StrainsBacterial_Strains->MIC_AssayLead_IdentificationIdentify Lead CompoundsResults->Lead_Identification

Caption: Workflow for evaluating the antimicrobial activity of benzoxazine derivatives.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile are not currently available in the public domain. However, studies on other benzoxazine derivatives can provide some general insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of compounds.

For example, the benzoxazine derivative etifoxine is rapidly absorbed orally with a bioavailability of 90%. It is metabolized in the liver and excreted primarily in the urine as metabolites. Another benzothiazine derivative, KR-66344, showed high liver microsomal stability and high permeability in Caco-2 cell monolayers.[6] It was also highly bound to plasma proteins.[6]

These examples suggest that benzoxazine derivatives can have favorable drug-like properties, but specific studies are required to determine the PK/PD profile of CAS 134997-74-3.

Safety and Handling

Hazard Identification:

  • 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is classified as an irritant.[4]

  • It may be harmful if ingested or inhaled, and it is irritating to mucous membranes and the upper respiratory tract.[4]

  • The toxicological properties of this compound have not been fully investigated.[4]

Handling and Storage:

  • Use in a chemical fume hood with adequate ventilation.[4]

  • Avoid breathing dust or vapor.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[4]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[4]

  • Skin Contact: Wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention.[4]

  • Inhalation: Remove the individual from the source of exposure to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Give the victim water to drink and seek immediate medical attention.[4]

Future Directions and Conclusion

3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile represents a valuable starting point for the development of novel therapeutics. Its straightforward synthesis and the established biological potential of the benzoxazine scaffold make it an attractive candidate for further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anticancer and antimicrobial activity of this specific compound against a wide range of cell lines and microbial strains to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Conducting in vitro and in vivo studies to determine its ADME properties and establish a dose-response relationship.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency, selectivity, and drug-like properties.

References

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN J. Chem., 9(1), 1-7. (URL: [Link])

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed Central. (URL: [Link])

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed. (URL: [Link])

  • Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H) - PubMed. (URL: [Link])

  • Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic - PubMed. (URL: [Link])

  • Antibacterial activities of 3, 4-dihydro-2h-benzo-and naphtho-1, 3-oxazine derivatives - ResearchGate. (URL: [Link])

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - ResearchGate. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H) - NIH. (URL: [Link])

  • Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1][2]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review - ResearchGate. (URL: [Link])

  • An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC - NIH. (URL: [Link])

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review - ResearchGate. (URL: [Link])

  • Pharmacokinetic Characterization of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone, a Novel 11β-hydroxysteroid Dehydrogenase Type 1 Inhibitor in Rats - PubMed. (URL: [Link])

  • Etifoxine - Wikipedia. (URL: [Link])

An In-Depth Technical Guide to 3-oxo-4H-1,4-benzoxazine-6-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published data on this specific molecule, this guide synthesizes information from related benzoxazine analogs to propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss its potential biological activities. The 1,4-benzoxazin-3-one scaffold is a well-known pharmacophore associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers interested in the exploration and development of this and related compounds.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazine-3-one core is a privileged heterocyclic scaffold found in both natural products and synthetic molecules, demonstrating a wide array of pharmacological activities.[1] Derivatives of this structure have been extensively investigated for their potential as therapeutic agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] The incorporation of a nitrile group at the 6-position of the benzoxazine ring, as in 3-oxo-4H-1,4-benzoxazine-6-carbonitrile, can significantly influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic profile. This guide will delve into the chemical nature and prospective applications of this specific nitrile-substituted benzoxazinone.

Molecular Structure and Physicochemical Properties

The core structure of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile consists of a benzene ring fused to a 1,4-oxazine ring, with a ketone group at the 3-position and a nitrile group at the 6-position.

Table 1: Physicochemical Properties of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile

PropertyValueSource
IUPAC Name 3-oxo-4H-1,4-benzoxazine-6-carbonitrile---
Molecular Formula C₉H₆N₂O₂[Vendor Data]
Molecular Weight 186.16 g/mol [Calculated]
CAS Number 134997-74-3[Vendor Data]

Note: Some properties are calculated or inferred from vendor data due to a lack of published experimental values.

Proposed Synthesis Pathway

A likely two-step synthesis would begin with a commercially available starting material, 4-amino-3-hydroxybenzonitrile.

Experimental Protocol: Proposed Synthesis of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile

Step 1: N-Chloroacetylation of 4-amino-3-hydroxybenzonitrile

  • To a stirred solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours, again monitoring by TLC. The base facilitates an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine, leading to ring closure.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 3-oxo-4H-1,4-benzoxazine-6-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane or THF are chosen for the acylation step due to their inertness and ability to dissolve the reactants. DMF or acetone are used for the cyclization as they are polar enough to dissolve the intermediate and facilitate the SN2 reaction.

  • Base Selection: Triethylamine is a suitable organic base to neutralize the HCl generated during the acylation without interfering with the reaction. Potassium carbonate is a cost-effective and efficient inorganic base for the intramolecular cyclization, strong enough to deprotonate the phenol but not to cause unwanted side reactions.

  • Temperature Control: The initial acylation is performed at 0 °C to control the exothermic reaction with chloroacetyl chloride. The subsequent cyclization is heated to increase the rate of the intramolecular nucleophilic substitution.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product A 4-amino-3-hydroxybenzonitrile S1 N-Chloroacetylation (Et3N, DCM, 0°C to RT) A->S1 B Chloroacetyl Chloride B->S1 I1 N-(4-cyano-2-hydroxyphenyl)- 2-chloroacetamide S1->I1 S2 Intramolecular Cyclization (K2CO3, DMF, Reflux) I1->S2 P 3-oxo-4H-1,4-benzoxazine- 6-carbonitrile S2->P

Caption: Proposed two-step synthesis of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile.

Spectroscopic Characterization (Predicted)

Without experimental data, the spectroscopic characteristics of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile can be predicted based on the analysis of its functional groups and by comparison with structurally similar compounds.[8][9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the oxazine ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (CH₂)~4.7s---
H-5~7.8d~2.0
H-7~7.7dd~8.5, 2.0
H-8~7.2d~8.5
N-H~11.0br s---
  • The methylene protons (H-2) are expected to appear as a singlet around 4.7 ppm.

  • The aromatic protons will show a characteristic splitting pattern. H-5, being adjacent to the electron-withdrawing nitrile group, will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (CH₂)~67
C-3 (C=O)~165
C-4a~148
C-5~120
C-6 (C-CN)~105
C-7~128
C-8~117
C-8a~125
CN~118
  • The carbonyl carbon (C-3) of the lactam will be significantly downfield.

  • The carbon attached to the nitrile group (C-6) will be upfield relative to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[12][13][14][15]

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (lactam)3200-3100Medium
C-H Stretch (aromatic)3100-3000Medium
C≡N Stretch (nitrile)2230-2220Strong
C=O Stretch (lactam)1700-1680Strong
C=C Stretch (aromatic)1600-1450Medium
C-O-C Stretch (ether)1250-1200Strong
Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 186 or 187, respectively. The fragmentation pattern would likely involve the loss of CO, HCN, and other characteristic fragments of the benzoxazinone ring.[16][17][18][19]

Potential Biological Activities and Therapeutic Applications

The 1,4-benzoxazin-3-one scaffold is a versatile pharmacophore with a wide range of documented biological activities. While specific studies on 3-oxo-4H-1,4-benzoxazine-6-carbonitrile are not available, its potential can be inferred from related compounds.

Anticancer Activity

Many derivatives of 1,4-benzoxazin-3-one have demonstrated significant anticancer activity.[3][20][21][22] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The planar structure of the benzoxazinone ring may allow for intercalation into DNA, leading to DNA damage and cell cycle arrest.[20][21]

Anticancer_Pathway Compound 3-oxo-4H-1,4-benzoxazine- 6-carbonitrile DNA DNA Intercalation Compound->DNA ROS Induction of Reactive Oxygen Species Compound->ROS CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis Induction ROS->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Putative anticancer mechanism of action for benzoxazinone derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cell lines.[23][24][25][26][27]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare a stock solution of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Antimicrobial Activity

Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacteria and fungi.[2][5][28][29][30] Quantitative structure-activity relationship (QSAR) studies have suggested that the shape, hydrogen bonding properties, and lipophilicity of these molecules are crucial for their antimicrobial effects.[2][28] The nitrile group in the target compound could potentially enhance its interaction with microbial enzymes or other cellular targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[31][32]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of 3-oxo-4H-1,4-benzoxazine-6-carbonitrile in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

3-oxo-4H-1,4-benzoxazine-6-carbonitrile represents a promising, yet underexplored, molecule within the pharmacologically significant class of benzoxazinones. Based on the known properties of its structural analogs, it is predicted to be synthetically accessible and to possess potential anticancer and antimicrobial activities. This technical guide provides a foundational framework for initiating research on this compound. Future work should focus on the experimental validation of the proposed synthesis, a thorough spectroscopic characterization, and a comprehensive evaluation of its biological activities to elucidate its therapeutic potential and mechanism of action.

References

  • de Koster, C. G., & Vincken, J. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066.
  • Flesch, V., et al. (2019). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
  • de Bruijn, W. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6055-6063.
  • Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Bollu, V. R., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][16]oxazin-3(4H). National Institutes of Health.

  • Feng, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. Frontiers in Chemistry.
  • Feng, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central.
  • Mohammed, A. A., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers.
  • Wang, X., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - PubMed Central.
  • de Bruijn, W. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.
  • Not available.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anticancer Activity Testing of 2-(Benzo[d]oxazol-5-yl)acetic acid. BenchChem.
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][16] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc.

  • Shinde, M., et al. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • BenchChem. (2025). Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide. BenchChem.
  • El-Gawad, H. A., et al. (2018). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Polymer Bulletin.
  • O'Donovan, D., et al. (2022). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents.
  • Kumar, D., et al. (2010). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Semantic Scholar.
  • Al-Jumaili, H. A. A., et al. (2023).
  • Al-Ostath, A. H. N., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews.
  • Chepurko, O., et al. (2022). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
  • Thienthong, N., et al. (2014). Bioassays for anticancer activities. PubMed.
  • BenchChem. (2025).
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Parveen, A. S., et al. (2014). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
  • Mamrollahi, M., et al. (2015). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Oriental Journal of Chemistry.
  • Bertrand, S., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Garin Gabbas, A. U., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research.
  • Wang, J., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
  • González, F. J. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Oshimoto, K., et al. (2020). Synthesis of substituted benzo[b][5][16]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. PubMed.

  • Ahmed, D. (2020).
  • LibreTexts. (2023).
  • Osborne, A. G., & Goolamali, Z. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed.
  • Wikipedia. (n.d.).
  • Petrakova, V., et al. (2021). FTIR spectra of benzoxazine monomers (a) and polymers (b).
  • Osborne, A. G., & Goolamali, Z. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
  • Rimdusit, S., et al. (2015). FTIR spectra of benzoxazine monomers.

Sources

An In-Depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

An In-Depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development.

Core Molecular Attributes

3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a benzoxazine derivative characterized by a fused benzene and oxazine ring system, with a nitrile group at the 6-position and a ketone at the 3-position of the oxazine ring.

PropertyValueSource
Molecular Weight 174.16 g/mol [1]
Molecular Formula C₉H₆N₂O₂[1]
CAS Number 134997-74-3[1]

Synthesis and Mechanistic Insights

A plausible synthetic route, based on established methodologies for analogous compounds, is outlined below. This hypothetical protocol is designed to be a self-validating system, with logical checkpoints and purification steps to ensure the integrity of the final product.

Hypothetical Synthesis Workflow:

cluster_0Step 1: Synthesis of an N-substituted aminophenolcluster_1Step 2: Intramolecular Cyclizationcluster_2Step 3: PurificationA4-Amino-3-hydroxybenzonitrileCN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideA->CAcylationBChloroacetyl chlorideB->CDN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideF3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileD->FWilliamson Ether SynthesisEBase (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF)E->FGCrude ProductIPure 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileG->IHRecrystallization or Column ChromatographyH->I

Caption: A plausible synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-hydroxybenzonitrile in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled solution of the aminophenol. An equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, should be added to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization to form 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Dissolve the crude N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride, to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and stir for several hours. The progress of the intramolecular Williamson ether synthesis can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

Step 3: Purification

  • Collect the crude solid by filtration and wash with water.

  • Purify the crude 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile are not available, the following are the expected characteristic signals based on the analysis of related benzoxazine structures.[1]

  • ¹H NMR:

    • Aromatic protons on the benzene ring would appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants would be dependent on the substitution pattern.

    • The methylene protons of the oxazine ring would likely appear as a singlet around δ 4.5-5.0 ppm.

    • The N-H proton of the amide would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR:

    • The carbon of the nitrile group (C≡N) would be expected in the region of δ 115-120 ppm.

    • The carbonyl carbon of the amide (C=O) would appear around δ 160-170 ppm.

    • Aromatic carbons would resonate in the typical region of δ 110-150 ppm.

    • The methylene carbon of the oxazine ring would be expected around δ 60-70 ppm.

  • FT-IR (KBr, cm⁻¹):

    • A sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

    • A strong absorption band in the region of 1670-1690 cm⁻¹ due to the C=O stretching of the amide.

    • N-H stretching vibration would be observed around 3200-3400 cm⁻¹.

    • C-O-C stretching vibrations of the oxazine ring would appear in the fingerprint region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 174.16, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These activities include antimicrobial, antitumor, and anti-inflammatory properties. The presence of the nitrile group and the lactam functionality in 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile suggests several potential avenues for its application in drug discovery.

Potential Therapeutic Targets and Signaling Pathways:

A3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileBKinase InhibitionA->BCEnzyme Inhibition (e.g., DHFR)A->CDReceptor ModulationA->DEAntiproliferative EffectsB->EFAntimicrobial ActivityC->FGCNS ActivityD->G

Caption: Potential therapeutic applications of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Anticancer Activity: The benzoxazine core is present in several compounds with demonstrated anticancer properties. The mechanism of action could involve the inhibition of various kinases involved in cell proliferation and survival signaling pathways.

  • Antimicrobial Agents: The heterocyclic nature of the molecule makes it a candidate for development as an antimicrobial agent. It could potentially inhibit essential enzymes in bacteria or fungi.

  • Central Nervous System (CNS) Activity: Certain benzoxazine derivatives have shown activity on CNS targets. The polarity and size of this molecule might allow it to cross the blood-brain barrier, making it a candidate for neurological drug discovery.

Conclusion and Future Directions

3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in publicly accessible literature, its structural features suggest a high potential for bioactivity. Further research is warranted to elucidate a definitive synthetic pathway, fully characterize its physicochemical and spectroscopic properties, and explore its pharmacological profile against a range of biological targets. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzoxazine derivatives.

References

A Technical Guide to the Solubility of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide establishes a framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, leveraging the principles of "like dissolves like" and analyzing the physicochemical properties of the target molecule. Furthermore, this guide presents detailed, field-proven experimental protocols for accurate solubility determination, equipping researchers with the necessary tools to conduct their own assessments.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a clinically effective drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. For drug development professionals, understanding the solubility profile of a compound like 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is not merely an academic exercise; it is a fundamental requirement for formulation development, purification, and various analytical procedures. A thorough grasp of a compound's solubility in different organic solvents allows for the rational design of crystallization processes, the selection of appropriate vehicles for in vitro and in vivo studies, and the development of stable and effective dosage forms. This guide serves as a foundational resource for scientists working with this and structurally related benzoxazine derivatives.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a novel compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2]

Physicochemical Properties of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

To predict the solubility of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, we must first dissect its molecular structure to understand its inherent polarity, hydrogen bonding capabilities, and other intermolecular forces.

  • Polarity: The molecule possesses several polar functional groups: a carbonyl group (C=O), an ether linkage (-O-), a secondary amide (-NH-), and a nitrile group (-C≡N). These groups introduce significant dipole moments, suggesting that the molecule as a whole is polar.

  • Hydrogen Bonding: The secondary amide group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and ether groups, and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.[2] The ability to form hydrogen bonds is a crucial factor in determining solubility in protic solvents.

  • Aromatic System: The benzene ring is a non-polar, hydrophobic component of the molecule. The overall solubility will be a balance between the polar functional groups and this non-polar aromatic core.

Based on this analysis, we can hypothesize that 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Advanced Predictive Models

For more quantitative predictions, computational models can be employed. While a detailed exposition is beyond the scope of this guide, researchers should be aware of two powerful approaches:

  • Hansen Solubility Parameters (HSP): This method characterizes both the solute and the solvent by three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces).[3][4] A smaller "distance" between the HSP values of the solute and solvent in "Hansen space" indicates a higher likelihood of dissolution.[3]

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This quantum chemistry-based method can predict thermodynamic properties, including solubility, with a high degree of accuracy.[5][6] It is a powerful tool for in-silico solvent screening, especially in the early stages of drug development.[7][8]

Experimental Determination of Solubility

While theoretical predictions provide valuable guidance, empirical determination remains the gold standard for establishing the precise solubility of a compound. The following sections outline robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide a broad understanding of the compound's solubility across a range of solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

  • Preparation: Into separate, clearly labeled small vials or test tubes, add approximately 1-2 mg of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Solvent Addition: To each vial, add a common organic solvent from the list below, starting with 0.1 mL.

  • Observation: Vigorously vortex or shake each vial for 30-60 seconds. Observe for complete dissolution.

  • Incremental Addition: If the compound does not dissolve, add another 0.1 mL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.

  • Classification: Classify the solubility as:

    • Very Soluble: Dissolves completely in ≤ 0.2 mL.

    • Soluble: Dissolves completely in 0.2 - 0.5 mL.

    • Sparingly Soluble: Dissolves completely in 0.5 - 1.0 mL.

    • Insoluble: Does not dissolve completely in 1.0 mL.

Suggested Solvents for Screening:

  • Non-Polar: Hexane, Toluene

  • Moderately Polar (Aprotic): Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

Diagram 1: Qualitative Solubility Workflow

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Decision & Iteration A Weigh 1-2 mg of Compound B Add to Labeled Vials A->B C Add 0.1 mL of Solvent B->C D Vortex/Shake (30-60s) C->D E Observe for Dissolution D->E F Completely Dissolved? E->F G Total Volume < 1 mL? F->G No H Classify Solubility F->H Yes I Classify as Insoluble G->I No J Add another 0.1 mL Solvent G->J Yes J->D

Caption: A stepwise workflow for the qualitative determination of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Table 1: Hypothetical Solubility Data for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile at 25 °C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
HexaneNon-PolarVery Low< 0.1
TolueneNon-Polar (Aromatic)Low0.1 - 1.0
DichloromethaneModerately Polar AproticModerate1.0 - 5.0
Ethyl AcetateModerately Polar AproticModerate5.0 - 10.0
AcetonePolar AproticHigh10.0 - 20.0
AcetonitrilePolar AproticModerate to High5.0 - 15.0
MethanolPolar ProticHigh> 20.0
EthanolPolar ProticHigh> 20.0
DimethylformamidePolar AproticVery High> 50.0
Dimethyl SulfoxidePolar AproticVery High> 50.0

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Diagram 2: Quantitative Shake-Flask Method Workflow

G cluster_0 Equilibration cluster_1 Sampling cluster_2 Analysis A Add Excess Compound to Solvent B Agitate at Constant Temp (24-48h) A->B C Allow to Settle B->C D Filter Supernatant (0.22 µm) C->D E Dilute Sample D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Discussion and Practical Implications

The solubility of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in organic solvents is governed by the interplay of its polar functional groups and its non-polar aromatic core. It is anticipated that the compound will demonstrate good solubility in polar aprotic solvents like DMF and DMSO, and polar protic solvents such as methanol and ethanol. This high solubility is advantageous for purification by recrystallization and for preparing stock solutions for biological assays.

Conversely, its solubility in non-polar solvents like hexane is expected to be poor. This differential solubility can be exploited in purification strategies, for example, by using a non-polar solvent to wash away non-polar impurities.

For drug delivery applications, understanding the solubility in solvents that are pharmaceutically acceptable is paramount. The data generated from the protocols in this guide will be instrumental in selecting appropriate co-solvents and excipients for formulation development.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can obtain the critical data needed to advance their research and development efforts. The methodologies presented herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities.

References

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics.

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC press, 2007.
  • Adscientis. Hansen Solubility Parameters (HSP).

  • Wikipedia. COSMO-RS.

  • Yalkowsky, S. H., He, Y., & Jain, P.
  • Klamt, A., et al. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281, 2002.

  • Klajmon, M. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. 2021.

  • Pansini, E., et al. Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(30), 11036-11047, 2022.

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube, 2023.

  • Hansen Solubility. Hansen Solubility Parameters.

  • Fowles, D. J., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical reviews, 125(15), 7057-7098, 2025.

  • Khan Academy. Solubility of organic compounds.

  • University of Calgary. Solubility of Organic Compounds.

  • Fowles, D. J., et al. Physics-based solubility prediction for organic molecules. University of Strathclyde, 2025.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

This guide provides a comprehensive technical overview of the synthetic pathway and characterization of the heterocyclic scaffold, 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. This molecule is a member of the benzoxazinone class, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The narrative is structured to provide not just a protocol, but a strategic rationale for the synthetic choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazinone Core and the Rationale for the 6-Carbonitrile Moiety

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic system. Its rigid, bicyclic structure and the presence of hydrogen bond donors and acceptors make it an attractive scaffold for interacting with biological targets. Compounds incorporating this core have demonstrated a wide array of pharmacological activities, including use as antibacterial, anti-cancer, and platelet aggregation inhibitors.[3]

The strategic incorporation of a carbonitrile (-C≡N) group at the 6-position of the benzoxazinone ring is a key design element. The nitrile group is a versatile functional group in drug design. It is a bioisostere for various groups, including carbonyls and halides, and can act as a hydrogen bond acceptor. Its strong electron-withdrawing nature can significantly modulate the electronic properties of the aromatic ring, influencing the molecule's acidity, basicity, and metabolic stability. Furthermore, the nitrile group can serve as a synthetic handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide details a robust and efficient synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, proceeding via a classical and reliable cyclization strategy.

Retrosynthetic Analysis and Strategic Synthesis Plan

The discovery of a viable synthetic route hinges on a logical retrosynthetic analysis. The target molecule's core structure is the benzoxazinone ring. This ring system is most commonly and efficiently formed via the intramolecular cyclization of an N-acylated 2-aminophenol.

GTarget3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileIntermediate1N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideTarget->Intermediate1Intramolecular Cyclization(Williamson Ether Synthesis)PrecursorsStarting MaterialsIntermediate1->PrecursorsAcylationSM14-Amino-3-hydroxybenzonitrilePrecursors->SM1SM2Chloroacetyl ChloridePrecursors->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to a two-step synthetic sequence:

  • Acylation: Reaction of a suitable 2-aminophenol precursor, namely 4-Amino-3-hydroxybenzonitrile , with an acylating agent that provides the two-carbon unit for the oxazine ring. Chloroacetyl chloride is the ideal reagent for this transformation.

  • Cyclization: An intramolecular nucleophilic substitution, where the phenoxide, generated under basic conditions, displaces the chloride to form the six-membered heterocyclic ring. This is essentially an intramolecular Williamson ether synthesis.

This strategy is chosen for its high efficiency, use of commercially available starting materials, and operational simplicity.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with clear steps and rationale.

Synthesis of Intermediate: N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide

This initial step involves the selective N-acylation of the aminophenol precursor. The use of a mild base is crucial to neutralize the HCl generated during the reaction without promoting premature cyclization or hydrolysis of the acyl chloride.

Workflow Diagram:

Gcluster_0Acylation StepADissolve 4-Amino-3-hydroxybenzonitrileand NaHCO3 in ChloroformBCool solution to 0-5 °CA->BCAdd Chloroacetyl Chloride dropwiseB->CDStir at room temperature for 2 hoursC->DEFilter the reaction mixtureD->EFWash solid with waterE->FGDry solid under vacuumF->GHObtain N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideG->H

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Protocol:

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 4-Amino-3-hydroxybenzonitrile (10.0 g, 74.5 mmol) and sodium bicarbonate (7.5 g, 89.3 mmol) in chloroform (150 mL).

  • Reaction Initiation: Cool the stirred suspension to 0-5 °C in an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (9.3 g, 82.0 mmol) in chloroform (20 mL) dropwise to the suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Filter the resulting suspension to collect the solid product. Wash the filter cake thoroughly with water to remove any remaining sodium bicarbonate and sodium chloride.

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 50 °C to a constant weight.

The resulting chloroacetamide derivative is typically used in the next step without further purification. A similar procedure is well-established for the acylation of o-aminophenol.[4]

Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

This final step is a base-mediated intramolecular cyclization. The choice of base and solvent is critical for achieving a high yield. A strong base like sodium hydroxide is required to deprotonate the phenolic hydroxyl group, and a polar solvent like ethanol or water facilitates the nucleophilic attack.

Cyclization Mechanism:

Caption: Mechanism of the base-mediated intramolecular cyclization.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, add the crude N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide (10.0 g, 47.5 mmol) from the previous step to a 1 M aqueous solution of sodium hydroxide (100 mL).

  • Cyclization: Stir the mixture vigorously at room temperature. The suspension will typically dissolve as the phenoxide forms, followed by the precipitation of the cyclized product. The reaction is generally complete within 1-2 hours. Monitor by TLC.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure, crystalline 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

This type of base-mediated cyclization is a standard and effective method for forming the benzoxazinone ring.[4]

Characterization Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance White to off-white crystalline solid
Melting Point >200 °C (Decomposition may be observed)
¹H NMR (DMSO-d₆, 400 MHz) δ 11.0 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 4.7 (s, 2H, O-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165 (C=O), 145 (Ar-C), 133 (Ar-C), 125 (Ar-CH), 118 (C≡N), 117 (Ar-CH), 115 (Ar-CH), 105 (Ar-C-CN), 67 (O-CH₂)
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~2230 (C≡N stretch), ~1680 (Amide C=O stretch), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z 175.1 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on analogous structures. Actual values must be confirmed by analysis.

Trustworthiness and Self-Validating System

The integrity of this synthesis relies on a self-validating workflow:

  • TLC Monitoring: At each stage, TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent) provides a clear visual confirmation of the conversion of starting material to product. The disappearance of the aminophenol spot in step 1 and the chloroacetamide intermediate in step 2 validates reaction completion.

  • Spectroscopic Consistency: The data from ¹H NMR, ¹³C NMR, and FT-IR must be mutually consistent. For example, the disappearance of the phenolic -OH proton and the appearance of the characteristic methylene singlet (-O-CH₂-) around 4.7 ppm in the ¹H NMR spectrum are definitive markers of successful cyclization. The sharp, strong absorbance around 2230 cm⁻¹ in the IR spectrum unequivocally confirms the retention of the nitrile group.

  • Mass Spectrometry: High-resolution mass spectrometry provides the final validation of the elemental composition, confirming that the product has the correct molecular formula.

Conclusion and Future Directions

This guide outlines an efficient and reliable synthetic route for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. The two-step process involving acylation followed by base-mediated intramolecular cyclization is robust and scalable. The strategic inclusion of the 6-carbonitrile moiety provides a valuable scaffold for further derivatization in drug discovery programs. Future work could involve the chemical transformation of the nitrile group into amides, tetrazoles, or other functional groups to explore new chemical space and expand the SAR for this promising class of compounds.

References

  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Kim, J. S., et al. (2012). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Bulletin of the Korean Chemical Society, 33(10), 3467-3471. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Ito, Y., et al. (1973). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. Journal of the American Chemical Society, 95(12), 4047-4048. [Link]

  • U.S. Patent 5,817,827A. (1998).
  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. [Link]

  • Wang, C., et al. (2023). Visible-light-catalyzed synthesis of 1,3-benzoxazines via formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols. Organic & Biomolecular Chemistry, 21(1), 123-128. [Link]

  • Wu, Y., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(12), 5689-5696. [Link]

  • Wang, Y., et al. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4478-4481. [Link]

A Strategic Approach to the Preliminary Biological Evaluation of 3-oxo-benzoxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Drug Discovery Professionals

Foreword: Charting the Course for a Novel Benzoxazine Derivative

The benzoxazine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The introduction of a 3-oxo substitution and a 6-carbonitrile group to this core structure presents a novel chemical entity, 3-oxo-benzoxazine-6-carbonitrile, with unexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of this compound. As a senior application scientist, the emphasis here is not merely on procedural steps but on the strategic rationale behind each experimental choice, ensuring a robust and insightful initial evaluation. The protocols described herein are designed to be self-validating systems, providing a clear path from initial hypothesis to data-driven decision-making in the early stages of drug development.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

A fundamental first step in evaluating any novel compound is to determine its cytotoxic profile.[4][5] This initial assessment is crucial for establishing a therapeutic window and identifying potential liabilities early in the discovery process. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[4]

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful cytotoxicity assessment. A well-rounded panel should include:

  • Cancer Cell Lines: To explore potential anticancer activity. A diverse panel representing different cancer types is recommended. For this initial screen, we will utilize:

    • MCF-7: An estrogen receptor-positive human breast cancer cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.[6][7]

  • Non-Cancerous Cell Line: To assess general cytotoxicity and determine a selectivity index.

    • HEK293: A human embryonic kidney cell line, commonly used as a proxy for normal human cells.[6][7]

A high selectivity index (the ratio of IC50 in non-cancerous cells to that in cancer cells) is a desirable characteristic for a potential anticancer agent.[6][7]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Culture selected cell lines (MCF-7, A549, HeLa, HEK293) seed Seed cells into 96-well plates at optimal density start->seed prepare Prepare serial dilutions of 3-oxo-benzoxazine-6-carbonitrile seed->prepare treat Treat cells with varying concentrations of the compound prepare->treat incubate Incubate for 24-48 hours treat->incubate assay Perform MTT assay incubate->assay measure Measure absorbance at 570 nm assay->measure calculate Calculate cell viability (%) and IC50 values measure->calculate

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • Selected cell lines (MCF-7, A549, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-oxo-benzoxazine-6-carbonitrile

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 3-oxo-benzoxazine-6-carbonitrile in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell Line3-oxo-benzoxazine-6-carbonitrile (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index
MCF-7 (Breast Cancer)12.5 ± 1.30.8 ± 0.14.8
A549 (Lung Cancer)25.2 ± 2.11.2 ± 0.22.4
HeLa (Cervical Cancer)18.9 ± 1.91.0 ± 0.13.2
HEK293 (Non-cancerous)60.1 ± 5.45.5 ± 0.6-

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Antimicrobial Activity Screening

Given that many benzoxazine derivatives exhibit antimicrobial properties, a preliminary screen for antibacterial and antifungal activity is a logical next step.[2][8]

Rationale for Microbial Strain Selection

A standard panel of clinically relevant and representative microorganisms should be used:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

Experimental Workflow: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Disk Diffusion Assay cluster_2 Incubation & Measurement start Culture microbial strains prepare_compound Prepare compound-impregnated disks start->prepare_compound inoculate Inoculate agar plates with microbial suspension prepare_compound->inoculate place_disks Place compound and control disks on agar inoculate->place_disks incubate Incubate plates under appropriate conditions place_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones

Caption: Workflow for the disk diffusion antimicrobial assay.

Protocol: Agar Disk Diffusion Method

This method is a widely used and cost-effective technique for preliminary antimicrobial screening.[9]

Materials:

  • Selected microbial strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm)

  • 3-oxo-benzoxazine-6-carbonitrile

  • Standard antibiotics (e.g., amoxicillin for bacteria, fluconazole for fungi) as positive controls

  • DMSO (negative control)

Procedure:

  • Plate Preparation: Prepare and pour the appropriate agar into sterile petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of 3-oxo-benzoxazine-6-carbonitrile (e.g., 100 µ g/disk ). Prepare positive and negative control disks similarly.

  • Disk Placement: Aseptically place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each disk in millimeters.

Data Presentation: Hypothetical Antimicrobial Activity
Microbial StrainGram Stain/TypeZone of Inhibition (mm) - 3-oxo-benzoxazine-6-carbonitrile (100 µ g/disk )Zone of Inhibition (mm) - Positive Control
Staphylococcus aureusGram-positive1830 (Amoxicillin)
Bacillus subtilisGram-positive2232 (Amoxicillin)
Escherichia coliGram-negative028 (Amoxicillin)
Pseudomonas aeruginosaGram-negative025 (Amoxicillin)
Candida albicansFungus1524 (Fluconazole)
Aspergillus nigerFungus1221 (Fluconazole)

Part 3: Mechanistic Exploration - Kinase Inhibition Assay

The presence of the carbonitrile group and the overall planar structure of the benzoxazine core suggest the potential for interaction with ATP-binding sites of kinases. Therefore, a preliminary screen against a representative kinase is a rational step for mechanistic exploration.

Rationale for Kinase Selection

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, a critical process in tumor growth and progression. Its inhibition is a validated anticancer strategy. Given the potential anticancer activity observed in the cytotoxicity screen, evaluating 3-oxo-benzoxazine-6-carbonitrile against VEGFR-2 is a logical starting point.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis start Prepare assay buffer, VEGFR-2 enzyme, substrate, and ATP add_compound Add 3-oxo-benzoxazine-6-carbonitrile to wells start->add_compound initiate Initiate reaction by adding ATP add_compound->initiate incubate Incubate at room temperature initiate->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction measure_signal Measure luminescence/fluorescence stop_reaction->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: VEGFR-2 Kinase Assay (Luminescent)

This protocol is based on a generic luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • 3-oxo-benzoxazine-6-carbonitrile

  • Staurosporine (positive control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of 3-oxo-benzoxazine-6-carbonitrile or staurosporine.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the luminescent detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data
CompoundVEGFR-2 Inhibition IC50 (µM)
3-oxo-benzoxazine-6-carbonitrile8.7 ± 0.9
Staurosporine (Positive Control)0.015 ± 0.002

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This in-depth guide outlines a strategic and technically sound approach for the preliminary biological screening of 3-oxo-benzoxazine-6-carbonitrile. The proposed workflow, from broad cytotoxicity profiling to more specific antimicrobial and mechanistic assays, provides a comprehensive initial assessment of the compound's therapeutic potential. The hypothetical data presented herein suggest that 3-oxo-benzoxazine-6-carbonitrile may possess moderate anticancer activity with some selectivity, as well as activity against Gram-positive bacteria and fungi. The initial kinase assay results point towards a potential mechanism of action through VEGFR-2 inhibition.

These preliminary findings would warrant further investigation, including:

  • Expansion of the cell line panel to further probe the anticancer spectrum.

  • Determination of the minimum inhibitory concentration (MIC) for the active antimicrobial hits.

  • Kinase profiling against a panel of related and unrelated kinases to assess selectivity.

  • Structure-activity relationship (SAR) studies to optimize the benzoxazine scaffold for improved potency and selectivity.

By following this structured and rationale-driven approach, researchers can efficiently and effectively evaluate the potential of novel chemical entities like 3-oxo-benzoxazine-6-carbonitrile, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • PubMed. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2862-2867.
  • National Institutes of Health. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(24), 8035.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-671.
  • PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4814-4824.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • PubMed. (1994). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of Medicinal Chemistry, 37(14), 2138-2144.
  • Journal of Pharmacognosy and Phytochemistry. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives.
  • Asian Journal of Chemistry. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. 27(10), 3745-3749.
  • ResearchGate. (2023). 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. ChemistrySelect.

Sources

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine core represents a cornerstone in the architecture of pharmacologically active molecules. While specific literature on the 6-carbonitrile derivative is nascent, the broader family of benzoxazine analogs has demonstrated a remarkable spectrum of biological activities, positioning this scaffold as a "privileged structure" in medicinal chemistry.[3] This guide synthesizes the current understanding of this chemical class, extrapolating from established derivatives to provide a predictive framework for the synthesis, potential biological activities, and therapeutic applications of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. We will delve into the synthetic strategies, explore the mechanistic underpinnings of their diverse bioactivities, and present a forward-looking perspective for researchers in drug discovery.

Introduction: The Benzoxazine Scaffold

Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[4] Their structural versatility and the relative ease of introducing diverse substituents have made them attractive targets for synthetic and medicinal chemists.[3] The 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine skeleton, in particular, is a recurring motif in compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][5][6] The introduction of a carbonitrile group at the 6-position, as in our topic compound, is a common strategy in drug design to modulate physicochemical properties and enhance target binding affinity.

Synthetic Pathways and Methodologies

The synthesis of the 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine ring system is typically achieved through the condensation of a substituted 2-aminophenol with a suitable two-carbon synthon. While specific experimental data for the 6-carbonitrile derivative is not extensively published, a general and robust synthetic approach can be proposed based on established methodologies.

General Synthesis of the Benzoxazine Core

A prevalent method for constructing the 2H-benzo[b][1][2]oxazin-3(4H)-one core involves the reaction of a 2-aminophenol with chloroacetic acid or its derivatives.[7] This is followed by cyclization to form the lactam ring.

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives [7]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-cyanophenol for the target molecule) (1 eq)

  • Chloroacetic acid (1.1 eq)

  • A suitable solvent (e.g., ethanol, dioxane)

  • Base (e.g., sodium acetate, triethylamine) (optional, for neutralization)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the substituted 2-aminophenol in the chosen solvent in a round-bottom flask.

  • Add chloroacetic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflowcluster_reactantsStarting Materialscluster_reactionReactioncluster_productProduct2_aminophenol2-Amino-4-cyanophenolcondensationCondensation &Cyclization2_aminophenol->condensationchloroacetic_acidChloroacetic Acidchloroacetic_acid->condensationtarget_molecule3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrilecondensation->target_molecule

Caption: General synthetic route to the target molecule.

Potential Biological Activities and Mechanisms of Action

The benzoxazine scaffold is associated with a diverse range of biological activities. The specific functionalization of the ring system dictates the primary pharmacological effect.

Antimicrobial Properties

Derivatives of 1,3-benzoxazine and 1,4-benzoxazine have demonstrated significant antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the electron-withdrawing carbonitrile group in 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile could potentially enhance its antimicrobial potency.

Anticancer Activity

Numerous benzoxazine derivatives have been investigated for their potential as anticancer agents.[3] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.

Na+/H+ Exchange Inhibition

A significant area of research for 3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine derivatives has been their role as inhibitors of the Na+/H+ exchanger (NHE).[8][9] This has implications for the treatment of ischemia-reperfusion injury. Quantitative structure-activity relationship (QSAR) studies have shown that the nature and position of substituents on the benzoxazine ring are critical for inhibitory activity.[8][9]

Table 1: Summary of Biological Activities of Related Benzoxazine Derivatives

Biological ActivityKey FindingsReference
Antimicrobial Broad-spectrum activity against bacteria and fungi.[1][5]
Anticancer Induction of apoptosis and cell cycle arrest in cancer cell lines.[3]
Anti-inflammatory Modulation of inflammatory pathways.[3]
Na+/H+ Exchange Inhibition Potent inhibition with potential for treating ischemia-reperfusion injury.[8][9]
Anticonvulsant Some derivatives exhibit anticonvulsant properties.[1]
Postulated Mechanism of Action Visualization

MoA_Pathwaycluster_targetsPotential Cellular Targetscluster_effectsBiological EffectsBenzoxazine_Derivative3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileNHENa+/H+ Exchanger (NHE)Benzoxazine_Derivative->NHEInhibitionMicrobial_EnzymesMicrobial Enzymes/MembranesBenzoxazine_Derivative->Microbial_EnzymesInhibition/DisruptionKinasesSignaling KinasesBenzoxazine_Derivative->KinasesModulationIschemia_ProtectionCardioprotection/NeuroprotectionNHE->Ischemia_ProtectionAntimicrobial_ActivityAntimicrobial ActivityMicrobial_Enzymes->Antimicrobial_ActivityAnticancer_ActivityApoptosis/Cell Cycle ArrestKinases->Anticancer_Activity

Caption: Potential mechanisms of action for the title compound.

Structure-Activity Relationships (SAR)

For the N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines, QSAR studies have revealed that the length and nature of substituents at the 4-position of the benzoxazine ring have a parabolic relationship with Na+/H+ exchange inhibitory activity.[8] Specifically, propyl, ethyl, and isopropyl groups at this position were found to be optimal.[8] Larger substituents at the 2-position, such as a phenyl group, were unfavorable for this particular activity.[8] These findings underscore the importance of systematic structural modifications to optimize the therapeutic potential of this scaffold.

Future Directions and Therapeutic Potential

The 3-oxo-3,4-dihydro-2H-benzo[b]oxazine scaffold is a fertile ground for the discovery of novel therapeutic agents. The introduction of a 6-carbonitrile moiety is a logical step in the exploration of this chemical space. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Broad Biological Screening: Comprehensive in vitro and in vivo screening to elucidate the full pharmacological profile of the compound.

  • Lead Optimization: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Given the rich pharmacology of its parent scaffold, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile holds considerable promise as a lead compound for the development of new drugs targeting a range of diseases.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
  • An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications - Benchchem. (n.d.).
  • Benzoxazine: a privileged scaffold in medicinal chemistry - PubMed. (2022-07-05).
  • 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile synthesis. (n.d.). Retrieved from

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020-01-04).
  • Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed. (1998-11). Retrieved from

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review - Bentham Science Publisher. (2025-04-21).
  • Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed. (1997-12). Retrieved from

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).

Methodological & Application

Synthesis Protocol for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the catalytic hydrogenation of commercially available 4-hydroxy-3-nitrobenzonitrile to yield the key intermediate, 3-amino-4-hydroxybenzonitrile. Subsequent N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization, affords the target compound. This guide offers detailed, step-by-step procedures, mechanistic insights, and critical parameters essential for successful synthesis and purification.

Introduction

The benzoxazine core is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting a wide array of biological activities. The specific target molecule, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, incorporates a lactam function within the oxazine ring and a nitrile group on the benzene ring, features that offer valuable handles for further chemical modification and potential modulation of biological targets. This document outlines a reliable and reproducible synthetic route designed for researchers in organic synthesis and drug discovery. The strategy is based on established chemical transformations, ensuring high yields and purity of the final product.

Reaction Scheme

The overall synthetic pathway is depicted below. The process is divided into two primary stages: the reduction of a nitroarene to form the key aminophenol intermediate, and a subsequent one-pot acylation/cyclization to construct the benzoxazinone ring.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

  • Starting Material: 4-Hydroxy-3-nitrobenzonitrile (CAS 3272-08-0)

  • Reagents: Palladium on carbon (10% w/w), Hydrogen gas, Chloroacetyl chloride, Pyridine, Potassium Carbonate (K₂CO₃), Ethanol, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Hexanes, Dichloromethane (DCM).

  • Instrumentation: Standard laboratory glassware, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or H-Cube), rotary evaporator, filtration apparatus.

Step 1: Synthesis of 3-Amino-4-hydroxybenzonitrile

This procedure details the reduction of the nitro group to an amine via catalytic hydrogenation, a method adapted from similar transformations.[1]

Workflow:

Step1_Workflow A Dissolve 4-hydroxy-3-nitrobenzonitrile in Ethanol in a hydrogenation vessel. B Add 10% Pd/C catalyst (5 mol%). A->B C Purge vessel with N₂ then H₂. B->C D Pressurize with H₂ (50 psi) and stir vigorously at room temperature for 4-6 h. C->D E Monitor reaction completion by TLC. D->E F Depressurize and purge with N₂. E->F G Filter the mixture through Celite to remove the Pd/C catalyst. F->G H Wash the Celite pad with Ethanol. G->H I Concentrate the filtrate in vacuo to yield the product. H->I

Caption: Workflow for the reduction of 4-hydroxy-3-nitrobenzonitrile.

Detailed Procedure:

  • To a solution of 4-hydroxy-3-nitrobenzonitrile (10.0 g, 60.9 mmol) in 200 mL of ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (3.24 g, 5 mol%).

  • Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is 3-amino-4-hydroxybenzonitrile, which can be used in the next step without further purification. Expected yield is typically >95%.

Step 2: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

This step involves the N-acylation of the aminophenol intermediate followed by a base-mediated intramolecular cyclization to form the target benzoxazinone. The acylation is selective for the more nucleophilic amino group.

Workflow:

Step2_Workflow A Dissolve 3-amino-4-hydroxybenzonitrile in anhydrous THF. B Cool the solution to 0 °C in an ice bath. A->B C Add pyridine (1.1 eq) to the solution. B->C D Add chloroacetyl chloride (1.1 eq) dropwise while maintaining T < 5 °C. C->D E Stir at 0 °C for 30 min, then warm to room temperature and stir for 2-3 h. D->E F Monitor formation of the intermediate (N-(5-cyano-2-hydroxyphenyl)-2-chloroacetamide) by TLC. E->F G Add acetone and K₂CO₃ (3.0 eq). F->G H Heat the mixture to reflux for 6-8 h. G->H I Monitor cyclization to product by TLC. H->I J Cool to rt, filter off solids, and concentrate the filtrate. I->J K Purify the crude product by recrystallization or column chromatography. J->K

Caption: Workflow for the acylation and cyclization steps.

Detailed Procedure:

  • Dissolve 3-amino-4-hydroxybenzonitrile (7.5 g, 56.3 mmol) in 150 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add pyridine (5.0 mL, 61.9 mmol, 1.1 eq) to the stirred solution.

  • Add chloroacetyl chloride (4.9 mL, 61.9 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the formation of the chloroacetamide intermediate by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the formation of the intermediate is complete, add 150 mL of acetone and anhydrous potassium carbonate (23.3 g, 169 mmol, 3.0 eq).

  • Heat the mixture to reflux (approximately 60-65 °C) and maintain for 6-8 hours.

  • Monitor the cyclization by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (Eluent: gradient of 30-60% Ethyl Acetate in Hexanes) to afford 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile as a solid.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )Amount (mmol)EquivalentsReagent/CatalystConditionsTime (h)Expected Yield (%)
14-Hydroxy-3-nitrobenzonitrile164.1260.91.0H₂, 10% Pd/Crt, 50 psi4-6>95
2a3-Amino-4-hydroxybenzonitrile134.1456.31.0Chloroacetyl Chloride0 °C to rt2-3-
2bIntermediate210.6156.31.0K₂CO₃ (3.0 eq)Reflux6-875-85 (overall)

Mechanistic Considerations

The second stage of the synthesis is a classic example of tandem acylation and intramolecular cyclization.

  • N-Acylation: The lone pair of the amino group on 3-amino-4-hydroxybenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated. This reaction is highly selective for the amine over the less nucleophilic phenolic hydroxyl group.

  • Intramolecular Cyclization: In the presence of a base (K₂CO₃), the phenolic proton is abstracted to form a phenoxide ion. This phenoxide is a potent nucleophile that readily attacks the adjacent alkyl chloride via an intramolecular Sₙ2 reaction (Williamson ether synthesis), displacing the chloride ion and forming the six-membered oxazine ring. The driving force for this step is the formation of a stable heterocyclic system.

References

  • Google Patents. (1999). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. EP1107948A1.
  • Google Patents. (1998). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. CA2341718A1.
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. [Link]

  • ChemBK. 3-oxo-3,4-dihydro-2H-benzo[b][3]oxazine-6-carbonitrile. [https://www.chembk.com/en/chem/3-oxo-3,4-dihydro-2H-benzo[b][3]oxazine-6-carbonitrile]([Link]][3]oxazine-6-carbonitrile)

  • PubChem. 3-Amino-4-hydroxybenzonitrile. [Link]

  • El Moutaouakil Ala Allah, et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoxazine-6-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzoxazine-6-carbonitrile derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Benzoxazine derivatives are a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a carbonitrile moiety at the 6-position of the benzoxazine ring is of significant interest for modulating the electronic properties and biological activity of these molecules. This guide details an efficient, rapid, and environmentally benign solvent-free microwave-assisted protocol, which dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.[4][5] We provide a step-by-step methodology, a discussion of the underlying chemical principles, characterization data, and a comparative analysis of microwave versus conventional synthesis.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of novel molecular entities for drug discovery and development demands efficiency, speed, and sustainability.[6] Benzoxazine derivatives have emerged as a promising class of compounds due to their diverse pharmacological profiles.[1][7] The traditional synthesis of benzoxazines, typically achieved through a Mannich condensation of a phenol, a primary amine, and formaldehyde, often requires prolonged heating and the use of potentially hazardous solvents.[8][9]

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by offering a green and powerful alternative to conventional heating.[10] The primary advantages of MAOS include:

  • Accelerated Reaction Rates: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[11][12]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, resulting in higher yields and cleaner reaction profiles.[4][6]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the entire apparatus, leading to significant energy savings.[12]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent use (with solvent-free reactions being ideal) and minimizing energy consumption.[10][13]

This application note focuses on the synthesis of benzoxazine-6-carbonitrile derivatives, using 4-hydroxybenzonitrile as the phenolic starting material. The nitrile group is a key functional group in many pharmaceuticals, and its incorporation into the benzoxazine scaffold is a promising strategy for developing new therapeutic agents.

The Chemistry: Mannich Condensation to Form the Benzoxazine Ring

The synthesis of 1,3-benzoxazine derivatives proceeds via a Mannich-type condensation reaction.[3][14] This is a one-pot, three-component reaction involving a phenol (in this case, 4-hydroxybenzonitrile), a primary amine, and formaldehyde.

The generally accepted mechanism involves the following key steps:

  • Formation of an N-hydroxymethyl amine intermediate from the reaction of the primary amine and formaldehyde.

  • Dehydration of this intermediate to form a reactive iminium ion.

  • Electrophilic attack of the iminium ion on the electron-rich ortho position of the phenolic ring.

  • Subsequent cyclization with another equivalent of formaldehyde to form the characteristic 1,3-oxazine ring.

Microwave irradiation accelerates this process by efficiently promoting the formation of the polar intermediates and transition states involved in the reaction mechanism.

Experimental Protocol: Solvent-Free Microwave Synthesis

This protocol describes a general, solvent-free method for the synthesis of a benzoxazine-6-carbonitrile derivative. This method is adapted from established microwave-assisted syntheses of other benzoxazine derivatives and is presented as a robust starting point for further optimization.[4]

Safety Precautions:

  • Microwave synthesis using sealed vessels generates high pressures and temperatures. Only use microwave vials specifically designed for this purpose.

  • Never fill the reaction vessel more than two-thirds of its volume.

  • Always allow the vessel to cool to a safe temperature (e.g., below 50°C) before opening.

  • Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • Reactants:

    • 4-Hydroxybenzonitrile (≥98%)

    • Primary Amine (e.g., Aniline, Furfurylamine, etc.) (≥98%)

    • Paraformaldehyde (≥95%)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.

    • 10 mL or 20 mL microwave process vials with appropriate septa and caps.[10]

    • Magnetic stir bar.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

    • Silica gel for column chromatography.

Step-by-Step Synthesis Protocol
  • To a 10 mL microwave process vial containing a magnetic stir bar, add 4-hydroxybenzonitrile (e.g., 5 mmol, 1.0 eq), the chosen primary amine (5 mmol, 1.0 eq), and paraformaldehyde (10 mmol, 2.0 eq).

  • Seal the vial securely with a septum and cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows (these are starting parameters and may require optimization):

    • Temperature: 120-140°C (use a temperature ramp of 2-3 minutes)

    • Hold Time: 5-10 minutes

    • Power: 100-300 W (dynamic power control to maintain temperature is recommended)

    • Stirring: High

  • Start the microwave irradiation program. The initially heterogeneous mixture should become homogeneous within the first few minutes of heating.[4]

  • After the reaction is complete, allow the vial to cool to below 50°C using the instrument's cooling system before carefully removing it from the reactor.

  • Open the vial in a fume hood.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with an aqueous solution of 2 M NaOH to remove any unreacted 4-hydroxybenzonitrile, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure benzoxazine-6-carbonitrile derivative.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional heating methods. The following table, based on data from the synthesis of similar guaiacol-derived benzoxazines, illustrates the dramatic improvements in reaction time.[4]

Product DerivativeMethodReaction TimeYield
Guaiacol-Aniline BenzoxazineConventional Heating90 minutesGood
Guaiacol-Aniline BenzoxazineMicrowave Irradiation 6 minutes Good
Guaiacol-Furfurylamine BenzoxazineConventional Heating180 minutesGood
Guaiacol-Furfurylamine BenzoxazineMicrowave Irradiation 6 minutes Good

This table illustrates the typical time savings achieved with microwave synthesis for benzoxazine formation. Researchers can expect similar accelerations for the synthesis of benzoxazine-6-carbonitrile derivatives.

Analysis and Characterization

The successful synthesis and purity of the benzoxazine-6-carbonitrile derivatives should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Look for the disappearance of the broad -OH stretch from 4-hydroxybenzonitrile.

    • Confirm the presence of the C≡N stretch (around 2220-2240 cm⁻¹).

    • Identify characteristic benzoxazine ring absorptions, such as the antisymmetric and symmetric stretching of C-O-C (around 1230 cm⁻¹ and 1020 cm⁻¹, respectively).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the oxazine ring is confirmed by two characteristic singlet peaks:

      • O-CH₂-N proton signal around δ 5.1-5.4 ppm.[4][15]

      • Ar-CH₂-N proton signal around δ 4.6-5.0 ppm.[4][15]

    • ¹³C NMR: Confirm the presence of the carbon atoms from the O-CH₂-N and Ar-CH₂-N moieties, in addition to the aromatic and nitrile carbons.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Workflow and Logic Diagrams

Experimental Workflow

The overall process from reactant preparation to final product analysis is summarized below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh Reactants: 4-Hydroxybenzonitrile Primary Amine Paraformaldehyde vial_prep Combine in Microwave Vial reactants->vial_prep mw_reaction Microwave Irradiation (120-140°C, 5-10 min) vial_prep->mw_reaction dissolve Dissolve in Organic Solvent mw_reaction->dissolve wash Aqueous Wash (NaOH, Brine) dissolve->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify analysis Characterization (FTIR, NMR, MS) purify->analysis

Caption: Experimental workflow for microwave-assisted synthesis.

General Reaction Scheme

The diagram below illustrates the three-component Mannich condensation leading to the benzoxazine-6-carbonitrile structure.

Caption: General reaction scheme for benzoxazine synthesis.

Conclusion and Future Perspectives

This guide demonstrates that microwave-assisted, solvent-free synthesis is a superior method for the rapid and efficient production of benzoxazine-6-carbonitrile derivatives.[4][16] The protocols provided herein offer a robust foundation for researchers in medicinal chemistry and drug development to access these valuable scaffolds. The significant reduction in reaction time and adherence to green chemistry principles make MAOS an indispensable tool for modern chemical synthesis.[10] Future work can focus on expanding the library of these derivatives by varying the primary amine component and exploring their potential as novel therapeutic agents.

References

  • Corrales, L. A. P., et al. (2019). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 12(2), 193-200. [Link]

  • Ladeira, P. R. S., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Journal of Polymer Science Part A: Polymer Chemistry, 55(21), 3657-3665. [Link]

  • Zhang, K., et al. (2019). Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. ACS Sustainable Chemistry & Engineering, 7(9), 8965-8974. [Link]

  • Yadav, A. R., et al. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 8(5), 1-4. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[6][13] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Al-Mokyna, F. H., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 623. [Link]

  • Singh, S., & Singh, P. (2023). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks, 13(3), 287-292. [Link]

  • Kappe, C. O. (2008). Microwave-Assisted Multicomponent Reactions. Organic Syntheses, 85, 258-267. [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33819-33845. [Link]

  • Varma, R. S. (2001). Solvent-Free Accelerated Organic Syntheses Using Microwaves. Pure and Applied Chemistry, 73(1), 193-198. [Link]

  • El-Faham, A., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules, 23(11), 2950. [Link]

  • Kiskan, B., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Journal of Applied Polymer Science, 142(16), e55423. [Link]

  • Aydogan, B., et al. (2024). The proposed chemical structures and ¹H‐NMR spectra of thymol‐based.... Journal of Applied Polymer Science, 141(12), e55122. [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry, 14(8), 1435-1453. [Link]

  • Ohashi, S., et al. (2017). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Polymers, 9(12), 683. [Link]

  • da Silva, A. B. F., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137885. [Link]

  • Zhang, K., et al. (2017). ¹H NMR spectra of benzoxazine products purified with different purification methods. Journal of Polymer Science Part A: Polymer Chemistry, 55(1), 123-132. [Link]

  • Böhme, H., & Opitz, G. (1975). [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)]. Archiv der Pharmazie, 308(5), 352-359. [Link]

  • Davarani, S. S. H., et al. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Synthetic Communications, 36(18), 2693-2698. [Link]

Sources

Application Notes and Protocols: 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile as a Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: Targeting the Hypoxic Tumor Microenvironment

Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from rapid cell proliferation that outpaces the development of an adequate blood supply.[1][2][3] This hypoxic microenvironment is a significant contributor to therapeutic resistance against both radiation and conventional chemotherapy, leading to poor patient prognosis.[4] Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy to selectively target these resistant cancer cells.[2][5] HAPs are inactive compounds that undergo bioreduction in hypoxic conditions to release a cytotoxic agent, thereby minimizing toxicity to well-oxygenated, healthy tissues.[2]

This document provides a detailed technical guide for the preclinical evaluation of a novel investigational HAP, 2-(4-nitrobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile , a derivative of the core structure 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. This hypothetical compound is designed to leverage the established principles of nitroaromatic HAPs, where the nitrobenzyl group serves as the hypoxia-sensitive "trigger" for the release of a cytotoxic effector.

Mechanism of Action: Hypoxia-Selective Activation

The central mechanism of nitroaromatic HAPs relies on the differential metabolism of the nitro group in normoxic versus hypoxic environments.[1][6] In well-oxygenated tissues, the nitro group undergoes a one-electron reduction by ubiquitous reductases, such as cytochrome P450 reductases.[7][8][9] This results in the formation of a nitro radical anion, which is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile redox cycle.[10]

However, in the hypoxic regions of a tumor, the scarcity of oxygen allows for further reduction of the nitro radical anion to nitroso, hydroxylamine, and ultimately amine species.[3][6] This cascade of reductions dramatically increases the electron-donating properties of the substituent, triggering a fragmentation of the linker and release of the active cytotoxic agent.[1][6][8] In the case of 2-(4-nitrobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, this reductive fragmentation is designed to release an alkylating agent derived from the benzoxazine core, which can then induce DNA damage and cell death.[11]

Caption: Hypoxia-activated prodrug activation pathway.

In Vitro Evaluation Protocols

Objective:

To determine the hypoxia-selective cytotoxicity and mechanism of action of 2-(4-nitrobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Cell Line Selection and Culture
  • Rationale: Select cancer cell lines known to exhibit varying degrees of hypoxia and reductase expression (e.g., H460 non-small cell lung cancer, MIA PaCa-2 pancreatic cancer, HT29 colorectal adenocarcinoma).[12]

  • Protocol:

    • Culture selected cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before initiating experiments.

Hypoxic Culture Conditions
  • Rationale: A controlled hypoxic environment is crucial for evaluating the selective activation of the prodrug.

  • Protocol:

    • Use a variable oxygen workstation or a modular incubator chamber.

    • For severe hypoxia, maintain an oxygen concentration of <0.1% O2, balanced with 5% CO2 and N2.[13][14]

    • For normoxic controls, maintain cells at 21% O2 with 5% CO2.

    • Pre-equilibrate all media and solutions to the respective oxygen concentrations for at least 4 hours before use.

Cytotoxicity Assays
  • Rationale: To quantify the differential killing of cancer cells under normoxic versus hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is a key metric.

  • Protocol:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • Allow cells to adhere for 24 hours.

    • Expose cells to a serial dilution of the prodrug under both normoxic (21% O2) and hypoxic (<0.1% O2) conditions for a specified duration (e.g., 2-4 hours).[12]

    • After exposure, replace the drug-containing medium with fresh medium and incubate all plates under normoxic conditions for an additional 48-72 hours.

    • Add MTT or resazurin reagent and measure absorbance/fluorescence according to the manufacturer's protocol.

    • Calculate the IC50 values (the concentration required to inhibit cell growth by 50%) for both conditions.

    • Determine the HCR = IC50 (normoxia) / IC50 (hypoxia).

  • Rationale: A more stringent measure of cytotoxicity that assesses the ability of single cells to form colonies after treatment.

  • Protocol:

    • Seed a known number of cells (e.g., 200-1000) in 6-well plates.

    • After 24 hours, treat cells with the prodrug under normoxic and hypoxic conditions as described above.

    • Following treatment, wash the cells and replace with fresh medium.

    • Incubate for 10-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count colonies containing >50 cells and calculate the surviving fraction relative to untreated controls.

Mechanistic Assays
  • Rationale: To confirm that the observed cytotoxicity is due to the intended mechanism of action (i.e., DNA damage).

  • Rationale: To detect DNA double-strand breaks, a common consequence of alkylating agent activity.[12][15]

  • Protocol:

    • Grow cells on coverslips and treat with the prodrug under normoxic and hypoxic conditions.

    • Fix cells with 4% paraformaldehyde at various time points post-treatment.

    • Permeabilize cells with 0.25% Triton X-100.

    • Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI and visualize by fluorescence microscopy.

    • Quantify the number of γH2AX foci per cell.

In_Vitro_Workflow Figure 2: In Vitro Evaluation Workflow Start Select Cancer Cell Lines Culture Cell Seeding (96-well / 6-well plates) Start->Culture Branch Culture->Branch Normoxia Normoxic Incubation (21% O2) Branch->Normoxia Hypoxia Hypoxic Incubation (<0.1% O2) Branch->Hypoxia Treatment_N Prodrug Treatment Normoxia->Treatment_N Treatment_H Prodrug Treatment Hypoxia->Treatment_H Assay_Branch MTT MTT/Proliferation Assay Assay_Branch->MTT Clonogenic Clonogenic Survival Assay Assay_Branch->Clonogenic gH2AX γH2AX Staining (Mechanism) Assay_Branch->gH2AX Analysis Data Analysis: IC50, HCR, Survival Fraction, Foci Count MTT->Analysis Clonogenic->Analysis gH2AX->Analysis

Caption: Workflow for the in vitro assessment of a HAP.

In Vivo Preclinical Evaluation Protocol

Objective:

To assess the anti-tumor efficacy and safety of 2-(4-nitrobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in a relevant animal model.

Animal Model Selection
  • Rationale: Use an established tumor xenograft model. For example, implanting H460 or MIA PaCa-2 cells subcutaneously into immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Protocol:

    • Subcutaneously inject 1-5 x 10^6 cells in a mixture of medium and Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Randomize animals into treatment groups when tumors reach a mean volume of 100-150 mm³.

Drug Formulation and Administration
  • Rationale: Develop a stable and biocompatible formulation for in vivo delivery.

  • Protocol:

    • Formulate the prodrug in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Determine the maximum tolerated dose (MTD) in a preliminary dose-escalation study.

    • Administer the prodrug via an appropriate route (e.g., intraperitoneal injection or intravenous infusion) according to the determined schedule (e.g., daily for 5 days).

Efficacy Study
  • Rationale: To evaluate the effect of the prodrug on tumor growth.

  • Protocol:

    • Establish treatment groups: Vehicle Control, Prodrug at one or more dose levels, and potentially a positive control (standard-of-care chemotherapy).

    • Administer treatment according to the predetermined schedule.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI). Euthanize animals when tumors reach a predetermined size limit or if signs of toxicity appear.

    • At the end of the study, excise tumors for ex vivo analysis.

Pharmacodynamic/Biomarker Analysis
  • Rationale: To confirm target engagement and the hypoxia-selective mechanism in vivo.

  • Protocol:

    • In a satellite group of animals, administer a single dose of the prodrug.

    • Harvest tumors at different time points post-treatment.

    • Analyze tumor homogenates by LC-MS/MS to quantify the parent prodrug and its activated metabolites.

    • Perform immunohistochemistry on tumor sections to assess markers of hypoxia (e.g., pimonidazole, HIF-1α) and DNA damage (γH2AX).[16]

In_Vivo_Workflow Figure 3: In Vivo Preclinical Workflow Start Tumor Cell Implantation (Xenograft Model) TumorGrowth Monitor Tumor Growth to ~150 mm³ Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treatment Administer Prodrug (i.p. or i.v.) Randomize->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Primary Endpoint: Tumor Growth Inhibition Monitoring->Endpoint ExVivo Ex Vivo Analysis: Tumor Pharmacokinetics & Biomarkers (γH2AX) Endpoint->ExVivo

Sources

Application Notes & Protocols for the Characterization of 3-oxo-1,4-benzoxazine-6-carbonitrile in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant anti-cancer properties.[1][2] Derivatives of this versatile structure have been shown to exhibit potent antiproliferative effects across a diverse range of human cancer cell lines.[3][4] The mechanisms underpinning their anti-tumor activity are multifaceted; published research has demonstrated that different benzoxazine analogues can induce cell death and inhibit proliferation through various pathways.

For instance, certain benzoxazinone derivatives have been found to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent inhibition of cell growth and migration.[5] Others have been shown to induce apoptosis by upregulating the tumor suppressor protein p53 and executioner caspase-3, while also arresting the cell cycle through the downregulation of topoisomerase II and cyclin-dependent kinase 1 (cdk1).[6] Furthermore, some benzoxazines act as potent radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway, thereby leading to delayed DNA repair, cell cycle arrest, and apoptosis.[7]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of a novel compound, 3-oxo-1,4-benzoxazine-6-carbonitrile . The following protocols are designed as a phased approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action in cancer cell lines.

Compound Preparation and Handling

Proper handling of a novel test compound is critical for reproducibility. The following is a general guideline.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-oxo-1,4-benzoxazine-6-carbonitrile in a suitable sterile solvent, typically dimethyl sulfoxide (DMSO).[8] Ensure complete dissolution by vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in a complete cell culture medium. The final concentration of DMSO in the culture should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Phase 1: Broad-Spectrum Cytotoxicity Screening

The initial step is to determine the compound's general anti-proliferative activity and establish its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

Rationale and Cell Line Selection

Testing the compound against a panel of cell lines from diverse tissue origins (e.g., breast, colon, lung, liver) is crucial for identifying sensitive cancer types and understanding the breadth of its activity.[9] We recommend a starting panel that includes commonly used and well-characterized lines such as:

  • MCF-7 (Breast Adenocarcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • A549 (Lung Carcinoma)

  • HepG2 (Hepatocellular Carcinoma)

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for determining the IC50 of the test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed Seed Cells in 96-well Plates incubate Incubate for 24h (Attachment) seed->incubate treat Treat Cells with Compound (Vehicle & Positive Controls) incubate->treat compound Prepare Serial Dilutions of Compound incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze G cluster_legend Cell States cluster_axes Flow Cytometry Plot Q4 Q4: Viable (Annexin V- / PI-) Q3 Q3: Early Apoptosis (Annexin V+ / PI-) Q2 Q2: Late Apoptosis/Necrosis (Annexin V+ / PI+) Q1 Q1: Necrosis (Annexin V- / PI+) xlabel Annexin V-FITC → ylabel Propidium Iodide → origin

Caption: Principle of Annexin V/PI apoptosis assay.

Detailed Protocol: Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24-48h

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer) [10]* Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 3-oxo-1,4-benzoxazine-6-carbonitrile for a specified time (e.g., 24 hours). Include vehicle control and positive control (e.g., staurosporine) groups.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. [11]3. Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS, then once with 1X Binding Buffer. [12]4. Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [12][13]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [13]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. [13]Collect data for at least 10,000 events per sample.

Phase 3: Investigation of Cell Cycle Effects

Many anti-cancer compounds exert their effect by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing proliferation. [14]

Rationale and Assay Principle

Flow cytometry can be used to analyze the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). [15]This is achieved by staining fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. [16]The amount of fluorescence is directly proportional to the amount of DNA in the cell: G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount. Cells undergoing apoptosis may appear as a "sub-G1" peak due to DNA fragmentation. [16]

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated as in the apoptosis assay

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) [17]* Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after treatment.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping. [11]Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [17]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Phase 4: Probing Molecular Targets and Signaling Pathways

The final phase involves identifying the specific molecular pathways modulated by the compound, providing a deeper understanding of its mechanism of action.

Rationale and Pathway Selection

Based on the results from Phases 2 and 3, and drawing from the literature on related benzoxazine compounds, Western blotting can be used to probe the expression and activation status of key proteins. [5][6][7] Potential Pathways to Investigate:

  • Apoptosis Pathway: Examine levels of cleaved (active) Caspase-3 and the expression of p53.

  • DNA Damage Response: Measure the phosphorylation of H2AX (γH2AX), an early marker of DNA double-strand breaks, and the phosphorylation status of DNA-PK.

  • Cell Proliferation/Survival: Assess the expression of c-Myc and key nodes of the PI3K/AKT and MAPK pathways (e.g., phosphorylated AKT, phosphorylated ERK). [18]

G cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound 3-oxo-benzoxazine- 6-carbonitrile cMyc c-Myc Promoter (G-Quadruplex) compound->cMyc Inhibits? DNAPK DNA-PK compound->DNAPK Inhibits? p53 p53 Upregulation compound->p53 Induces? CC_Arrest Cell Cycle Arrest cMyc->CC_Arrest Suppresses Proliferation Apoptosis Apoptosis DNAPK->Apoptosis via unrepaired DNA damage DNAPK->CC_Arrest Blocks DNA Repair Casp3 Caspase-3 Activation p53->Casp3 Casp3->Apoptosis

Caption: Hypothetical signaling pathways for benzoxazine derivatives.

Detailed Protocol: Western Blotting

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to targets) and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing total protein. [19]2. Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run to separate proteins by size. [19]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [19]6. Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20). [11]8. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system. [11]Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Summary and Future Directions

This document outlines a systematic, four-phase approach to characterize the anti-cancer properties of 3-oxo-1,4-benzoxazine-6-carbonitrile. By progressing from broad screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's activity. Positive and significant findings from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including evaluation in 3D cell culture models, in vivo animal studies, and the synthesis of analogues to establish structure-activity relationships (SAR).

References

  • Jiang, S., Awadasseid, A., Narva, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Tang, S., Wang, Y., Li, S., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry. [Link]

  • Al-Ostath, O. A., Gomaa, H. A. M., & Al-Malki, A. L. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 27(18), 5824. [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals, 17(5), 633. [Link]

  • Carrion, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 112, 117849. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Rudyanto, M., et al. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 299-302. [Link]

  • Lee, J. Y., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 14(15), e4909. [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Conference: International Conference on Cancer Science & Therapy. [Link]

  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 23(11), 4882-4886. [Link]

  • ResearchGate. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Request PDF. [Link]

  • Al-Abdullah, N. H., et al. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Avicenna journal of medical biotechnology, 9(3), 132–138. [Link]

  • Gil-Ad, I., & Appell, H. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current pharmaceutical design, 26(44), 5693–5701. [Link]

  • Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 129–140. [Link]

  • Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1946. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Shukla, D. K., et al. (2011). Synthesis & Biological activity of some new 3-aryl-3,4-dihydro-2H-benz(e). ResearchGate. [Link]

  • Moghadam, F. A., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7013. [Link]

  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of-[5][6]Oxazine Derivatives. Bentham Science. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Imam, S. S., & Al-Harbi, K. S. (2019). Advanced Cell Culture Techniques for Cancer Drug Discovery. Bioengineering, 6(3), 73. [Link]

  • Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351–1352. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Pluskota, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Pharmacological reports, 71(5), 846–858. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-protocol. [Link]

Sources

Application Notes and Protocols for Characterizing the PI3K Inhibitory Activity of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This makes the PI3K pathway a prime target for therapeutic intervention.[3][4] The 3,4-dihydro-2H-benzo[b][5]oxazine scaffold has been identified as a promising backbone for the development of multi-isoform PI3K inhibitors.[6] This document provides a detailed guide for researchers to characterize the PI3K inhibitory activity of a specific analog, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. We present protocols for both in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on the PI3K signaling cascade and cancer cell viability.

Introduction: The PI3K Pathway and the Promise of Benzoxazine Inhibitors

The PI3K family of lipid kinases plays a pivotal role in intracellular signaling.[2] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes that promote cell survival and proliferation.[2][5] The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[1][4]

The development of small molecule inhibitors targeting PI3K is a major focus in oncology drug discovery.[8][9] The 3,4-dihydro-2H-benzo[b][5]oxazine scaffold represents a class of compounds that have shown potential as multi-isoform PI3K inhibitors.[6] This application note focuses on 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, providing a framework to rigorously evaluate its inhibitory potential against the PI3K pathway.

Compound Handling and Preparation

Proper handling and preparation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile are crucial for obtaining accurate and reproducible results.

2.1. Materials:

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (CAS: 134997-74-3)[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

2.2. Protocol for Stock Solution Preparation:

  • Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. For example, for a compound with a molecular weight of 188.18 g/mol , dissolve 1.88 mg in 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

In Vitro Biochemical Assay: Direct PI3K Inhibition

To determine the direct inhibitory effect of the compound on PI3K enzyme activity, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[11]

3.1. Principle: The assay quantifies PI3K activity by measuring the amount of ADP generated from the phosphorylation of PIP2. The amount of ADP is determined through a series of enzymatic reactions that culminate in a luminescent signal, which is inversely proportional to the PI3K inhibitory activity of the compound.

3.2. Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • PI3K lipid substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[11]

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • White, opaque 96-well or 384-well plates

  • Luminometer

3.3. Protocol:

  • Compound Dilution: Prepare a serial dilution of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in kinase buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Kinase Reaction:

    • Add the PI3K enzyme to each well of the plate.

    • Add the diluted compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

3.4. Data Analysis: Calculate the percentage of PI3K inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the response of a biological system.

Experimental Workflow for In Vitro PI3K Inhibition Assay

prep Compound Dilution Series reaction Kinase Reaction Setup (PI3K Enzyme + Compound + Substrate/ATP) prep->reaction incubation Incubation (30°C, 60 min) reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read Read Luminescence detection->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for determining the in vitro IC50 of a PI3K inhibitor.

Cellular Assays: Assessing Pathway Inhibition and Cell Viability

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.[12]

4.1. Western Blotting for Phospho-Akt

A direct measure of PI3K pathway inhibition in cells is the phosphorylation status of its downstream effector, Akt.[13] A decrease in phosphorylated Akt (p-Akt) at Serine 473 or Threonine 308 indicates successful target engagement by the inhibitor.

4.1.1. Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of Akt, the level of p-Akt can be quantified and compared to the total Akt level.

4.1.2. Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14][15]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[16][17]

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

4.1.3. Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C with gentle agitation.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

4.2. Cell Viability Assay (MTT Assay)

To assess the functional consequence of PI3K inhibition, a cell viability assay such as the MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]

4.2.1. Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

4.2.2. Materials:

  • Cancer cell line

  • Cell culture medium

  • 96-well plates

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

4.2.3. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.[19]

  • Compound Treatment: Treat the cells with a serial dilution of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile for 72 hours.[19] Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

PI3K Signaling Pathway and Points of Intervention

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotion CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor 3-Oxo-3,4-dihydro-2H- benzo[b]oxazine-6-carbonitrile Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling cascade and the inhibitory target of the compound.

Expected Results and Interpretation

A potent and selective PI3K inhibitor is expected to exhibit the following characteristics:

  • Biochemical Assay: A low nanomolar to micromolar IC50 value against one or more PI3K isoforms. Comparing the IC50 values across different isoforms will reveal the compound's selectivity profile.

  • Western Blot: A dose-dependent decrease in the level of phosphorylated Akt, with minimal effect on total Akt levels. This confirms on-target activity within the cellular context.

  • Cell Viability Assay: A dose-dependent reduction in cell viability, demonstrating the compound's anti-proliferative or cytotoxic effects. The GI50 value from this assay should ideally correlate with the concentrations that inhibit p-Akt.

Example Data Presentation:

Table 1: In Vitro PI3K Inhibitory Activity of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

PI3K IsoformIC50 (nM)
PI3Kα[Example Value]
PI3Kβ[Example Value]
PI3Kδ[Example Value]
PI3Kγ[Example Value]

Table 2: Cellular Activity in MCF-7 Cells

AssayEndpointValue (µM)
Western Blotp-Akt (Ser473) Inhibition IC50[Example Value]
MTT AssayGrowth Inhibition (GI50)[Example Value]

Discrepancies between biochemical and cellular potencies can arise from factors such as cell permeability, compound stability, and off-target effects. Further investigation may be required to explore these possibilities.

Conclusion

This application note provides a comprehensive set of protocols to characterize the PI3K inhibitory activity of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. By combining in vitro biochemical assays with cell-based assessments of pathway modulation and viability, researchers can build a robust profile of this compound's potential as a therapeutic agent. These foundational experiments are critical for the advancement of novel PI3K inhibitors in drug discovery and development programs.

References

  • [Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[5]oxazines.]([Link])

  • ][5]OXAZINE-6-CARBONITRILE [205818-52-6].

  • [Substituted Benzylidene‐3‐Oxo‐3,4‐Dihydro‐2H‐Benzo[b][5]thiazine‐6‐Carboxylic Acid Analogs as Dynamin GTPase Inhibitors.]([Link])

  • [Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][5]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors.]([Link])

  • [Synthesis and Evaluation of Novel 2H-Benzo[e]-[5][18]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors.]([Link])

Sources

Application Notes & Protocols for Antimicrobial Assays of 3-Oxo-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of 3-Oxo-Benzoxazine Derivatives

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzoxazine derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antimicrobial properties.[1][2] Specifically, the 3-oxo-benzoxazine scaffold represents a promising starting point for the development of new antibiotics. Recent studies have demonstrated that derivatives of this core structure exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4]

This guide provides a comprehensive overview and detailed protocols for the systematic evaluation of the antimicrobial properties of novel 3-oxo-benzoxazine derivatives. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that progresses from initial screening to quantitative assessment and preliminary mechanistic insights. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]

Experimental Workflow: A Multi-Faceted Approach

The characterization of a new chemical entity's antimicrobial profile is a stepwise process. We begin with broad screening assays to identify activity, followed by quantitative methods to determine potency, and conclude with dynamic assays to understand the nature of the antimicrobial effect.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cidal vs. Static Activity A Compound Synthesis & Solubilization B Agar Diffusion Assays (Disk or Well) A->B Qualitative Assessment of Activity C Broth Microdilution Assay B->C Active Compounds Progress D Determination of MIC (Minimum Inhibitory Concentration) C->D Quantitative Measurement E MBC Assay / Time-Kill Kinetics D->E In-depth Characterization F Bactericidal vs. Bacteriostatic Determination E->F Dynamic Assessment

Caption: Overall experimental workflow for antimicrobial characterization.

Part 1: Initial Screening with Agar Diffusion Assays

Expertise & Experience: Agar-based diffusion methods are cost-effective, high-throughput assays ideal for the initial screening of a library of 3-oxo-benzoxazine derivatives.[8] They provide a rapid, qualitative assessment of antimicrobial activity. The principle relies on the diffusion of the test compound from a point source (a disc or a well) through the agar, creating a concentration gradient. If the compound is active, a clear zone of no microbial growth will appear around the source.[9] The size of this "zone of inhibition" gives a preliminary indication of the compound's potency and its ability to diffuse through the agar matrix.

Protocol 1: Agar Disk Diffusion Assay

This method is standardized by CLSI and is excellent for routine testing.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper discs

  • Test 3-oxo-benzoxazine derivatives dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Vancomycin)

  • Negative control discs (impregnated with solvent only)

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from an overnight culture plate and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.

  • Disc Application:

    • Prepare stock solutions of your benzoxazine derivatives (e.g., 1 mg/mL in DMSO).

    • Aseptically apply a known volume (e.g., 10 µL) of each compound solution to a sterile paper disc to achieve a specific loading mass (e.g., 10 µ g/disc ). Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface. Ensure discs are gently pressed down to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm), including the disc diameter.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

Expertise & Experience: Following a positive screen, it is essential to quantify the potency of the active compounds. The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[12] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[8][13] This assay is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations. The choice of broth is critical; Mueller-Hinton Broth (MHB) is standard for most non-fastidious bacteria as its composition is well-defined and has minimal interference with most antibiotics.[14]

Caption: Principle of MIC determination using broth microdilution.

Protocol 2: Broth Microdilution Assay (CLSI/EUCAST Guidelines)

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds in DMSO

  • Standardized bacterial inoculum (prepared as in Protocol 1, but then diluted)

  • Positive control (bacteria in broth, no compound)

  • Negative control (broth only)

  • Solvent control (bacteria in broth with DMSO at the highest concentration used)

Procedure:

  • Compound Dilution Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Prepare a starting solution of your benzoxazine derivative in DMSO at 100x the highest desired final concentration. Add 2 µL of this stock to the first well, resulting in a 2x working concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well across the plate, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the compound dilution plate. This halves the compound concentrations to their final 1x values and brings the inoculum to the target density.

  • Controls: Ensure your plate includes:

    • Growth Control: 100 µL inoculum + 100 µL CAMHB.

    • Sterility Control: 200 µL CAMHB only.

    • Solvent Control: 100 µL inoculum + 100 µL CAMHB containing the highest concentration of DMSO used in the assay. This is critical to ensure the solvent itself has no antimicrobial effect.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed by eye or with a microplate reader.

Data Presentation: Summarize the MIC values for your 3-oxo-benzoxazine derivatives in a table for clear comparison.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZ-OXO-1832>64
BZ-OXO-241632
BZ-OXO-3>64>64>64
Control Abx0.50.25N/A

Part 3: Bactericidal vs. Bacteriostatic Activity

Expertise & Experience: Determining the MIC reveals the concentration needed to inhibit growth, but it doesn't tell you if the compound is killing the bacteria (bactericidal) or merely preventing them from multiplying (bacteriostatic).[16] This distinction is clinically significant; bactericidal agents are often preferred for severe infections or in immunocompromised patients.[11] The two primary methods to assess this are the Minimum Bactericidal Concentration (MBC) assay and the more informative Time-Kill Kinetics assay. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[13]

Protocol 3: Time-Kill Kinetics Assay

Trustworthiness: A time-kill assay provides dynamic information about the rate and extent of bacterial killing over time. It is a robust method to confirm bactericidal activity, which is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in the initial inoculum's CFU/mL.[17] This protocol must be performed with rigorous aseptic technique to ensure accurate colony counts.

Materials:

  • Bacterial culture prepared to ~5 x 10⁵ CFU/mL in CAMHB

  • Test compound at various concentrations (e.g., 1x MIC, 4x MIC, 8x MIC)

  • Growth control (no compound)

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • MHA plates for colony counting (plating)

Procedure:

  • Setup: Prepare flasks containing the standardized bacterial inoculum in CAMHB. Add the 3-oxo-benzoxazine derivative to each flask to achieve the desired final concentrations (e.g., 0x, 1x, 4x, and 8x MIC). Include a growth control flask with no compound.

  • Time Zero (T=0) Sampling: Immediately after adding the compound, remove an aliquot (e.g., 100 µL) from each flask. Perform a 10-fold serial dilution in sterile saline. Plate 100 µL from appropriate dilutions onto MHA plates. This determines the starting CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat the sampling, dilution, and plating process for each flask.

  • Colony Counting: After 18-24 hours of incubation, count the colonies on the plates from each time point. Calculate the CFU/mL for each sample.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

G cluster_0 Time-Kill Curve Interpretation A Bactericidal (≥3-log kill) B Bacteriostatic (No significant change) C No Effect (Growth Control) D Initial Inoculum (~5 log CFU/mL)

Caption: Interpreting the results of a time-kill kinetics assay.

Potential Mechanistic Insights

While the described assays focus on the phenotypic effects of 3-oxo-benzoxazine derivatives, preliminary insights into the mechanism of action can guide further studies. Some research has suggested that benzoxazine derivatives may exert their antimicrobial effect by targeting essential bacterial enzymes, such as DNA gyrase.[3] If a compound is found to be a potent bactericidal agent, subsequent assays could include DNA gyrase inhibition assays or macromolecular synthesis assays to explore this hypothesis further.

Conclusion

This application note provides a validated, stepwise framework for the comprehensive antimicrobial characterization of novel 3-oxo-benzoxazine derivatives. By progressing from qualitative screening to quantitative MIC determination and finally to dynamic time-kill analysis, researchers can build a robust data package. Adherence to established guidelines from bodies like CLSI and EUCAST ensures that the generated data is reliable, reproducible, and comparable across different studies, which is paramount for the successful development of new antimicrobial drugs.[18]

References

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC - NIH. (2024, October 29).
  • Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma.
  • EUCAST - ESCMID. ESCMID.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applic
  • EUCAST: EUCAST - Home. EUCAST.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Expert Rules - EUCAST. EUCAST.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Journal of Clinical Microbiology.
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. MDPI.
  • Overview on Strategies and Assays for Antibiotic Discovery - MDPI. MDPI.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020, January 8).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Application Note: Measuring the Bactericidal vs. Bacteriostatic Activity of Antibacterial Agent 154 - Benchchem. Benchchem.
  • Bacteriostatic versus Bactericidal - Time of Care. Time of Care.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones - PubMed.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945 - International Journal of Pharmaceutical Sciences. (2024, August 10). ijps.me.

Sources

antioxidant capacity testing of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Comprehensive Strategy for Evaluating the Antioxidant Capacity of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzo[b]oxazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The specific derivative, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (herein referred to as CBO), is a novel compound whose full biological profile remains to be elucidated. Given the prevalence of oxidative stress in the pathophysiology of many diseases, the characterization of a new chemical entity's antioxidant potential is a critical step in early-stage drug discovery.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, multi-assay strategy to rigorously determine the antioxidant capacity of CBO. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and well-validated characterization. The protocols are designed to be self-validating through the systematic inclusion of standards, controls, and clear data analysis pathways.

Part 1: Foundational Principles of Antioxidant Capacity Assessment

An antioxidant's efficacy is defined by its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is primarily achieved through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom. The reaction kinetics are a key measure of efficacy.

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, converting it to an anion. This is a redox reaction where the antioxidant becomes a radical cation.[3]

    A-H + R• → A-H•+ + R:-

No single assay can fully capture a compound's antioxidant profile. Therefore, a multi-assay approach is essential for a comprehensive evaluation.[3][4] This guide details three orthogonal, widely accepted assays:

  • DPPH Radical Scavenging Assay: A SET/HAT-based method using a stable radical.

  • ABTS Radical Cation Decolorization Assay: A SET/HAT-based method applicable to both hydrophilic and lipophilic compounds.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based method considered highly relevant biologically due to its use of a peroxyl radical.[5]

cluster_Overall Overall Experimental Strategy cluster_Assays Selected Assays Prep Compound Preparation (CBO, Trolox) Assay_Selection Multi-Assay Execution Prep->Assay_Selection Data_Analysis Data Analysis & Interpretation (IC50, TEAC) Assay_Selection->Data_Analysis DPPH DPPH Assay (SET/HAT) Assay_Selection->DPPH ABTS ABTS Assay (SET/HAT) Assay_Selection->ABTS ORAC ORAC Assay (HAT) Assay_Selection->ORAC Conclusion Comprehensive Antioxidant Profile Data_Analysis->Conclusion

Caption: High-level workflow for antioxidant capacity determination.

Part 2: Experimental Design & Pre-Analytical Considerations

Compound Information
PropertyValueSource
Compound Name 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile-
Abbreviation CBO-
CAS Number 134997-74-3[6]
Molecular Formula C₉H₆N₂O₂[6]
Molecular Weight 174.16 g/mol [6]
Reagent Preparation & Handling

Critical Note: The first step is to determine the optimal solvent for CBO. Test solubility in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. The chosen solvent must be used consistently for all stock solutions and controls. DMSO is often a good starting point for novel organic compounds.

ReagentPreparationStorage
CBO Stock Solution Prepare a 10 mM stock in 100% DMSO. Create serial dilutions in the assay-specific buffer or solvent.-20°C, protected from light.
Trolox Standard Prepare a 2 mM stock in the same solvent as CBO. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the universal standard.-20°C, protected from light.
DPPH Stock 0.4 mM in Methanol.4°C, protected from light. Use within 24 hours.
ABTS Stock 7 mM ABTS and 2.45 mM potassium persulfate in deionized water.[3]Room temperature, dark, for 12-16 hours to allow radical formation.
AAPH (ORAC) 75 mM in 75 mM phosphate buffer (pH 7.4).[7]Prepare fresh daily. Keep on ice.
Fluorescein (ORAC) 4 µM stock in 75 mM phosphate buffer (pH 7.4).[7]4°C, protected from light.

Part 3: Detailed Protocols (96-Well Plate Format)

Protocol 1: DPPH Radical Scavenging Assay

Principle: The stable DPPH free radical has a deep violet color with a maximum absorbance around 517 nm.[8] When an antioxidant donates an electron or hydrogen atom, the radical is neutralized, and the solution's color fades.[8][9] The degree of decolorization is proportional to the antioxidant capacity.

Start Start: Prepare CBO and Trolox serial dilutions Add_Sample Add 20 µL of sample, standard, or blank to wells Start->Add_Sample Add_DPPH Add 180 µL of DPPH working solution to all wells Add_Sample->Add_DPPH Incubate Incubate for 30 min at room temperature in the dark Add_DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation: Prepare a DPPH working solution by diluting the stock with methanol to achieve an absorbance of ~1.0 at 517 nm.[10]

  • Plate Layout:

    • Test Wells: 20 µL of CBO dilutions.

    • Standard Wells: 20 µL of Trolox dilutions.

    • Negative Control: 20 µL of solvent (e.g., DMSO).

    • Blank: 20 µL of solvent + 180 µL of Methanol (no DPPH).

  • Reaction: Add 180 µL of the DPPH working solution to all wells except the blank.

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.

    • Rationale: This allows the reaction between the antioxidant and the DPPH radical to reach a stable endpoint.[10]

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

Data Analysis:

  • Percent Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test well.[9]

  • IC50 Value: Plot the % Inhibition against the concentration of CBO and Trolox. Use non-linear regression to determine the concentration required to scavenge 50% of the DPPH radicals (IC50). A lower IC50 value indicates higher antioxidant activity.

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by reacting ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.

Methodology:

  • Preparation:

    • Generate the ABTS•+ stock by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use.[3]

    • Rationale: This extended incubation ensures the complete formation of the radical cation.

    • Prepare the ABTS•+ working solution by diluting the stock with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Plate Layout:

    • Test Wells: 10 µL of CBO dilutions.

    • Standard Wells: 10 µL of Trolox dilutions.

    • Negative Control: 10 µL of solvent.

  • Reaction: Add 190 µL of the ABTS•+ working solution to all wells.

  • Incubation: Incubate for 5-7 minutes at room temperature.[11]

  • Measurement: Read the absorbance at 734 nm.

Data Analysis:

  • Calculate the Percent Inhibition (%) using the same formula as the DPPH assay.

  • Determine the IC50 Value for CBO and Trolox.

  • Trolox Equivalent Antioxidant Capacity (TEAC): Calculate the TEAC using the ratio of the slopes of the linear regression curves for Trolox and CBO.

    TEAC = (Slope_CBO / Slope_Trolox)

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.[12][13] The antioxidant's presence preserves the fluorescence signal over time. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[13][14]

Methodology:

  • Preparation & Plate Layout (in a black, opaque 96-well plate):

    • Add 25 µL of CBO dilutions, Trolox standards, or a blank (solvent) to the appropriate wells.[13][14]

    • Add 150 µL of the fluorescein working solution to all wells.[13][14]

  • Pre-incubation: Mix and incubate the plate at 37°C for 30 minutes in the plate reader.

    • Rationale: This step allows the samples to reach thermal equilibrium, which is critical as the AAPH decomposition is temperature-dependent.[12]

  • Reaction Initiation: Using an automated injector if available, add 25 µL of the freshly prepared AAPH solution to all wells to initiate the reaction.[13]

  • Measurement: Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 90-120 minutes. Use an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[12][13]

Data Analysis:

  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank using the plate reader's software.

  • Calculate the Net AUC:

    Net AUC = AUC_sample - AUC_blank

  • Create a Standard Curve: Plot the Net AUC for the Trolox standards against their concentrations.

  • Determine ORAC Value: Interpolate the Net AUC of the CBO samples from the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole of CBO (µmol TE/µmol CBO).

Part 4: Data Summary and Interpretation

A comprehensive antioxidant profile is generated by comparing the results across all three assays. Discrepancies in activity can provide insights into the compound's primary mechanism of action (HAT vs. SET) and its reactivity towards different radical species.

Summary of Expected Quantitative Data:

AssayMetricTrolox (Standard)3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (CBO)
DPPH IC50 (µM)Experimental ValueExperimental Value
ABTS IC50 (µM)Experimental ValueExperimental Value
ABTS TEAC1.0 (by definition)Calculated Value
ORAC ORAC Value (µmol TE/µmol)1.0 (by definition)Calculated Value

A strong correlation between the assays would suggest a broad-spectrum radical scavenging ability. A high ORAC value but weaker DPPH/ABTS activity might indicate a preference for the HAT mechanism. This integrated analysis provides a scientifically rigorous foundation for further investigation into CBO's potential as a therapeutic agent.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. globalresearchonline.net.
  • RASAYAN Journal of Chemistry. (2016).
  • PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. pubchem.ncbi.nlm.nih.gov.
  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
  • Pisoschi, A. M., & Negulescu, G. P. (2022). DPPH Radical Scavenging Assay. MDPI.
  • Aparna, G., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Ilie, M., et al. (2021). Recent Advances in Antioxidant Capacity Assays.
  • Kumar, A., et al. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. kamiyabiomedical.com.
  • G-Biosciences. ABTS Antioxidant Capacity Assay. gbiosciences.com.
  • Agilent Technologies. (2015). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. agilent.com.
  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. activeconceptsllc.com.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay.
  • BMG Labtech. (2022). ORAC assay measures antioxidant capacity. bmglabtech.com.
  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • BLDpharm. 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. bldpharm.com.

  • Cosmo Bio USA. ABTS Antioxidant Capacity Assay Kit Manual. cosmobiousa.com.

Sources

Application Note: A Validated HPLC Method for the Analysis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Application Note: A Validated HPLC Method for the Analysis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Introduction

3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a heterocyclic compound of increasing interest in pharmaceutical research and development due to its core benzoxazine structure. Benzoxazine derivatives are known to exhibit a wide range of biological activities.[3] As with any potential therapeutic agent, a robust and reliable analytical method for its quantification is paramount for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the accurate and precise analysis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

The developed method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5] The causality behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive understanding of the method's development and to facilitate its implementation and adaptation in other laboratories.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure: 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

  • Key Structural Features: The molecule possesses a benzoxazinone core, which is a chromophore expected to exhibit strong UV absorbance. The presence of a nitrile group and the overall aromaticity contribute to its moderate polarity.

  • Solubility: Based on literature for related benzoxazine derivatives, this compound is expected to have poor solubility in aqueous solutions but good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[6][7][8]

HPLC Method Parameters

The following HPLC parameters have been optimized for the analysis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC system with UV/Vis or DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 330 nm
Rationale for Method Parameter Selection
  • Column Chemistry: A C18 stationary phase was selected due to its wide applicability in reversed-phase chromatography for separating moderately polar compounds.[9][10] The hydrophobic nature of the C18 chains provides effective retention for the aromatic benzoxazine core.

  • Mobile Phase: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[11] The use of 0.1% formic acid in both aqueous and organic phases helps to control the pH, ensuring consistent ionization of the analyte and promoting sharp peak shapes.

  • Detection Wavelength: Benzoxazinone structures are known to be potent UV absorbers, particularly in the UVA range (320-380 nm).[1][12] A preliminary UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax). Based on similar structures, 330 nm is proposed as a starting point for detection, offering high sensitivity and specificity.[13][14]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial composition: 70% A and 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will depend on the matrix. For drug substance analysis:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in acetonitrile to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

As per ICH guidelines, system suitability tests are integral to ensuring the performance of the chromatographic system.[4][5][15]

  • Inject the working standard solution (e.g., 20 µg/mL) six replicate times.

  • Calculate the system suitability parameters from the resulting chromatograms.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Overview

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines, encompassing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualization of Experimental Workflow

HPLC_Workflowcluster_prepPreparationcluster_analysisAnalysiscluster_validationValidation & ReportingStandard_PrepStandard PreparationHPLC_SystemHPLC SystemStandard_Prep->HPLC_SystemSample_PrepSample PreparationSample_Prep->HPLC_SystemData_AcquisitionData AcquisitionHPLC_System->Data_AcquisitionSystem_SuitabilitySystem Suitability TestData_Acquisition->System_SuitabilitySystem_Suitability->HPLC_SystemIf FailedMethod_ValidationMethod ValidationSystem_Suitability->Method_ValidationIf PassedFinal_ReportFinal ReportMethod_Validation->Final_Report

Caption: Workflow for HPLC analysis and validation.

Logical Relationship of Method Parameters

Method_Parameterscluster_mobile_phaseMobile Phasecluster_columnColumncluster_performanceChromatographic PerformanceOrganic_SolventOrganic Solvent(Acetonitrile)Retention_TimeRetention TimeOrganic_Solvent->Retention_TimeAqueous_PhaseAqueous Phase(Water + Acid)Aqueous_Phase->Retention_TimePeak_ShapePeak ShapeAqueous_Phase->Peak_ShapepH ControlGradientGradient ProfileResolutionResolutionGradient->ResolutionStationary_PhaseStationary Phase(C18)Stationary_Phase->Retention_TimeDimensionsDimensions(Length, ID, Particle Size)Dimensions->Peak_ShapeDimensions->Resolution

Caption: Interplay of HPLC method parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. The detailed protocol, rationale for parameter selection, and system suitability criteria offer a robust framework for researchers, scientists, and drug development professionals. The successful implementation and validation of this method will ensure reliable and accurate data for quality control and research applications involving this important class of compounds.

References

  • Benzoxazinone UV Absorber. Tintoll. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. [Link]

  • System suitability parameters assessment by HPLC. Slideshare. [Link]

  • (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. ResearchGate. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. [Link]

  • System Suitability. Chromatography Online. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. [Link]

  • Evaluation of three UV absorbers. Partners in Chemicals. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Methods for preparing benzoxazines using aqueous solvent.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • Recent analytical method developed by RP-HPLC. ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Benzothiazine derivatives solubility? ResearchGate. [Link]

Application Notes and Protocols for the Development of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-oxo-3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The systematic development of derivatives of this core structure and the subsequent analysis of their Structure-Activity Relationships (SAR) are crucial for the optimization of lead compounds with enhanced potency and selectivity. This guide provides a comprehensive framework for the synthesis, purification, and characterization of a focused library of derivatives based on the 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile core. Furthermore, detailed protocols for relevant biological assays are presented to enable the generation of robust SAR data, guiding the iterative process of drug discovery.

Introduction: The Significance of the Benzoxazine Scaffold and the Rationale for SAR Studies

The 1,4-benzoxazine ring system is a key pharmacophore found in numerous biologically active compounds.[4] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the embedded lactam functionality offers opportunities for hydrogen bonding and other key interactions. The 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile core, in particular, presents a strategic starting point for derivatization. The nitrile group at the 6-position is a versatile handle for chemical modification, and the lactam nitrogen and the aromatic ring offer additional sites for substitution.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how chemical structure influences biological activity.[5] By synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features responsible for a desired pharmacological effect. This knowledge is then used to design new molecules with improved properties, such as increased potency, enhanced selectivity, and better pharmacokinetic profiles. This guide will focus on derivatization strategies targeting the N-4 position and the aromatic ring of the 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold to explore the chemical space and build a comprehensive SAR profile.

Synthesis of the Core Scaffold: 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

While 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is commercially available from various suppliers, a reliable synthetic protocol is essential for ensuring a consistent supply of high-purity starting material for library synthesis. The following protocol is adapted from established methods for the synthesis of related benzoxazinones.

Protocol 2.1: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Materials:

  • 4-Amino-3-hydroxybenzonitrile

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF at 0 °C, add potassium carbonate (2.5 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies for SAR Library Generation

To systematically explore the SAR of the 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold, we will focus on modifications at the N-4 position and the aromatic ring. The following sections outline detailed protocols for key derivatization reactions.

N-Alkylation and N-Acylation at the 4-Position

The lactam nitrogen at the N-4 position is a prime site for introducing a variety of substituents to probe the steric and electronic requirements of the target binding pocket.

Protocol 3.1.1: N-Alkylation

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Standard workup and purification reagents as in Protocol 2.1

Procedure:

  • To a solution of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq) in anhydrous DMF or THF, add the base (K₂CO₃ or NaH) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir for 4-12 hours, monitoring by TLC.

  • Perform an aqueous workup and purify by column chromatography to yield the N-alkylated derivative.

Protocol 3.1.2: N-Acylation

Materials:

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents as in Protocol 2.1

Procedure:

  • To a solution of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq) in anhydrous DCM, add the base (TEA or pyridine).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Aromatic Ring Functionalization via Cross-Coupling Reactions

To introduce diversity on the aromatic ring, a bromo-substituted precursor is required. This can be synthesized from a commercially available bromo-substituted aminophenol. Assuming the availability of 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, the following cross-coupling reactions can be employed.

Protocol 3.2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Materials:

  • 7-Bromo-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Aryl or heteroaryl boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, Toluene)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine the bromo-benzoxazine (1.0 eq), boronic acid/ester (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Perform an aqueous workup and purify by column chromatography to obtain the arylated derivative.

Protocol 3.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Materials:

  • 7-Bromo-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromo-benzoxazine (1.0 eq), palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated ammonium chloride solution.

  • Perform an aqueous workup and purify by column chromatography to yield the aminated derivative.

Experimental Workflow for SAR Data Generation

A systematic workflow is essential for generating high-quality and reproducible SAR data.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Starting Material: 3-Oxo-3,4-dihydro-2H- benzo[b]oxazine-6-carbonitrile Derivatization Derivatization Reactions (N-Alkylation, Suzuki, etc.) Start->Derivatization Purification Purification (Column Chromatography, HPLC) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Assay (e.g., Cell Viability) Characterization->Primary_Assay Dose_Response Dose-Response Assay (IC50/EC50 Determination) Primary_Assay->Dose_Response Secondary_Assay Secondary/Mechanism of Action Assay (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assay SAR_Analysis SAR Analysis & Data Visualization Secondary_Assay->SAR_Analysis New_Hypothesis Formulate New Hypothesis SAR_Analysis->New_Hypothesis Design_New_Derivatives Design Next Generation of Derivatives New_Hypothesis->Design_New_Derivatives Design_New_Derivatives->Derivatization

Figure 1: A generalized workflow for the development and SAR study of benzoxazine derivatives.

Protocols for Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. The following are general protocols for common primary and secondary screening assays.

Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Protocol 5.1.1: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[6][7]

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Protocol 5.2.1: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds in DMSO

  • 96-well or 384-well microplate

  • Microplate reader (spectrophotometric, fluorometric, or luminescent, depending on the assay)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate, add the enzyme solution to wells containing either the test compound or a vehicle control.

  • Pre-incubate the enzyme with the compounds for a specific time (e.g., 15-30 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals.

  • Calculate the reaction rate for each well and determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value for each active compound.[4][8]

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol 5.3.1: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Assay buffer

  • Test compounds in DMSO

  • Filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes/receptor, the radiolabeled ligand (at a concentration near its Kd), and the test compound or vehicle control.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Determine the percentage of specific binding for each compound concentration and calculate the Ki value.[9][10]

Data Presentation and SAR Analysis

All quantitative data should be summarized in a clear and organized manner to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for N-4 Substituted Derivatives

Compound IDR Group at N-4IC₅₀ (µM) - Target X
1a -H15.2
1b -CH₃8.5
1c -CH₂CH₃12.1
1d -CH₂Ph2.3
1e -C(O)CH₃> 50
1f -C(O)Ph25.8

From this hypothetical data, one might infer that a small alkyl group at N-4 is tolerated, while a larger benzyl group significantly improves potency. Acylation of the nitrogen, however, appears to be detrimental to activity.

Figure 2: Logical relationship between structural modifications and biological activity.

Conclusion and Future Directions

This guide provides a comprehensive set of protocols and a strategic framework for the development of novel derivatives of 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile for SAR studies. By systematically applying these synthetic and biological evaluation methods, researchers can efficiently explore the chemical space around this privileged scaffold, leading to the identification of potent and selective modulators of various biological targets. The iterative process of design, synthesis, and testing, guided by the principles of SAR, is a powerful engine for the discovery of new therapeutic agents.

References

  • Macias, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547.
  • Macias, F. A., et al. (2005). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 53(19), 7473-7479.
  • Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547.
  • Amanote Research. (n.d.). Structure−Activity Relationships (SAR) Studies of. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2019). Studies on Benzoxazine Derivaties. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Oxo-3,4-dihydro-2H-benzo[b][1][11]oxazine-7-carboxylic acid. Retrieved from [Link]

  • Nature. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of visualized experiments : JoVE, (78), e50383.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Acta Scientific. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 89-95.
  • National Center for Biotechnology Information. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific reports, 8(1), 1642.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic letters, 24(29), 5348–5352.
  • ResearchGate. (2007). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][11]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Molecules (Basel, Switzerland), 23(3), 711.

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3349.
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2731–2735.
  • Oncotarget. (2016). High throughput screening of small molecule library: procedure, challenges and future. Oncotarget, 7(28), 44791–44799.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Welcome to the technical support center for the synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve reaction yields.

Introduction to the Synthesis

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route involves the cyclization of a substituted aminophenol with an appropriate reagent like chloroacetyl chloride. The quality of starting materials and the precise execution of each step are paramount to success. This guide will address common challenges encountered during this synthesis and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the potential issues by stage:

1. Purity and Quality of Starting Materials:

  • 2-Amino-5-cyanophenol: The purity of this starting material is critical. Impurities can interfere with the cyclization reaction. It is recommended to use highly pure 2-amino-5-cyanophenol or purify it before use. The synthesis of this precursor itself can be challenging, with methods involving the demethylation of 2-methoxy-4-cyanoaniline or multi-step processes starting from o-anisidine.[1] Ensure your starting material is free of residual solvents and byproducts from its synthesis.

  • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis. Use freshly distilled or a newly opened bottle of chloroacetyl chloride for best results. Exposure to atmospheric moisture can lead to the formation of chloroacetic acid, which will not participate in the desired reaction.

2. Reaction Conditions for Cyclization:

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred to avoid side reactions with chloroacetyl chloride. Dioxane, toluene, or acetonitrile are common choices. Solvent polarity can influence the competition between O-acylation and C-acylation of the phenol.[3][4]

  • Base: A suitable base is required to neutralize the HCl generated during the reaction. Non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. The stoichiometry of the base is crucial; an insufficient amount will result in an acidic reaction mixture, which can lead to side reactions and degradation of the product. Conversely, an excess of a nucleophilic base could react with chloroacetyl chloride.

  • Temperature Control: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[1] Subsequently, the reaction mixture may be heated to promote cyclization. The optimal temperature profile should be determined empirically for your specific setup.

  • Reaction Time: Incomplete reaction due to insufficient time or premature quenching can lead to low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

3. Work-up and Purification:

  • Hydrolysis: During the work-up, care must be taken to avoid hydrolysis of the desired product, especially under harsh acidic or basic conditions.

  • Purification Method: The choice of purification method (e.g., recrystallization, column chromatography) can affect the isolated yield. Ensure the solvent system for recrystallization is optimized to maximize recovery while effectively removing impurities.

FAQ 2: Formation of O-Acylated Byproduct

Question: My reaction is producing a significant amount of the O-acylated intermediate (phenyl chloroacetate derivative) instead of the desired cyclized product. How can I favor C-acylation and subsequent cyclization?

Answer: The competition between O-acylation and C-acylation is a classic challenge in reactions involving phenols and acyl chlorides.[3][4] Several factors influence this selectivity:

  • Catalyst: The use of a Lewis acid catalyst can promote C-acylation, often through a Fries rearrangement mechanism.[3][4] However, the choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) must be carefully optimized, as they can also promote side reactions. Some studies have shown that the hydration state of the catalyst (e.g., FeCl₃ vs. FeCl₃·6H₂O) can influence the selectivity between O- and C-acylation.[3][4]

  • Solvent: Nonpolar solvents tend to favor O-acylation.[3][4] Switching to a more polar aprotic solvent might enhance the rate of the desired intramolecular N-alkylation (cyclization) step.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-acylated product via rearrangement of the initially formed O-acylated intermediate. However, this must be balanced against the potential for increased side product formation and decomposition.

Experimental Protocol Suggestion to Favor Cyclization:

  • Dissolve 2-amino-5-cyanophenol in a suitable aprotic solvent (e.g., 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Gently heat the reaction mixture to reflux (temperature dependent on the solvent) to promote intramolecular cyclization. Monitor the disappearance of the intermediate and the formation of the product by TLC.

  • Upon completion, cool the reaction mixture and proceed with the appropriate aqueous work-up and purification.

FAQ 3: Oligomerization and Polymerization Issues

Question: I am observing the formation of insoluble, polymeric material in my reaction, leading to a difficult work-up and low yield of the desired monomer. What causes this and how can I prevent it?

Answer: While more commonly discussed in the context of benzoxazine polymerization, unwanted oligomerization can occur during the synthesis of the monomer itself under certain conditions.[2][5]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor intermolecular reactions over the desired intramolecular cyclization, leading to oligomers.

  • Impurities: The presence of certain impurities can catalyze polymerization. For instance, residual phenolic compounds from the synthesis of the starting material can sometimes initiate polymerization at elevated temperatures.[6]

  • Stoichiometry: An incorrect stoichiometry of reactants, particularly an excess of the bifunctional chloroacetyl chloride, could potentially lead to the formation of dimers or oligomers.

Troubleshooting Strategies:

  • Optimize Reaction Time and Temperature: Use TLC to carefully monitor the reaction and quench it as soon as the starting material is consumed and the product is formed. Avoid unnecessarily long reaction times or excessive heating.

  • Ensure Purity of Starting Materials: As mentioned in FAQ 1, use highly pure starting materials to minimize potential catalysts for polymerization.

  • Control Stoichiometry: Use a slight excess of the aminophenol or a 1:1 molar ratio of the reactants to avoid having excess chloroacetyl chloride that could lead to intermolecular reactions.

Visualization of the Synthetic Pathway and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

SynthesisWorkflowcluster_startStarting Materialscluster_reactionReactioncluster_productProductA2-Amino-5-cyanophenolCAcylation & CyclizationA->CBChloroacetyl ChlorideB->CD3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrileC->D

Caption: General synthetic workflow for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

TroubleshootingTreecluster_purityPurity Checkscluster_conditionsCondition Optimizationcluster_workupPost-Reaction OptimizationStartLow Yield IssuePurityCheck Starting Material PurityStart->PurityConditionsOptimize Reaction ConditionsStart->ConditionsWorkupReview Work-up & PurificationStart->WorkupPurity_AminophenolVerify 2-Amino-5-cyanophenol PurityPurity->Purity_AminophenolPurity_AcylChlorideUse Fresh Chloroacetyl ChloridePurity->Purity_AcylChlorideCond_SolventSolvent Selection (Aprotic)Conditions->Cond_SolventCond_BaseBase Stoichiometry & TypeConditions->Cond_BaseCond_TempTemperature Control (Initial Cooling)Conditions->Cond_TempCond_TimeMonitor with TLCConditions->Cond_TimeWorkup_HydrolysisAvoid Harsh pHWorkup->Workup_HydrolysisWorkup_PurificationOptimize Recrystallization/ChromatographyWorkup->Workup_Purification

Caption: Troubleshooting decision tree for low yield issues.

Summary of Key Parameters for Yield Improvement

ParameterRecommendationRationale
Starting Materials Use high-purity 2-amino-5-cyanophenol and fresh chloroacetyl chloride.Impurities can cause side reactions and inhibit the desired transformation.[1]
Solvent Aprotic solvents (e.g., dioxane, toluene).Prevents reaction with chloroacetyl chloride and can influence acylation selectivity.[3][4]
Base Non-nucleophilic base (e.g., triethylamine) in slight excess (1.1 eq).Neutralizes HCl byproduct without competing in the reaction.
Temperature Initial cooling (0 °C) for acylation, followed by heating for cyclization.Controls the initial exothermic reaction and promotes the final ring-closing step.[1]
Reaction Monitoring Thin Layer Chromatography (TLC).Determines reaction completion and helps to avoid over-running the reaction, which can lead to side products.

References

  • Process for making 2-amino-5-cyanophenol.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • Overcoming oligomer formation in benzoxazine polymeriz
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Sciforum.
  • Synthesis of benzoxazine derivatives and their polymers.
  • Simplified mechanisms for the polymerization of benzoxazines.

Technical Support Center: Troubleshooting Common Side Reactions in Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing benzoxazine monomers. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the root causes of common side reactions and providing field-proven solutions to optimize your synthesis for higher yield and purity.

Troubleshooting Guides & FAQs

This section addresses the most common issues reported during benzoxazine synthesis. Each question is followed by an in-depth explanation of the underlying chemistry and actionable troubleshooting steps.

FAQ 1: Why is my benzoxazine monomer yield unexpectedly low and the product impure?

Answer: Low yield and impurity are the most common challenges, typically stemming from a web of competing side reactions and suboptimal reaction conditions. The classic Mannich condensation of a phenol, a primary amine, and formaldehyde is deceptively simple; several side-products can form, consuming your reactants and complicating purification.[1][2]

Core Causality: The primary culprits are the formation of various oligomeric structures and other non-cyclic condensation products. The reaction equilibrium can be sensitive to substituents on the phenol or amine, which affect both the reactivity of the intermediate Mannich base and the stability of the final oxazine ring.[3]

Troubleshooting Protocol:

  • Assess Reactant Purity: Impurities, especially residual phenols from monomer synthesis, can act as catalysts, promoting undesired oligomer formation or premature ring-opening polymerization.[4][5] Always use reagents of the highest possible purity.

  • Strict Temperature Control: While heat is required to drive the reaction, excessive temperatures can favor side reactions. High polymerization temperatures can lead to oligomerization.[4] A recommended range for synthesis is typically 80-90 °C.[6]

  • Optimize the Solvent System: The choice of solvent is critical. While the reaction can be done neat, solvents like toluene, dioxane, or a mixture of toluene and isopropanol can improve solubility and minimize side reactions, especially for complex monomers.[6][7][8] For diamine-based benzoxazines, a toluene/ethanol mixture has been found to provide the best conditions to avoid gelation.[6]

  • Implement a Robust Purification Strategy:

    • Alkaline Wash: Wash the crude product dissolved in a suitable organic solvent (e.g., dichloromethane) with a 1N or 3N NaOH solution.[9] This step is highly effective at removing unreacted phenolic starting materials and acidic byproducts.

    • Water Wash: Follow the alkaline wash with several washes with distilled water to remove residual base and water-soluble impurities.

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Recrystallization/Chromatography: For the highest purity, recrystallization from a suitable solvent or column chromatography may be necessary.[10] The difference in purity between a crude product and a recrystallized sample can be substantial, significantly impacting polymerization behavior.[10]

FAQ 2: My reaction mixture formed a gel. What happened and how can I prevent it?

Answer: Gelation during monomer synthesis is a critical failure mode, indicating uncontrolled network formation. This is most common when using multifunctional reactants, particularly diamines or polyamines.

Core Causality: The primary cause of gelation is the formation of hyperbranched triazine chains.[6][11] When a diamine is used, the first stage of the reaction can lead to these highly branched structures instead of the desired difunctional benzoxazine monomer, causing the entire reaction mass to crosslink and gel.[6][12]

Visualizing the Competing Pathways

The diagram below illustrates the desired reaction path versus the side reactions that lead to low yield and gelation.

G Phenol Phenol Reaction Mannich Condensation Phenol->Reaction Amine Primary Amine (Mono- or Diamine) Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Desired Desired Benzoxazine Monomer Reaction->Desired Side1 Oligomers & Ring-Opened Species Reaction->Side1 High Temp, Impurities Side2 Hyperbranched Triazines (causes Gelation) Reaction->Side2 Especially with Diamines

Caption: Desired benzoxazine synthesis versus common side reactions.

Troubleshooting Protocol:

  • Solvent Selection: As mentioned, the solvent system is key. For diamine-based systems prone to gelation, switching from a single solvent like toluene to a mixed system such as toluene/isopropanol or toluene/ethanol can disrupt the formation of the hyperbranched network.[6]

  • Control of Stoichiometry and Addition: Precise control over the molar ratios of reactants is crucial. Consider a stepwise or slow addition of formaldehyde to the mixture of phenol and amine. This can help favor the intramolecular ring-closing reaction over the intermolecular network-forming reactions.

  • Lower Reaction Temperature: Gelation is often accelerated by higher temperatures. Reducing the reaction temperature may slow the rate of triazine formation sufficiently to allow the desired benzoxazine to form.

FAQ 3: My analytical data (NMR/FTIR) shows unexpected signals. What byproducts do they represent?

Answer: Spectroscopic analysis is your primary tool for identifying impurities. Unexpected signals point to specific side products that were not removed during workup.

Core Causality: The most common byproducts are oligomers, products of premature ring-opening, and unreacted starting materials. Each has a distinct spectroscopic signature.

Troubleshooting Protocol & Data Interpretation:

  • FTIR Spectroscopy:

    • Desired Product: Look for the characteristic peaks of the oxazine ring. These include an antisymmetric C-O-C stretching vibration around 1220-1230 cm⁻¹ and a peak around 930-950 cm⁻¹, which is associated with the C-H out-of-plane bending of the benzene ring attached to the oxazine ring.[13][14]

    • Impurity Signal (Ring-Opening): The disappearance or significant reduction in the intensity of the ~945 cm⁻¹ peak indicates that the oxazine ring has opened.[15] Concurrently, you may see the appearance of a broad peak for phenolic hydroxyl (-OH) groups above 3300 cm⁻¹, indicating the formation of phenolic structures.[16]

  • ¹H NMR Spectroscopy:

    • Desired Product: The key signals confirming benzoxazine formation are two singlets, typically in the ranges of 4.5-4.9 ppm (Ar-CH₂-N) and 5.3-5.4 ppm (O-CH₂-N).[14][15]

    • Impurity Signal (Oligomers/Ring-Opening): A reduction in the integration values of the Ar-CH₂-N and O-CH₂-N peaks relative to other signals (like aromatic protons or alkyl substituents) suggests consumption of the monomer through oligomerization or other side reactions.[15] You may also observe complex, broadened signals in the aliphatic region, characteristic of oligomeric species.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • This is the most direct way to detect oligomers. A pure monomer should show a single, sharp peak. The presence of significant low molecular weight peaks or a broad distribution is a clear indication of oligomer formation.[4]

Table 1: Analytical Signatures of Common Synthesis Byproducts

Byproduct TypeKey ¹H NMR Signals (typical)Key FTIR Signals (cm⁻¹)GPC/SEC Observation
Desired Monomer Two singlets: Ar-CH₂-N (~4.6 ppm) and O-CH₂-N (~5.3 ppm)[15]C-O-C stretch (~1230), Oxazine ring bend (~940)[14][15]Single, sharp peak
Oligomers Broad, unresolved peaks in aliphatic region; reduced monomer signalsReduced intensity of oxazine ring peak (~940)Multiple low MW peaks or a broad shoulder
Ring-Opened Species Disappearance of O-CH₂-N signal; appearance of phenolic -OH protonBroad -OH stretch (>3300); disappearance of oxazine ring peak (~940)[16]May appear as distinct peaks or contribute to oligomer distribution
Unreacted Phenol Characteristic aromatic signals and a sharp phenolic -OH proton signalSharp -OH stretch (~3400)A distinct low MW peak
FAQ 4: How do reaction parameters influence the formation of side products?

Answer: The success of benzoxazine synthesis lies in balancing reaction parameters to favor the desired intramolecular cyclization while suppressing intermolecular side reactions. Electron-donating or withdrawing groups on your reactants can also significantly influence the reaction pathway.[17]

Core Causality: Temperature, solvent polarity, and reactant electronics all affect the stability of intermediates and the activation energy barriers for competing reaction pathways. For instance, electron-withdrawing groups on the bisphenol precursor can inhibit the ring-forming synthesis reaction but actually promote the subsequent thermal ring-opening polymerization.[17]

Troubleshooting Workflow: A Decision Guide

This workflow helps diagnose and correct issues based on experimental observations.

workflow cluster_problems cluster_causes cluster_actions start Problem Observed During Synthesis p1 Low Monomer Yield start->p1 p2 Reaction Gelation start->p2 p3 Impure Product (NMR/FTIR) start->p3 c1 Probable Cause: - Oligomerization - Incomplete Reaction p1->c1 c2 Probable Cause: - Triazine Network Formation (esp. with diamines) p2->c2 c3 Probable Cause: - Ring-Opened Species - Unreacted Phenols p3->c3 a1 Recommended Action: 1. Check Reactant Purity 2. Lower Reaction Temp 3. Optimize Solvent c1->a1 a2 Recommended Action: 1. Use Toluene/Alcohol Solvent Mix 2. Slow Reagent Addition 3. Reduce Temperature c2->a2 a3 Recommended Action: 1. Enhance Purification (NaOH Wash) 2. Consider Recrystallization c3->a3

Caption: Troubleshooting workflow for benzoxazine synthesis issues.

Table 2: Influence of Key Reaction Parameters on Synthesis Outcome

ParameterEffect on Main ReactionCommon Side Reactions PromotedRecommended Optimization
Temperature Rate increases with temperature.High temps (>100 °C) promote oligomerization and premature polymerization.[4]Maintain a moderate temperature (e.g., 80-90 °C) for controlled reaction.[6]
Solvent Affects reactant solubility and reaction rate.Non-polar solvents may not prevent aggregation; polar solvents can interact with intermediates.Use solvents like toluene or dioxane. For diamines, a toluene/alcohol mix is often superior.[6][8]
Reactant Purity High purity leads to cleaner reaction profiles.Phenolic impurities can catalyze unwanted ring-opening and polymerization.[5]Use high-purity, verified starting materials. Purify if necessary.
Reactant Structure Substituents alter electronic properties and steric hindrance.Diamines can lead to triazine network formation and gelation.[6][12]For difficult substrates, adjust solvent and temperature; consider slow addition protocols.
References
  • BenchChem Technical Support Team. (2025).
  • Froimowicz, P., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. Polymers, 10(3), 269. [Link]

  • Fache, M., et al. (2023). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Polymers, 15(18), 3788. [Link]

  • Lochab, B., et al. (2020). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 12(6), 1239. [Link]

  • Han, L., et al. (2017). Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. [Link]

  • Froimowicz, P., et al. (2021). Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 633. [Link]

  • Zhang, W., et al. (2016). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 6(96), 93979-93986. [Link]

  • Wang, C., et al. (2018). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 10(11), 1205. [Link]

  • Froimowicz, P., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC. [Link]

  • Wang, J., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Polymers, 11(12), 2056. [Link]

  • Kiskan, B., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. [Link]

  • Liu, J., et al. (2011). Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 49(6), 1443-1452. [Link]

  • Liu, Y., et al. (2010). Synthesis and curing behavior of a novel benzoxazine‐based bisphthalonitrile monomer. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2139-2146. [Link]

  • Ishida, H., & Zhang, K. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • Yilmaz, G., et al. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials, 3(8), 4153–4162. [Link]

  • Suzuki, A. H., et al. (2018). Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde. ResearchGate. [Link]

  • Deng, Y., et al. (2014). Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. Physical Chemistry Chemical Physics, 16(34), 18341-18348. [Link]

Sources

troubleshooting benzoxazine ring opening polymerization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Benzoxazine Ring-Opening Polymerization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzoxazine ring-opening polymerization (ROP). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the thermal curing of benzoxazine resins. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemistry, enabling you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: My cured polybenzoxazine has a lower Glass Transition Temperature (Tg) than expected. What's the likely cause? A: A low Tg is almost always indicative of incomplete polymerization. This can be caused by a curing temperature that is too low, a curing time that is too short, or the presence of impurities like moisture which can interfere with the reaction. We recommend verifying your cure schedule with Differential Scanning Calorimetry (DSC) to ensure no residual exotherm remains.

Q2: The viscosity of my benzoxazine monomer is too high at my desired processing temperature. How can I lower it? A: High melt viscosity is a common challenge. You can address this by increasing the processing temperature, provided it remains well below the polymerization onset. Alternatively, blending with a low-viscosity reactive diluent, such as a suitable epoxy resin, can be effective.[1] However, this will create a copolymer and may alter the final properties.

Q3: Why is my final polymer brittle and full of voids? A: Void formation is often linked to entrapped volatiles or shrinkage during polymerization, although benzoxazines are known for their near-zero shrinkage.[2][3] Voids can arise from residual solvent from monomer synthesis or absorbed moisture. A degassing step under vacuum prior to curing is crucial. Brittleness can result from an overly rapid cure rate, which builds up internal stresses, or from an incomplete cure.

Q4: I'm seeing significant batch-to-batch inconsistency in my polymerization results. What should I check first? A: The primary culprits for inconsistency are often variations in monomer purity and moisture content. Impurities from the synthesis, such as residual phenols, can act as catalysts, accelerating the polymerization.[4] Ensure your monomer synthesis and purification procedures are robust and consistently applied. Meticulously dry all monomers and additives before use.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Incomplete Curing & Low Crosslink Density

Symptoms:

  • Lower than expected Glass Transition Temperature (Tg).

  • Poor mechanical properties (e.g., low modulus, softness).

  • Poor solvent resistance.

  • A broad or observable residual exothermic peak in a post-cure DSC scan.

Root Cause Analysis:

The polymerization of benzoxazines is a thermally driven, self-catalyzed cationic ring-opening process.[5] The stability of the oxazine ring necessitates high temperatures (typically >200 °C) to initiate polymerization.[6][7] The reaction is autocatalytic, meaning the phenolic groups generated during the ring-opening process catalyze further reactions.[5][8] Incomplete curing occurs when the polymer network does not reach its fully crosslinked state.

  • Causality 1: Insufficient Thermal Energy: The most common cause is a cure schedule (time and temperature) that is inadequate to drive the reaction to completion. Every benzoxazine system has a characteristic cure profile that must be experimentally determined.

  • Causality 2: Steric Hindrance: As the polymer network builds and crosslinking increases, molecular chain mobility decreases. This can lead to vitrification, where the polymer's Tg rises to the cure temperature, severely slowing down the reaction rate and "trapping" unreacted oxazine rings.[8] A post-curing step at a temperature above the initial Tg is often necessary to complete the polymerization.

  • Causality 3: Impurities: Water is a known inhibitor. It can hydrolyze the benzoxazine monomer or interfere with the cationic polymerization mechanism. Residual solvents from synthesis can also plasticize the final polymer, artificially lowering its Tg.

Troubleshooting Workflow & Solutions:

Below is a logical workflow for diagnosing and solving incomplete curing issues.

G cluster_0 Troubleshooting: Incomplete Curing start Low Tg or Poor Properties Detected dsc Run DSC on Cured Sample start->dsc residual_exotherm Residual Exotherm Present? dsc->residual_exotherm increase_temp_time Action: Increase Cure Time and/or Temperature residual_exotherm->increase_temp_time Yes check_impurities Action: Check for Impurities (Moisture, Solvent) residual_exotherm->check_impurities No post_cure Action: Add Post-Cure Step (Tg + 20-30°C) increase_temp_time->post_cure dry_monomer Protocol: Dry Monomer Under Vacuum check_impurities->dry_monomer

Caption: Workflow for diagnosing incomplete polymerization.

Verification Protocol: DSC Analysis for Cure Completion

  • Sample Preparation: Accurately weigh 5-10 mg of your cured polybenzoxazine sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample in the DSC cell. Use an empty, sealed aluminum pan as a reference.

  • Thermal Program: Heat the sample at a rate of 10 °C/min from room temperature to at least 50 °C above your final cure temperature (e.g., 300 °C).[9]

  • Analysis: Examine the resulting thermogram. A flat baseline after the glass transition indicates a complete cure. A broad exothermic peak indicates residual, unreacted benzoxazine rings, and the area of this peak corresponds to the enthalpy of the remaining reaction.

ParameterTypical Value RangeSignificance
Initial Cure Temp (Ti) 150 - 200 °COnset of polymerization
Peak Exotherm Temp (Tp) 200 - 260 °CMaximum rate of reaction[7]
Post-Cure Temp Tg + 20-30 °CCompletes reaction after vitrification
Residual Enthalpy (ΔH) < 5 J/gTarget for a fully cured system
Issue 2: Void Formation and High Brittleness

Symptoms:

  • Visible bubbles or voids in the cured polymer.

  • Lower than expected density.

  • Catastrophic, brittle failure under mechanical stress.

Root Cause Analysis:

  • Causality 1: Volatiles: Although benzoxazine polymerization is a ring-opening addition reaction with no volatile byproducts, volatiles can still be present.[3] The most common sources are absorbed atmospheric moisture and residual solvent (e.g., toluene, ethanol) from the monomer synthesis and purification steps.[5][8] These volatiles turn to gas at high curing temperatures, creating bubbles that become trapped as the resin viscosity increases and gels.

  • Causality 2: Thermal Stress: A very rapid heating rate can create thermal gradients within the sample. The exterior cures faster than the interior, building up internal stresses that can lead to microcracks and brittleness.

Solutions & Protocols:

  • Monomer Preparation - Degassing:

    • Before curing, heat the liquid benzoxazine monomer to a temperature that ensures low viscosity but is well below the polymerization onset (e.g., 100-120 °C).

    • Apply a vacuum (e.g., <10 mbar) for 30-60 minutes while gently stirring. This will remove absorbed moisture and residual solvents.[10]

  • Curing Profile - Staged Heating:

    • Instead of a single ramp to the final cure temperature, use a multi-stage curing profile.

    • Stage 1: Hold at a low temperature (e.g., 150 °C) for a period to allow the reaction to begin slowly.

    • Stage 2: Ramp slowly (e.g., 2-5 °C/min) to the main curing temperature (e.g., 180-200 °C).

    • Stage 3: Hold for the main curing duration.

    • Stage 4 (Post-Cure): Ramp to a final temperature above the expected Tg to ensure full conversion.

Part 3: Key Analytical & Characterization Protocols

Verifying the success of your polymerization is critical. The following are standard, essential protocols.

Protocol 1: Monitoring Cure Progression with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the disappearance of the benzoxazine ring structure.

Experimental Workflow:

G cluster_1 FTIR Experimental Workflow prep Prepare KBr Pellet or Cast Film of Monomer scan0 Acquire Initial Spectrum (t=0) prep->scan0 cure Cure Sample at Temp (T) for Time (t) scan0->cure scant Acquire Spectrum at Time (t) cure->scant analyze Analyze Peak Disappearance scant->analyze

Caption: Workflow for monitoring cure via FTIR.

Key Absorbance Bands to Monitor:

Wavenumber (cm⁻¹)AssignmentBehavior During Cure
~930-950 Out-of-plane C-H bending of the oxazine ringDisappears [6]
~1230 Asymmetric stretching of C-O-C in the oxazine ringDisappears
~1495 Tri-substituted benzene ringRemains (Internal Standard)
~3200-3500 (broad) Phenolic O-H stretchingAppears and Broadens

The degree of conversion can be estimated by normalizing the area of the ~930 cm⁻¹ peak against an internal standard peak that does not change during polymerization, such as the ~1495 cm⁻¹ band.[5]

Protocol 2: Assessing Thermomechanical Properties with DMA

Dynamic Mechanical Analysis (DMA) is the gold standard for determining the Glass Transition Temperature (Tg) and understanding the mechanical properties of the cured network.

  • Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions (e.g., 35 mm x 10 mm x 2 mm).

  • Instrument Setup: Mount the sample in a single or dual cantilever clamp.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 3-5 °C/min) while applying a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).[9]

  • Analysis: The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The Tg is typically identified as the peak of the tan delta curve. A sharp tan delta peak indicates a homogeneously cured network.

Part 4: Understanding the Polymerization Mechanism

A firm grasp of the reaction mechanism is essential for effective troubleshooting. The thermally induced cationic ring-opening polymerization of benzoxazines is a complex process.

G cluster_2 Benzoxazine Cationic Ring-Opening Polymerization Monomer Benzoxazine Monomer Initiation Initiation: Thermal energy or acidic impurity protonates oxygen, opening the ring. Monomer->Initiation Heat (Δ) Carbocation Carbocation Intermediate (Electrophilic) Initiation->Carbocation Propagation Propagation: Carbocation attacks another monomer's phenolic ring (ortho position). Carbocation->Propagation Propagation->Monomer attacks Network Crosslinked Polybenzoxazine Network (Phenolic Mannich Bridges) Propagation->Network Autocatalysis Autocatalysis: Newly formed phenolic -OH groups act as proton donors, accelerating initiation. Network->Autocatalysis generates Autocatalysis->Initiation catalyzes

Caption: Simplified mechanism of benzoxazine ROP.

The process begins with the thermally induced opening of the oxazine ring to form a carbocation intermediate.[6][11] This highly electrophilic species then attacks the electron-rich phenolic ring of another benzoxazine monomer, typically at the ortho position, forming a Mannich bridge linkage.[12] This propagation step regenerates a phenolic hydroxyl group, which then acts as an internal acid catalyst, protonating another monomer and accelerating the polymerization in an autocatalytic fashion.[13]

References

  • Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. (2022). ACS Publications. [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). PMC. [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). MDPI. [Link]

  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2015). ACS Publications. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2020). MDPI. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (n.d.). ResearchGate. [Link]

  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018). ACS Publications. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2020). PMC. [Link]

  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2015). ResearchGate. [Link]

  • Development and Fundamental Understanding of Polybenzoxazine Resins. (n.d.). FAA Fire Safety. [Link]

  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. (2023). ACS Publications. [Link]

  • Development of low‐viscosity benzoxazine resins and their polymers. (2018). ResearchGate. [Link]

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. (2021). ACS Publications. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2007). Middle East Technical University. [Link]

  • Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. (2022). MDPI. [Link]

  • Polybenzoxazine - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful synthesis and purification of the target compound.

I. Introduction to the Synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile

3-oxo-4H-1,3-benzoxazine-6-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis typically involves the cyclization of an appropriately substituted aminophenol with a carbonyl source. The most probable and efficient synthetic route is the reaction of 4-amino-3-hydroxybenzonitrile with phosgene or a phosgene equivalent, such as triphosgene. This reaction, while direct, can be prone to the formation of several impurities that can complicate purification and affect the final product's quality.

This guide will focus on a two-step approach:

  • Synthesis of the key intermediate, 4-amino-3-hydroxybenzonitrile.

  • Cyclization with a phosgene equivalent to form the desired 3-oxo-4H-1,3-benzoxazine-6-carbonitrile.

We will explore the potential pitfalls in each step and provide practical solutions for impurity identification and mitigation.

II. Proposed Synthetic Pathway

The logical pathway to synthesize 3-oxo-4H-1,3-benzoxazine-6-carbonitrile is depicted below. Understanding this pathway is the first step in troubleshooting potential issues.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization A 4-Bromo-2-fluorophenol C 3-Fluoro-4-hydroxybenzonitrile A->C Cyanation B CuCN B->C E 4-Amino-3-hydroxybenzonitrile C->E Amination D Ammonia D->E G 3-oxo-4H-1,3-benzoxazine-6-carbonitrile E->G Phosgenation/ Cyclization F Phosgene or Triphosgene F->G

Caption: Proposed synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile.

III. Troubleshooting and FAQs

This section addresses common questions and issues that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the synthesis of the 4-amino-3-hydroxybenzonitrile intermediate?

A1: The purity of the starting materials and the control of reaction conditions are paramount. For the cyanation of 4-bromo-2-fluorophenol, ensuring anhydrous conditions and the quality of the copper cyanide (CuCN) is crucial. During the subsequent amination, temperature and pressure control are key to prevent side reactions such as the formation of diaryl ethers or over-amination.

Q2: I am observing a low yield in the final cyclization step. What could be the primary reasons?

A2: Low yields in the phosgenation/cyclization step can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[1]

  • Side reactions: The formation of byproducts such as ureas, carbamates, or polymeric materials can consume the starting material.[2]

  • Product degradation: The target molecule might be unstable under the reaction conditions, especially if prolonged heating is employed.

  • Purity of the aminophenol intermediate: Impurities in the 4-amino-3-hydroxybenzonitrile can interfere with the cyclization.

Q3: My final product is difficult to purify. What are the likely impurities I should be looking for?

A3: Based on the proposed synthetic route, several impurities could be present in the crude product. The table below summarizes the most probable impurities, their potential origin, and recommended analytical methods for their identification.

Impurity ID Potential Impurity Structure/Name Potential Origin Recommended Analytical Technique(s)
IMP-01 Unreacted 4-amino-3-hydroxybenzonitrileIncomplete reaction during cyclization.HPLC, LC-MS, TLC
IMP-02 N,N'-bis(5-cyano-2-hydroxyphenyl)ureaReaction of two molecules of the aminophenol with one molecule of phosgene.[2]HPLC, LC-MS, NMR, FT-IR
IMP-03 5-cyano-2-hydroxyphenyl carbamoyl chlorideIncomplete cyclization of the intermediate formed after reaction with phosgene.LC-MS (may be unstable)
IMP-04 Polymeric byproductsUncontrolled polymerization initiated by reactive intermediates.GPC, MALDI-TOF MS
IMP-05 Ring-opened product (e.g., 2-amino-5-cyanophenyl carbonate derivatives)Hydrolysis or nucleophilic attack on the benzoxazinone ring during workup or purification.[3]HPLC, LC-MS, NMR

Q4: How can I minimize the formation of the urea impurity (IMP-02)?

A4: The formation of the urea byproduct is a common issue in phosgenation reactions of amines.[2] To minimize its formation:

  • Control stoichiometry: Use a slight excess of the phosgene equivalent.

  • Slow addition: Add the aminophenol solution slowly to the solution of the phosgene equivalent at a low temperature to maintain a low concentration of the amine.

  • Use of a base: A non-nucleophilic base, such as pyridine, can help to scavenge the HCl produced during the reaction and drive the formation of the desired product.[4]

Troubleshooting Guide: Common Experimental Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls; starting material remains. 1. Inactive phosgene equivalent (e.g., hydrolysis of triphosgene). 2. Insufficient reaction temperature or time. 3. Presence of quenching impurities.1. Use freshly opened or purified triphosgene. 2. Gradually increase the reaction temperature while monitoring by TLC/HPLC. Extend the reaction time.[1] 3. Ensure all starting materials and solvents are pure and dry.
Formation of a significant amount of an insoluble solid. This is likely the urea byproduct (IMP-02) or polymeric material (IMP-04).1. Modify the reaction conditions as described in FAQ 4 to minimize urea formation. 2. Filter off the insoluble material and analyze it separately to confirm its identity.
Product decomposes during purification by column chromatography. The target molecule may be sensitive to the silica gel.1. Use a less acidic stationary phase, such as neutral alumina. 2. Minimize the time the compound is on the column. 3. Consider alternative purification methods like recrystallization or preparative HPLC.
TLC shows multiple spots that are close together. Presence of structurally similar impurities.1. Optimize the TLC mobile phase to achieve better separation. 2. Use a high-resolution analytical technique like UPLC-MS for better separation and identification.[5]

IV. Experimental Protocols and Analytical Methods

Protocol 1: Synthesis of 4-amino-3-hydroxybenzonitrile (Intermediate)

This is a two-step process starting from 4-bromo-2-fluorophenol.

Step 1a: Synthesis of 3-Fluoro-4-hydroxybenzonitrile

  • In a nitrogen-flushed round-bottom flask, combine 4-bromo-2-fluorophenol (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into a solution of ferric chloride to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Synthesis of 4-amino-3-hydroxybenzonitrile

  • In a sealed pressure vessel, dissolve 3-fluoro-4-hydroxybenzonitrile (1.0 eq.) in aqueous ammonia.

  • Heat the mixture to 120-140 °C for 12-24 hours. The pressure will increase during the reaction.

  • After cooling, carefully vent the vessel. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-amino-3-hydroxybenzonitrile. The purity can be checked by HPLC and NMR.[6][7]

Protocol 2: Synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile
  • Caution: Phosgene is highly toxic. Triphosgene is a safer alternative but should be handled with care in a well-ventilated fume hood as it can release phosgene upon heating or in the presence of a catalyst.[8]

  • In a dry, nitrogen-flushed three-necked flask equipped with a dropping funnel and a condenser, dissolve triphosgene (0.4 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq.) and a non-nucleophilic base such as pyridine (2.2 eq.) in the same anhydrous solvent.

  • Slowly add the aminophenol solution to the triphosgene solution via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Methods for Impurity Identification

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for monitoring reaction progress and assessing the purity of the final product. A gradient elution with a C18 column is recommended for separating the polar starting material from the less polar product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify key functional groups and confirm the formation of the benzoxazinone ring (C=O stretch) and the disappearance of the primary amine N-H stretches.

V. Visualization of Impurity Formation

The formation of the major urea impurity (IMP-02) can be visualized as a competing reaction pathway.

Impurity_Formation A 4-Amino-3-hydroxybenzonitrile C Carbamoyl Chloride Intermediate A->C + Phosgene E N,N'-bis(5-cyano-2-hydroxyphenyl)urea (Urea Impurity) A->E B Phosgene B->C D 3-oxo-4H-1,3-benzoxazine-6-carbonitrile (Desired Product) C->D Intramolecular Cyclization (fast) C->E + another molecule of 4-amino-3-hydroxybenzonitrile (slow, concentration dependent)

Caption: Competing pathways leading to the desired product and the urea impurity.

VI. Conclusion

The synthesis of 3-oxo-4H-1,3-benzoxazine-6-carbonitrile, while conceptually straightforward, requires careful control of reaction conditions and awareness of potential side reactions. By understanding the likely impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. The use of modern analytical techniques is indispensable for effective process monitoring and quality control.

VII. References

  • Patel, et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][4][8]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16.

  • Eckert, H., & Forster, B. (Year not specified). A decade review of triphosgene and its applications in organic reactions. PMC.

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.

  • Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

  • Uenishi, J., et al. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, 95(2).

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.

  • Al-Rawi, J. M. A., & Dawood, K. F. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 555-562.

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]

  • MDPI. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA).

  • Carriedo, G. A., et al. (n.d.). The Reaction of Poly(chlorophosphazene)s with p-Aminophenol − Specific Formation of Aminophosphazenes with Terminal OH Groups and Aryloxyphosphazenes with Terminal NH2 Groups. ResearchGate.

  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from....

  • PubChem. (n.d.). 4-amino-3-hydroxybenzonitrile. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives.

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.

  • National Institutes of Health. (n.d.). 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem. [Link]

  • Google Patents. (n.d.). Process for preparing benzoxazolones-(2)and benzothiazolones-(2).

  • Akhmetova, V. R., et al. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. ResearchGate.

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

  • RASĀYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES.

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions.

  • ACS Publications. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148.

  • ResearchGate. (n.d.). Synthesis and evaluation of catalytic curing behavior of novel nitrile-functionalized benzoxazine for phthalonitrile resins.

  • National Institutes of Health. (n.d.). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation.

  • Google Patents. (n.d.). The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.

  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

  • Royal Society of Chemistry. (n.d.). Synthesis of cyano-substituted γ-lactams through a copper-catalyzed cascade cyclization/cyanation reaction.

  • ResearchGate. (2017). The synthesis of 1,2,4-triazines bearing the residues of higher alcohols in the 5-position via the ipso-substitution of cyano group under the solvent-free conditions.

Sources

Technical Support Center: Stability of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this compound in various solution-based experimental settings. As Senior Application Scientists, we understand the critical importance of compound stability for the reproducibility and accuracy of your research. This document synthesizes our expertise with established scientific principles to help you navigate potential challenges.

Core Concepts: Understanding the Benzoxazine Ring System

The stability of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is intrinsically linked to the chemistry of its core benzoxazine structure. The oxazine ring, a six-membered heterocycle containing oxygen and nitrogen, is susceptible to certain reactions, particularly hydrolysis. The presence of the oxo group at the 3-position and the electron-withdrawing nitrile group at the 6-position can influence the reactivity and degradation pathways of the molecule.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Loss of Compound Integrity in Aqueous Buffers (Hydrolysis)

Question: I've observed a significant decrease in the concentration of my 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile stock solution in a neutral or basic aqueous buffer over a short period. What is happening and how can I prevent it?

Answer:

Causality: The primary cause of degradation in aqueous media is the hydrolysis of the oxazine ring.[1] This reaction is often catalyzed by acidic or basic conditions. The lactam-like amide bond within the oxazine ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of inactive degradation products. The rate of hydrolysis is dependent on the pH, temperature, and the specific substituents on the benzoxazine ring.[1]

Troubleshooting Steps:

  • pH Control:

    • Recommendation: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. For aqueous experimental buffers, maintain a pH as close to neutral (pH 7.0-7.4) as your assay allows. Avoid highly acidic or basic conditions.

    • Rationale: Minimizing the concentration of H+ or OH- ions reduces the catalytic effect on the hydrolysis reaction.

  • Temperature Management:

    • Recommendation: Store stock solutions at -20°C or -80°C. During experiments, keep aqueous solutions of the compound on ice whenever possible.

    • Rationale: Chemical reactions, including hydrolysis, are temperature-dependent. Lowering the temperature significantly slows down the degradation rate.

  • Fresh Preparations:

    • Recommendation: Prepare fresh dilutions in aqueous buffers immediately before use. Avoid long-term storage of the compound in aqueous solutions.

    • Rationale: This minimizes the time the compound is exposed to conditions that promote hydrolysis.

Experimental Workflow for Investigating Hydrolysis:

G Compound 3-Oxo-3,4-dihydro-2H- benzo[b]oxazine-6-carbonitrile Intermediate Ring-Opened Intermediate Compound->Intermediate Hydrolysis (H2O, H+ or OH-) Degradation_Products Degradation Products Intermediate->Degradation_Products Further Reactions

Sources

overcoming poor solubility of 3-oxo-benzoxazine-6-carbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 3-oxo-benzoxazine-6-carbonitrile and similar poorly soluble benzoxazine derivatives. As Senior Application Scientists, we understand that a compound's therapeutic potential can only be explored if it can be reliably tested. Poor aqueous solubility is a common yet significant hurdle that can lead to inconsistent data, underestimated potency, and flawed structure-activity relationships.

This document moves beyond generic advice to provide a structured, in-depth troubleshooting framework. We will explore the underlying physicochemical reasons for solubility issues and offer a tiered approach to solving them, from optimizing initial stock preparation to employing advanced formulation strategies. Our goal is to empower you with the knowledge to make informed decisions, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and questions that arise when working with challenging compounds.

Question: I dissolved my 3-oxo-benzoxazine-6-carbonitrile in DMSO to make a 10 mM stock, but it crashes out immediately when I dilute it into my aqueous assay buffer. Why?

Answer: This is the most frequent manifestation of poor aqueous solubility, often called "precipitation upon dilution." Your compound is soluble in the neat organic solvent (DMSO), but this solubility is irrelevant once you introduce it to a predominantly aqueous environment.[1] When you add the DMSO stock to your buffer or cell culture media, the DMSO molecules rapidly disperse and interact with water, effectively leaving your hydrophobic compound molecules exposed to an environment they are not soluble in.[1] They then rapidly aggregate and precipitate, leading to a dramatic loss of the effective compound concentration in your assay.[2][3]

Question: What is the difference between kinetic and thermodynamic solubility?

Answer:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is the maximum concentration of a compound that can remain in solution indefinitely. This is often measured after 24 hours or more of equilibration.

  • Kinetic Solubility is the concentration of a compound that can be achieved by dissolving it in an organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer. The resulting solution is often supersaturated and thermodynamically unstable. Precipitation may occur over time (minutes to hours).[4] Most high-throughput screening assays rely on achieving sufficient kinetic solubility for the duration of the experiment.

Question: Are the benzoxazine ring or the carbonitrile group known to cause solubility problems?

Answer: Yes, both moieties contribute to the compound's hydrophobic character.

  • Benzoxazine Core: The fused aromatic and heterocyclic ring system is rigid, planar, and lipophilic, which favors strong crystal lattice interactions and low water solubility.[5][6] While modifications can create water-soluble benzoxazines, the parent structures are typically poorly soluble.[7]

  • Carbonitrile Group (-C≡N): While the nitrile group is polar, it is not typically sufficient to impart significant aqueous solubility to an otherwise large hydrophobic scaffold. In some contexts, a nitrile can improve solubility compared to a more lipophilic group like a halogen, but it does not function as a classic solubilizing group.[8]

Part 2: A Systematic Approach to Improving Solubility

Successfully working with 3-oxo-benzoxazine-6-carbonitrile requires a methodical approach. The following decision tree provides a workflow for selecting an appropriate solubilization strategy.

G start Start: Compound Precipitates in Aqueous Buffer stock Step 1: Optimize Stock Solution & Dilution start->stock solvent_check Is final solvent conc. (e.g., DMSO) >1% tolerated? stock->solvent_check increase_dmso Increase final DMSO (up to tolerance limit) solvent_check->increase_dmso  Yes still_precipitates1 Still Precipitates? solvent_check->still_precipitates1 No increase_dmso->still_precipitates1 excipients Step 2: Use Solubility- Enhancing Excipients still_precipitates1->excipients Yes success Success: Proceed with Assay Validation still_precipitates1->success No assay_type Cell-Based or Biochemical Assay? excipients->assay_type biochemical Biochemical Assay assay_type->biochemical Biochemical   cell_based Cell-Based Assay assay_type->cell_based  Cell-Based surfactants Try Non-ionic Surfactants (e.g., Tween-20, Triton X-100) <0.1% biochemical->surfactants cyclodextrins Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cell_based->cyclodextrins still_precipitates2 Still Precipitates? surfactants->still_precipitates2 pluronics Try Pluronics (e.g., Pluronic F-68) cyclodextrins->pluronics pluronics->still_precipitates2 advanced Step 3: Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) still_precipitates2->advanced Yes still_precipitates2->success No advanced->success

Caption: Decision tree for selecting a solubilization strategy.

Step 1: Optimizing Stock Solution and Dilution Technique

Before turning to complex excipients, ensure your foundational techniques are sound. Often, insolubility issues can be mitigated by careful preparation.[9][10]

Best Practices for Stock Solutions:

  • Concentration: Do not assume a standard 10 mM is achievable. Determine the maximal soluble concentration in 100% DMSO. Prepare your stock at a concentration that is comfortably below this limit.[9]

  • Storage: Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to water absorption by DMSO and subsequent compound precipitation.[11] Store at -20°C or -80°C in tightly sealed vials.

  • The Art of Dilution: When diluting into an aqueous buffer, do not simply pipette the DMSO stock into the solution. Instead, use high-energy mixing. Add the small volume of DMSO stock into the vortex of the rapidly stirring aqueous buffer. This rapid dispersion can sometimes maintain a supersaturated state for the duration of the assay.

Step 2: Employing Solubility-Enhancing Excipients

If optimization of the dilution process is insufficient, the next step is to incorporate excipients that can keep the compound in solution. The choice of excipient depends heavily on the assay type.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like 3-oxo-benzoxazine-6-carbonitrile, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the complex.[13][14][15]

  • Mechanism: The benzoxazine core of your compound likely fits into the hydrophobic cavity of a β-cyclodextrin derivative.

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and favorable safety profiles.[14]

  • Typical Concentration: Start with a 1-5% (w/v) solution of cyclodextrin in your assay buffer.

G cluster_0 Aqueous Environment compound 3-oxo-benzoxazine-6-carbonitrile (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Non-ionic surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can sequester poorly soluble compounds, increasing their solubility.

  • Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[16] They are, however, very effective in biochemical assays.

  • Recommended Agents:

    • Tween-20 (Polysorbate 20): Use at a final concentration of 0.01-0.05%.

    • Pluronic F-68 (Poloxamer 188): A biocompatible block copolymer that is sometimes used in cell culture, but should still be validated. It can be effective at solubilizing hydrophobic drugs.[17][18][19]

    • Triton X-100: Use at a final concentration of 0.01-0.05%.

Table 1: Comparison of Common Solubilizing Excipients

Excipient ClassExample(s)Typical Starting ConcentrationRecommended Assay TypeKey Considerations
Cyclodextrins HP-β-CD, SBE-β-CD1-5% (w/v)Cell-Based, BiochemicalGenerally low toxicity; can sometimes extract cholesterol from cell membranes at high concentrations.
Poloxamers Pluronic F-680.1-1% (w/v)Cell-Based (with caution), BiochemicalFDA-approved excipient; generally considered biocompatible but must be validated for lack of interference.[20]
Polysorbates Tween-20, Tween-800.01-0.05% (v/v)Biochemical OnlyCan interfere with protein assays and disrupt protein structure; cytotoxic.
Part 3: Protocol Library

Here we provide detailed, step-by-step protocols for implementing the strategies discussed.

Protocol 1: Preparation of Working Solution using HP-β-Cyclodextrin

This protocol is designed to prepare a 100 µM working solution of 3-oxo-benzoxazine-6-carbonitrile from a 10 mM DMSO stock, with a final HP-β-CD concentration of 2% and a final DMSO concentration of 1%.

Materials:

  • 10 mM stock of 3-oxo-benzoxazine-6-carbonitrile in 100% DMSO.

  • Sterile-filtered 4% (w/v) HP-β-Cyclodextrin solution in your final assay buffer.

  • Sterile assay buffer (without HP-β-CD).

Procedure:

  • Prepare Intermediate Solution: In a sterile microcentrifuge tube, mix equal volumes of the 4% HP-β-CD solution and your assay buffer to create a 2% HP-β-CD solution. For example, mix 500 µL of 4% HP-β-CD with 500 µL of buffer.

  • Vortex Vigorously: Place the tube with the 2% HP-β-CD solution on a vortex mixer and set it to a high speed.

  • Add Compound Stock: While the solution is vortexing, add 1/100th of the final desired volume of your 10 mM DMSO stock. To make 1 mL of a 100 µM solution, you will add 10 µL of the 10 mM DMSO stock into 990 µL of the 2% HP-β-CD solution.

  • Continue Mixing: Allow the solution to vortex for an additional 1-2 minutes to ensure complete mixing and complex formation.

  • Visual Inspection: Visually inspect the solution against a dark background. It should be clear and free of any precipitate or cloudiness.

  • Use Immediately: Use this working solution promptly, as even formulated solutions can have limited stability.

Protocol 2: Assay Validation and Controls

It is critical to ensure that your chosen solubilization method does not interfere with the assay readout.

Workflow for Excipient Validation:

G start Select Excipient (e.g., 2% HP-β-CD) vehicle_control Prepare Vehicle Control: Excipient + Same % DMSO (No Compound) start->vehicle_control assay_run Run Assay with Three Conditions: 1. Untreated Control 2. Vehicle Control 3. Compound + Excipient vehicle_control->assay_run data_analysis Analyze Data assay_run->data_analysis no_effect Result 1: Vehicle ≈ Untreated (No Interference) data_analysis->no_effect No Significant Difference interference Result 2: Vehicle ≠ Untreated (Interference Detected) data_analysis->interference  Significant Difference proceed Proceed with Experiment no_effect->proceed troubleshoot Troubleshoot: - Lower excipient conc. - Try different excipient interference->troubleshoot

Caption: Workflow for validating an excipient in your assay.

Key Control Groups:

  • Untreated Control: Cells or enzyme in buffer/media only.

  • Vehicle Control: Cells or enzyme in buffer/media + final concentration of DMSO + final concentration of the solubilizing excipient (e.g., 1% DMSO + 2% HP-β-CD).

  • Test Article: Your fully formulated compound (e.g., 100 µM compound + 1% DMSO + 2% HP-β-CD).

Interpretation: The readout from the "Vehicle Control" should not be significantly different from the "Untreated Control." If it is, the excipient is interfering with your assay. You must then either lower the excipient concentration or select a different solubilization strategy.

References
  • Mourya, V. K., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Jain, A., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Research. [Link]

  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research. [Link]

  • Westergaard, C. G., et al. (2017). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, ACS Publications. [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Almalki, A. S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Hulce, M. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Khan, I., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PubMed Central. [Link]

  • D'Errico, G., et al. (2021). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Langmuir, ACS Publications. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. ResearchGate. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Tonglairoum, P., et al. (2023). Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. MDPI. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Sassi, M., et al. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. [Link]

  • Dumas, L., et al. (2015). Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. Green Chemistry, RSC Publishing. [Link]

  • ResearchGate. (1997). Development of an Assay for the Measurement of the Surfactant Pluronic F-68 in Mammalian Cell Culture Medium. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing. [Link]

  • ResearchGate. (2018). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. ResearchGate. [Link]

  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs? ResearchGate. [Link]

  • Lin, C.-H., et al. (2016). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. PubMed Central. [Link]

  • Martínez-Mora, E., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • SlidePlayer. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. SlidePlayer. [Link]

  • Wang, Z., et al. (2023). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PubMed Central. [Link]

  • ResearchGate. (2019). Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. ResearchGate. [Link]

  • ResearchGate. (2009). Synthesis and Characterization of Fluid 1,3-Benzoxazine Monomers and Their Thermally Activated Curing. ResearchGate. [Link]

  • ResearchGate. (2011). A novel benzoxazine monomer with methacrylate functionality and its thermally curable (co)polymers. ResearchGate. [Link]

Sources

Technical Support Center: Refining HPLC Separation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis. The guidance herein is grounded in established chromatographic theory and extensive field experience with heterocyclic compounds.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I'm observing significant peak tailing for my main compound, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a frequent issue when analyzing polar, nitrogen-containing heterocyclic compounds like your target molecule.[1] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica backbone of the column packing.[1][2] These acidic silanols can interact strongly with basic sites on your molecule, such as the nitrogen atoms in the oxazine ring, leading to a distorted peak shape.[3]

Here is a systematic approach to troubleshoot and eliminate peak tailing:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The degree of ionization of both the analyte and the silanol groups is pH-dependent.

    • Lowering the pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, rendering them non-ionized and reducing their capacity for secondary interactions.[2] This is often the most effective first step. Be mindful that standard silica-based columns may degrade at a pH below 2.5; use a column specifically designed for low pH applications if necessary.[1]

    • Impact on Analyte: At low pH, the basic nitrogen in the oxazine ring will likely be protonated, which could affect retention time. You may need to adjust the organic modifier concentration to compensate.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[2] Ensure the buffer is soluble in your mobile phase composition to avoid precipitation.

  • Column Selection: If mobile phase adjustments are insufficient, consider the column chemistry.

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically bonds a small hydrophobic group to many of the residual silanols.[1] This sterically hinders interactions with polar analytes.

    • Consider a "Base-Deactivated" Column: These columns are specifically engineered with a very low concentration of accessible silanol groups, making them ideal for analyzing basic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] To check for this, prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

  • Evaluate for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause severe peak tailing. First, try removing the guard column to see if the peak shape improves. If a void is suspected, you can sometimes reverse-flush the column (check the manufacturer's instructions first) to wash away contaminants from the inlet frit.[1]

Question 2: I'm struggling with poor resolution between my final product and a closely eluting impurity, which I suspect is a reaction intermediate. How can I improve the separation?

Answer:

Achieving adequate resolution between structurally similar compounds, such as a final product and its precursors, is a common challenge in HPLC method development.[4] Resolution is a function of column efficiency, selectivity, and retention factor. A multi-faceted approach is often necessary to improve it.

Systematic Approach to Improving Resolution:

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Detailed Steps:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH), or vice versa. ACN and MeOH have different properties that will alter the interactions between your analytes and the stationary phase.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of your target compound or its intermediates, leading to significant changes in retention and potentially improving separation.

    • Use a Gradient: If you are running an isocratic method (constant mobile phase composition), switching to a shallow gradient can often resolve closely eluting peaks.

  • Increase Efficiency (N): A more efficient column produces narrower peaks, which are easier to resolve.

    • Decrease Particle Size: Switching from a column with 5 µm particles to one with 3 µm or sub-2 µm particles will dramatically increase efficiency. Note that this will also increase backpressure.[1]

    • Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency (lowest plate height), as described by the Van Deemter equation. Try reducing the flow rate slightly to see if resolution improves.

    • Use a Longer Column: A longer column provides more theoretical plates, leading to better efficiency and resolution, but at the cost of longer run times and higher backpressure.

  • Change Stationary Phase Chemistry: If modifying the mobile phase doesn't provide the desired resolution, the stationary phase chemistry is the next variable to change. If you are using a standard C18 column, consider a different bonded phase like Phenyl-Hexyl or a polar-embedded phase. These offer different retention mechanisms that can exploit subtle structural differences between your product and impurities.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for HPLC method development for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile?

A: For a compound of this nature, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.[5][6] Below is a robust set of initial conditions that should provide good retention and peak shape, which can then be optimized.

Parameter Recommended Starting Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmA workhorse column chemistry for a wide range of polarities.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress silanol activity and ensure good peak shape for the basic analyte.[3]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient 10-90% B over 20 minutesA broad starting gradient is useful for scouting the elution profile of the main compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure.[5]
Detector UV/Vis at ~254 nm or 280 nmThe aromatic and conjugated system of the benzoxazine structure should have strong UV absorbance in this range. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLA standard volume that is unlikely to cause column overload.

Q: How should I prepare my samples for analysis to ensure reproducibility?

A: Proper sample preparation is critical for obtaining reliable and reproducible HPLC results.[7]

Recommended Sample Preparation Protocol:

  • Solvent Selection: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 90:10 Water/ACN) as your sample diluent. Injecting a sample in a much stronger solvent (e.g., 100% DMSO or ACN) than the mobile phase can cause peak distortion.

  • Concentration: Prepare your sample at a concentration that falls within the linear range of the detector. A starting concentration of approximately 0.1-1.0 mg/mL is often suitable.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit, leading to high backpressure and poor performance.[7] Ensure the filter material is compatible with your sample solvent.

Q: My retention times are shifting between injections. What could be the cause?

A: Retention time variability can undermine the reliability of your method. The most common causes are related to the HPLC system itself or the mobile phase preparation.[7][8]

Troubleshooting Retention Time Shifts:

Potential Cause Diagnostic Check & Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Pump Performance Issues Check for pressure fluctuations. If observed, degas the mobile phase thoroughly and prime the pump. Air bubbles in the pump head are a common culprit.[7] If the problem persists, the pump seals may need replacement.
Mobile Phase Composition If you are using an online mixing system, ensure the proportioning valves are working correctly. To test this, pre-mix the mobile phase manually and run it from a single reservoir. If the retention times stabilize, the issue is with the pump's mixing system.[8]
Column Temperature Fluctuations Use a thermostatted column compartment to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[7]
Mobile Phase Degradation Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed.
  • HPLC Troubleshooting Guide. Crawford Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • A review on method development by hplc. SciSpace.
  • Reverse-phase HPLC analysis and purific

Sources

Technical Support Center: Scaling Up 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your chemical processes effectively. The synthesis of benzoxazine derivatives can present unique challenges, particularly during the transition from laboratory to pilot or production scale.[1][2][3] This guide offers practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that you may encounter during the synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. A logical troubleshooting workflow is essential for efficient problem-solving.

Caption: A general troubleshooting workflow for chemical synthesis.

Reaction-Specific Issues

Question 1: My reaction yield is consistently low, and I observe significant amounts of starting material (e.g., 4-amino-3-hydroxybenzonitrile) even after extended reaction times. What could be the cause and how can I improve it?

Answer:

This issue likely points to incomplete conversion, which can be exacerbated during scale-up due to mass and heat transfer limitations. Several factors could be at play:

  • Insufficient Reagent Activity: The activity of your acylating agent (e.g., chloroacetyl chloride) might be lower than expected, or it may have degraded. Ensure you are using a fresh, high-purity reagent.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Suboptimal Temperature Control: The reaction may require a specific temperature to proceed at an optimal rate. Poor heat transfer in a large vessel can result in lower-than-desired reaction temperatures. Monitor the internal reaction temperature closely and adjust your heating system accordingly.

  • Incorrect Stoichiometry: While seemingly straightforward, accurately charging reagents on a large scale can be challenging. Double-check your calculations and ensure accurate dispensing of all reactants.

Troubleshooting Steps:

  • Reagent Qualification: Titrate your acylating agent to confirm its activity before use.

  • Process Engineering Review: Consult with a chemical engineer to evaluate the mixing efficiency and heat transfer capabilities of your reactor setup.

  • Kinetic Analysis: Perform small-scale experiments to understand the reaction kinetics better. This will help in defining the optimal reaction time and temperature for the scaled-up process.

  • Incremental Reagent Addition: Consider adding the acylating agent portion-wise to control the reaction exotherm and maintain a more consistent temperature profile.

Question 2: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could this be and how can I minimize its formation?

Answer:

The formation of high-molecular-weight byproducts in benzoxazine synthesis can often be attributed to side reactions, especially when using diamines or other difunctional starting materials.[4][5] In the case of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, a potential side reaction during scale-up could be the formation of dimers or oligomers.

  • Plausible Side Reaction: A plausible side reaction is the intermolecular reaction between two molecules of an intermediate, leading to a dimer. For instance, an uncyclized intermediate could react with another molecule of the starting aminophenol.

Mitigation Strategies:

  • High Dilution Conditions: While counterintuitive for scale-up, running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. A thorough cost-benefit analysis of solvent usage versus improved yield and purity is necessary.

  • Slow Addition of a Key Reagent: The slow, controlled addition of one of the reactants (e.g., the acylating agent) can keep its instantaneous concentration low, thereby disfavoring bimolecular side reactions.

  • Optimization of Reaction Temperature: Lowering the reaction temperature might slow down the desired reaction but could have a more pronounced effect on reducing the rate of the side reaction, leading to a cleaner reaction profile.

Purification and Isolation Challenges

Question 3: My crude product is a dark, oily residue that is difficult to handle and purify by crystallization. What are my options for purification at scale?

Answer:

The presence of colored impurities and oily products is a common issue in the synthesis of heterocyclic compounds.[2] These impurities can inhibit crystallization.

Purification Strategies:

  • Solvent Screening for Crystallization: A comprehensive screening of different solvents and solvent mixtures is the first step. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and then a poor solvent is added to induce precipitation.

Solvent System ExampleExpected Outcome
Dichloromethane/HexaneMay yield crystalline solid
Ethyl Acetate/HeptaneAlternative for crystallization
Isopropanol/WaterCan be effective for polar compounds
  • Chromatographic Purification: While challenging to scale, flash chromatography using silica gel or alumina can be a viable option for high-value products. For larger scales, consider medium-pressure liquid chromatography (MPLC).

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities. Subsequent filtration and concentration should provide a cleaner material for crystallization.

  • Distillation (if applicable): If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method, especially for removing non-volatile impurities.

Question 4: During filtration and drying of the final product, I am noticing a change in color and the appearance of new impurities in my analytical data. What is happening?

Answer:

This suggests that your product may be unstable under the isolation conditions. Potential causes include:

  • Air/Oxidative Instability: The phenolic hydroxyl group or the amine nitrogen in related intermediates or the final product might be susceptible to air oxidation, which can be catalyzed by trace metals.

  • Light Sensitivity: Some organic molecules are sensitive to light, which can induce degradation.

  • Thermal Degradation: Prolonged drying at elevated temperatures can cause decomposition.

Preventative Measures:

  • Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying.

  • Protection from Light: Use amber-colored glassware or cover your equipment to protect the product from light.

  • Optimized Drying Conditions: Determine the minimum temperature and time required for effective drying. Vacuum drying at a lower temperature is generally preferable to oven drying at a higher temperature.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the product solution before final isolation can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile?

A1: Safety is paramount in any chemical synthesis scale-up. Key considerations include:

  • Exothermic Reactions: The acylation and cyclization steps can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the heat evolution and design an adequate cooling system to prevent thermal runaway.

  • Handling of Hazardous Reagents: Reagents like chloroacetyl chloride are corrosive and lachrymatory. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area or a closed system.

  • Solvent Safety: Large quantities of flammable organic solvents pose a significant fire risk. Ensure all equipment is properly grounded and that appropriate fire suppression systems are in place.

  • Product Toxicity: The toxicological properties of the final product and any intermediates may not be fully known. Handle all materials as potentially hazardous.

Q2: What analytical techniques are most suitable for monitoring the reaction progress and ensuring the purity of the final product during scale-up?

A2: A robust analytical package is crucial for process control and quality assurance.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): The most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and byproducts.

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring, though less precise than HPLC.

  • Final Product Purity and Characterization:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[1][6]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.[1][6]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.[1]

Q3: Can you provide a hypothetical synthetic pathway for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile as a basis for my scale-up efforts?

A3: A plausible two-step synthesis is outlined below. This is a common method for preparing similar benzoxazinone structures.

Synthetic_Pathway SM 4-Amino-3-hydroxybenzonitrile Intermediate N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide SM->Intermediate Step 1: Acylation R1 Chloroacetyl Chloride R1->Intermediate Step 1: Acylation Base1 Base (e.g., Triethylamine) Base1->Intermediate Step 1: Acylation Solvent1 Solvent (e.g., Dichloromethane) Solvent1->Intermediate Step 1: Acylation Product 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile Intermediate->Product Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) Base2 Base (e.g., K2CO3) Base2->Product Step 2: Intramolecular Williamson Ether Synthesis (Cyclization) Solvent2 Solvent (e.g., Acetone) Solvent2->Product Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

Caption: A hypothetical two-step synthesis of the target molecule.

Experimental Protocol Example: Step 2 - Cyclization

This protocol is provided as a starting point for your process development and will require optimization for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) and a suitable solvent such as acetone (10 L/kg).

  • Base Addition: Add potassium carbonate (1.5 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to yield the pure 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

References

  • Etifoxine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 694.
  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
  • Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Substituted Benzylidene‐3‐Oxo‐3,4‐Dihydro‐2H‐Benzo[b][7][8]thiazine‐6‐Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (1999). Journal of Medicinal Chemistry, 42(22), 4465–4474.
  • Possible side reaction during the production of benzoxazine monomers based on diamines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - NIH. (2020). Retrieved January 17, 2026, from [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). Polymers, 13(9), 1421.
  • Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates - MDPI. (2023). Polymers, 15(2), 345.
  • 3,4-Dihydro-2H-benzo[7][8]oxazine derivatives as 5-HT6 receptor antagonists - PubMed. (2007). Bioorganic & Medicinal Chemistry Letters, 17(17), 4877–4880.

  • 3,4-Dihydro-2H-1,4-oxazine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases - Acta Scientific. (2020). Acta Scientific Pharmaceutical Sciences, 4(9), 10-15.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society, 86(3), 213-246.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. This compound, a member of the benzoxazine class of heterocyclic compounds, is of significant interest in pharmaceutical development due to the diverse biological activities exhibited by this scaffold, including antimicrobial and anticancer properties.[1][2] Accurate and reliable quantification is paramount for pharmacokinetic studies, formulation development, and quality control.

The validation strategy described herein is rigorously designed to be a self-validating system, demonstrating suitability for its intended purpose in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Every experimental choice is explained, providing a clear line of reasoning for the protocol—a critical aspect for both regulatory submission and robust scientific practice.

Method Development & Chromatographic Rationale

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method. High-performance liquid chromatography is often the preferred analytical method in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected. This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like the target analyte. The non-polar C18 chains interact with the benzoxazine structure, providing the necessary retention for separation from polar sample matrix components.

  • Mobile Phase: A gradient mobile phase consisting of Acetonitrile (Solvent B) and Water (Solvent A) was chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.[7] A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, ensures that any potential impurities are eluted efficiently while providing a sharp, well-defined peak for the analyte of interest.

  • Detection: UV detection at 254 nm was selected. This wavelength is commonly used for aromatic compounds containing chromophores, offering a good balance of sensitivity and specificity for the benzoxazine ring structure.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were established to ensure optimal peak resolution and reproducibility with reasonable run times and system backpressure.[8]

Optimized Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 7 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Analyte Retention Time Approximately 5.5 minutes

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following parameters were evaluated based on ICH Q2(R1) guidelines to build a comprehensive validation package.[9][10]

G cluster_0 Method Validation Workflow Protocol Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Report Robustness->Report

Caption: Overall workflow for HPLC method validation.

Validation Parameters: Results and Discussion

System Suitability

Before initiating the validation experiments, system suitability tests (SSTs) are performed to ensure the chromatographic system is operating correctly.[11][12][13] This is a non-negotiable first step; if the system itself is not performing adequately, any subsequent validation data is meaningless. A standard solution of the analyte (e.g., 50 µg/mL) was injected six replicate times.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved ValueStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Peak Area ≤ 1.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.20%Pass

The results confirm the system's readiness, demonstrating excellent peak shape, column efficiency, and injection precision.[14][15]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]

  • Experimental Approach: A solution containing the analyte was spiked with a mixture of common synthesis precursors and potential degradation products. A blank (diluent) was also injected.

  • Results: The chromatogram of the spiked sample showed a well-resolved peak for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile at its characteristic retention time. No interfering peaks were observed at this retention time in the blank or from the spiked components.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response (peak area).

  • Experimental Approach: A series of at least five standard solutions were prepared from a stock solution, covering a range of 10 µg/mL to 100 µg/mL. Each concentration was injected in triplicate.

  • Results: A linear regression analysis was performed on the plot of peak area versus concentration.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Concentration Range 10 - 100 µg/mL-
Regression Equation y = 45872x - 1025-
Correlation Coefficient (r) 0.9998r ≥ 0.999
Coefficient of Determination (R²) 0.9996R² ≥ 0.998

The high values for r and R² confirm an excellent linear relationship across the specified range, indicating the method is suitable for quantitative analysis.[16]

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value and is determined by recovery studies.

  • Experimental Approach: A known amount of the analyte was spiked into a placebo (sample matrix without the analyte) at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 50 µg/mL). Each level was prepared in triplicate.

  • Results: The percentage recovery was calculated for each sample.

Table 3: Accuracy and Recovery Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%4099.5%0.5%
100%50100.8%0.3%
120%60101.2%0.4%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

The high recovery values and low relative standard deviation (RSD) demonstrate the method's excellent accuracy.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Evaluates variations within the lab (different days, different analysts, different equipment).

  • Experimental Approach: Six replicate samples at 100% of the target concentration (50 µg/mL) were prepared and analyzed for both repeatability and intermediate precision.

Table 4: Precision Results

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability (Day 1, Analyst 1)0.65%%RSD ≤ 2.0%
Intermediate Precision (Day 2, Analyst 2)0.88%%RSD ≤ 2.0%

The low %RSD values for both tests confirm that the method is highly precise and reproducible.[14]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Experimental Approach: These were determined based on the signal-to-noise (S/N) ratio. A series of diluted solutions were injected to find the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.[17]

Table 5: LOD and LOQ Results

ParameterS/N RatioResult (µg/mL)
LOD ~3:10.5
LOQ ~10:11.5

The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis if required.

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Approach: Key parameters were slightly varied from the nominal method conditions. The effect on system suitability (specifically, peak tailing and retention time) was observed.

G cluster_0 Robustness Testing cluster_params Varied Parameters Method {Nominal Method | Flow: 1.0 mL/min | Temp: 30°C | %B: 30-80%} Flow Flow Rate +0.1 mL/min -0.1 mL/min Method->Flow Temp Temperature +2°C -2°C Method->Temp MobilePhase Mobile Phase ±2% Acetonitrile Method->MobilePhase SST {System Suitability | Tailing Factor | Retention Time | Peak Area} Flow->SST Temp->SST MobilePhase->SST

Caption: Experimental design for robustness evaluation.

Table 6: Robustness Study Results

Parameter VariedVariationTailing FactorRetention Time ShiftStatus
Flow Rate 0.9 mL/min1.17+0.6 minPass
1.1 mL/min1.14-0.5 minPass
Temperature 28°C1.16+0.2 minPass
32°C1.15-0.2 minPass

The system suitability parameters remained well within the acceptance criteria during all variations, demonstrating that the method is robust and reliable for routine use in a quality control environment.

Comparison with Alternative Methods

While this validated HPLC-UV method is highly effective, other analytical techniques could be considered.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This would offer significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies where the analyte is in a complex matrix like plasma. However, it involves higher capital and operational costs.

  • Gas Chromatography (GC): Unsuitable for this analyte. The 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is not sufficiently volatile or thermally stable for GC analysis without derivatization.

  • Supercritical Fluid Chromatography (SFC): Could offer faster analysis times and reduced organic solvent consumption. However, HPLC instrumentation is more widely available in standard QC labs.

For its intended purpose of routine quantification in a drug development or QC setting, the validated RP-HPLC method provides the optimal balance of performance, cost-effectiveness, and accessibility.

Conclusion

The reversed-phase HPLC method for the quantification of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile has been successfully validated in accordance with ICH guidelines. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust. The established system suitability criteria ensure that the system performs adequately before each analytical run. This method is, therefore, deemed suitable for its intended purpose and can be confidently implemented for routine analysis in a regulated environment.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

  • Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards at concentrations of 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation: Prepare the test sample to achieve a theoretical final concentration of 50 µg/mL in the diluent.

Protocol 2: System Suitability Test

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make six replicate injections of the 50 µg/mL working standard solution.

  • Calculate the %RSD for peak area and retention time, as well as the tailing factor and theoretical plates for the last injection.

  • Verify that all results meet the criteria outlined in Table 1 before proceeding.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bousfiha, A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Contrast Media & Molecular Imaging. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023). YouTube. [Link]

  • Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Reddy, B. K., et al. (2016). A new validated RP-HPLC method for the determination of Efavirenz in bulk and pharmaceutical dosage form. Int. J. Chem. Pharm. Anal. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Ghasemi, J., et al. (2010). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research. [Link]

  • Bakshi, M., & Singh, S. (2002). HPLC method development and validation for pharmaceutical analysis.
  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]

  • Bashir, M. A., et al. (2023).
  • Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Pharmaguideline. (2023). System Suitability in HPLC Analysis. [Link]

  • Fekete, S., et al. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC North America.
  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • USP. (2022). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. Pharmacopeial Forum.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Yusuf, H., et al. (2016).

Sources

A Senior Application Scientist's Guide to Interpreting the 1H and 13C NMR Spectra of 3-Oxo-Benzoxazine-6-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. Among these, the benzoxazine scaffold is of significant interest due to its wide-ranging biological activities.[1][2] This guide provides an in-depth analysis and interpretation of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of a specific derivative, 3-oxo-benzoxazine-6-carbonitrile.

In the absence of a publicly available, experimentally determined spectrum for this exact molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally analogous compounds to predict and rationalize the anticipated spectral features. This approach not only offers a robust predictive framework for 3-oxo-benzoxazine-6-carbonitrile but also equips the researcher with the fundamental understanding required to interpret the spectra of related novel chemical entities.

The Structural Landscape of 3-Oxo-Benzoxazine-6-Carbonitrile

To interpret its NMR spectra, we must first understand the electronic environment of each atom within the 3-oxo-benzoxazine-6-carbonitrile molecule. The structure comprises a bicyclic system: a benzene ring fused to a 1,3-oxazin-4-one ring. A key feature is the presence of two strong electron-withdrawing groups: a carbonyl group within the oxazine ring and a nitrile group at the 6-position of the benzene ring. These groups will significantly influence the chemical shifts of nearby protons and carbons.

Figure 1: Structure of 3-oxo-benzoxazine-6-carbonitrile with atom numbering for NMR assignment.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is anticipated to be characterized by distinct signals in the aromatic and amide regions. The chemical shifts are predicted based on the influence of the electron-withdrawing carbonyl and nitrile groups, and the heteroatoms in the oxazine ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-5~8.2dJortho ≈ 8.5Downfield shift due to deshielding by the adjacent oxygen and the carbonyl group.
H-7~7.9ddJortho ≈ 8.5, Jmeta ≈ 2.0Deshielded by the nitrile group and coupled to both H-5 and H-8.
H-8~8.4dJmeta ≈ 2.0Significantly deshielded by the adjacent nitrogen and the nitrile group. Expected to be the most downfield aromatic proton.
N-H~10.5-11.5br s-The amide proton is expected to be a broad singlet at a very downfield chemical shift due to resonance and hydrogen bonding.[3]

Comparative Analysis:

  • In related 4H-3,1-benzoxazin-4-ones, the aromatic protons typically appear in the range of 7.0-8.5 ppm.[4]

  • The presence of a strong electron-withdrawing group like a nitrile is known to deshield ortho and para protons significantly. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region in aliphatic systems, but in aromatic systems, they cause a downfield shift of the remaining ring protons.[3][5]

Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide key information about the carbon framework. The chemical shifts of the aromatic carbons will be heavily influenced by the substituents, while the carbonyl and nitrile carbons will have characteristic resonances.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~165The chemical shift of the carbonyl carbon is expected in the typical range for amides.
C-4~145Quaternary carbon attached to oxygen, expected to be downfield.
C-4a~120Aromatic carbon adjacent to the nitrile group.
C-5~128Aromatic CH.
C-6~110Quaternary carbon attached to the nitrile group. Its chemical shift will be influenced by the resonance of the nitrile.
C-7~138Aromatic CH.
C-8~118Aromatic CH.
C-8a~140Quaternary carbon attached to nitrogen.
C≡N~117The nitrile carbon is expected in the characteristic range of 115-120 ppm.[3]

Comparative Analysis:

  • The carbonyl carbon in 4H-3,1-benzoxazin-4-ones is typically observed around 160-165 ppm.[4]

  • Nitrile carbons in aromatic systems generally resonate between 115 and 125 ppm.[5]

Experimental Protocols for Spectral Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocols are recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 3-oxo-benzoxazine-6-carbonitrile.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, allowing for its observation.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, gently warm the sample and vortex to ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

  • 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • 13C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly within the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing NMR Correlations

The following diagram illustrates the key expected 2D NMR correlations that would be instrumental in confirming the structure of 3-oxo-benzoxazine-6-carbonitrile.

Figure 2: Predicted key COSY and HMBC correlations for 3-oxo-benzoxazine-6-carbonitrile.

Conclusion

This guide provides a comprehensive, predictive interpretation of the 1H and 13C NMR spectra of 3-oxo-benzoxazine-6-carbonitrile. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for what a researcher should expect to observe experimentally. The provided protocols for sample preparation and spectral acquisition, along with the visualization of expected 2D NMR correlations, offer a complete workflow for the structural elucidation of this and related novel benzoxazine derivatives. The ultimate confirmation of these predictions will, of course, lie in the acquisition and analysis of experimental data.

References

  • Gabbas, A. U., Mohammed, I. A., & Ahmad, M. B. (2014). An Alternative Synthetic Approach For 1,3-Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 46-49.
  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • Liang, W., Min, L.-J., Han, L., & Liu, X.-H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840–2855.
  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers.
  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • PMC. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • DOI. (n.d.). One-pot Synthesis of new azo-linked 4H-benzo[d][1][6]oxazine-2,4-diones from carbon dioxide using CuO@RHA/MCM-41 nanocomposite in green media. Retrieved from [Link]

  • NIH. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Retrieved from [Link]

  • Middle East Technical University. (n.d.). Preparation and characterization of polybenzoxazine involving various additives. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Yazd University. (n.d.). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. Retrieved from [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shifts of All Aliphatic Amine-Based Benzoxazines.
  • ScienceScholar. (2022). Synthesis and identification of benzo[d][1][6]oxazin-4-one derivatives and testing of antibacterial activity of some of them. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of mass spectrometry-based analytical approaches for the structural elucidation and quantification of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile. This molecule, with its fused heterocyclic ring system incorporating a lactam and a nitrile group, presents unique challenges and opportunities in its mass spectrometric analysis. This guide moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical strategy.

Introduction to the Analyte and Analytical Challenges

3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile is a member of the benzoxazine family, a class of heterocyclic compounds with diverse biological activities. The presence of a lactam moiety, an aromatic nitrile group, and a heteroatomic ring system dictates its ionization behavior and subsequent fragmentation in the mass spectrometer. The primary analytical decision revolves around the choice of ionization technique, which in turn determines the sample introduction method (Gas Chromatography or Liquid Chromatography) and the nature of the resulting mass spectrum. This guide will compare and contrast the two most pertinent ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparison of Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice between EI and ESI is fundamental and depends on the analytical goal. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[1] This provides detailed structural information but may result in a weak or absent molecular ion peak. Conversely, ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, preserving molecular weight information.[1][2]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron beam bombardmentNebulization and desolvation of charged droplets
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular Ion Often weak or absentStrong [M+H]⁺ or other adducts
Fragmentation Extensive, structurally informativeMinimal in-source, requires MS/MS for fragmentation
Best Suited For Structural elucidation of volatile and thermally stable compoundsAnalysis of less volatile, polar, and thermally labile compounds; accurate mass determination
Compound Volatility RequiredNot required

Experimental Design and Methodologies

A comprehensive analysis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile would ideally employ both GC-MS and LC-MS to gain complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the heterocyclic nature of the target molecule, its suitability for GC-MS would depend on its thermal stability and volatility.

Experimental Protocol:

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is employed to ensure good chromatographic separation.

  • MS Detection (EI):

    • Ionization Energy: Standard 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Anticipated Fragmentation Pattern (EI):

The high energy of EI is expected to induce significant fragmentation of the benzoxazine ring. Based on the fragmentation patterns of related heterocyclic compounds, the following pathways are plausible:

Caption: Predicted EI fragmentation of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

The initial fragmentation is likely to involve the loss of carbon monoxide (CO) from the lactam moiety or hydrogen cyanide (HCN) from the nitrile group. Subsequent fragmentation could involve the cleavage of the oxazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is the preferred method for less volatile or thermally labile compounds and is well-suited for the analysis of polar molecules like our target compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the analyte in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation, is typically used.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive ion mode is expected to be more sensitive due to the presence of the nitrogen atom.

    • MS1 Scan: A full scan from m/z 100-500 will identify the protonated molecule [M+H]⁺.

    • MS/MS (Tandem MS): To induce fragmentation, the [M+H]⁺ ion (m/z 189) is isolated and subjected to collision-induced dissociation (CID).

Anticipated Fragmentation Pattern (ESI-MS/MS):

The fragmentation of the protonated molecule in ESI-MS/MS will be directed by the site of protonation. The lactam nitrogen is a likely site of protonation.

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

The primary fragmentation pathways in ESI-MS/MS are expected to involve the loss of small neutral molecules such as CO from the lactam and potentially water. Further fragmentation of the resulting ions can provide additional structural information.

High-Resolution Mass Spectrometry for Unambiguous Identification

For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is invaluable.[3][4] Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can provide mass measurements with high accuracy (typically < 5 ppm). This allows for the determination of the elemental composition of the molecular ion and its fragments, significantly increasing the confidence in compound identification.

Workflow for HRMS Analysis:

HRMS_Workflow cluster_LC LC Separation cluster_MS HRMS Detection cluster_Data Data Analysis LC Reversed-Phase Chromatography ESI Electrospray Ionization LC->ESI TOF_Orbitrap TOF or Orbitrap Mass Analyzer ESI->TOF_Orbitrap AccurateMass Accurate Mass Measurement TOF_Orbitrap->AccurateMass FormulaCalc Elemental Composition Calculation AccurateMass->FormulaCalc FragAnalysis Fragment Ion Analysis FormulaCalc->FragAnalysis

Caption: High-Resolution Mass Spectrometry workflow for structural elucidation.

Conclusion and Recommendations

The mass spectrometric analysis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile requires a multi-faceted approach.

  • For initial screening and identification in complex matrices , LC-MS with ESI is the recommended starting point due to its sensitivity and applicability to a wider range of compounds.

  • For detailed structural elucidation and confirmation , a combination of GC-MS with EI and LC-HRMS is ideal. GC-MS provides rich fragmentation information, while LC-HRMS offers unambiguous elemental composition.

By understanding the principles behind each technique and anticipating the fragmentation behavior of the target molecule, researchers can design robust and efficient analytical methods for the comprehensive characterization of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile and its analogs.

References

  • Gao, F., et al. (2022). High performance maleimide and nitrile functionalized benzoxazines with good processibility for advanced composite applications. ResearchGate. Available at: [Link]

  • Greer, S. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Hossain, M. A., & Takeda, N. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. Available at: [Link]

  • Hu, Q., et al. (2010). An insight into high-resolution mass-spectrometry data. PubMed Central. Available at: [Link]

  • University of Rostock. (n.d.). High resolution mass spectrometry. Analytische Chemie. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Hypoxia-Activated Prodrugs: A Case Study of Tirapazamine and the Uncharacterized 3-oxo-benzoxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective targeting of hypoxic tumor microenvironments remains a pivotal strategy in oncology. Hypoxia-activated prodrugs (HAPs), which are converted to cytotoxic agents under low-oxygen conditions, represent a promising class of therapeutics to eradicate cells resistant to conventional radiotherapy and chemotherapy.[1] This guide provides a comprehensive framework for the in vitro evaluation of such agents, using the well-characterized HAP, Tirapazamine, as a benchmark. We will also address the current knowledge gap concerning a novel agent, 3-oxo-benzoxazine-6-carbonitrile, illustrating the necessary experimental journey for any new chemical entity in this class.

A Note on 3-oxo-benzoxazine-6-carbonitrile: As of the latest literature review, there is no publicly available scientific data describing the synthesis, in vitro anticancer activity, or hypoxia-selective properties of 3-oxo-benzoxazine-6-carbonitrile. While various benzoxazine derivatives have been explored for general anticancer properties, a specific linkage to hypoxia-activated mechanisms is not established for this particular molecule.[2] Therefore, this guide will use Tirapazamine to illustrate the principles and protocols that would be essential for characterizing 3-oxo-benzoxazine-6-carbonitrile, should it be investigated as a potential HAP.

Section 1: Understanding the Benchmark: Tirapazamine

Tirapazamine (TPZ), or 3-amino-1,2,4-benzotriazine-1,4-dioxide, is one of the most extensively studied HAPs.[1] Its mechanism of action is a cornerstone for understanding the desired characteristics of a successful HAP.

Mechanism of Action of Tirapazamine

Under hypoxic conditions, Tirapazamine is subjected to a one-electron reduction by intracellular reductases, such as cytochrome P450 oxidoreductase, to form a highly reactive radical species.[3] In the absence of oxygen, this radical can induce DNA single- and double-strand breaks, leading to cell death.[4][5] Conversely, in well-oxygenated (normoxic) tissues, the radical is rapidly back-oxidized to the non-toxic parent compound, thus sparing healthy cells and providing a therapeutic window.[6] Some studies also suggest that Tirapazamine acts as a tumor-specific topoisomerase II poison under hypoxic conditions.[6]

Tirapazamine_Mechanism cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions TPZ Tirapazamine (TPZ) (Non-toxic Prodrug) TPZ_radical TPZ Radical (Reactive Species) TPZ->TPZ_radical One-electron reduction TPZ_radical->TPZ Back-oxidation (futile cycle) DNA_damage DNA Double-Strand Breaks & Topo II Poisoning Cell_Death Cell Death DNA_damage->Cell_Death Normoxia Normoxia (O2 present) Hypoxia Hypoxia (Low O2) TPZ_radical_h TPZ Radical (Reactive Species) TPZ_h Tirapazamine (TPZ) (Non-toxic Prodrug) TPZ_h->TPZ_radical_h One-electron reduction TPZ_radical_h->DNA_damage

Caption: Mechanism of Tirapazamine activation.

Section 2: A Roadmap for In Vitro Evaluation of Novel HAPs

To ascertain whether a compound like 3-oxo-benzoxazine-6-carbonitrile possesses clinically relevant HAP activity, a systematic in vitro evaluation is paramount. The following experimental workflow, exemplified with expected outcomes for a compound like Tirapazamine, provides a robust framework.

HAP_Evaluation_Workflow start Novel Compound (e.g., 3-oxo-benzoxazine-6-carbonitrile) cytotoxicity Cytotoxicity Assays (Normoxia vs. Hypoxia) start->cytotoxicity selectivity Determine Hypoxic Cytotoxicity Ratio (HCR) cytotoxicity->selectivity mechanistic Mechanistic Studies selectivity->mechanistic If HCR is significant dna_damage DNA Damage Assays (e.g., Comet Assay, γH2AX) mechanistic->dna_damage apoptosis Apoptosis Assays (e.g., Annexin V) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle end Candidate for In Vivo Studies dna_damage->end apoptosis->end cell_cycle->end

Caption: In vitro evaluation workflow for a novel HAP.

Foundational Experiment: Comparative Cytotoxicity under Normoxia and Hypoxia

The quintessential feature of a HAP is its selective toxicity in a low-oxygen environment. This is quantified by the Hypoxic Cytotoxicity Ratio (HCR), the ratio of the IC50 (half-maximal inhibitory concentration) in normoxia to the IC50 in hypoxia.

Experimental Protocol: MTT/MTS Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., Tirapazamine) and a vehicle control. Add the compounds to the respective wells.

  • Incubation: Place one set of plates in a standard normoxic incubator (21% O2, 5% CO2) and another set in a hypoxic chamber or incubator (e.g., <1% O2, 5% CO2) for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis. The HCR is then calculated as IC50 (normoxia) / IC50 (hypoxia).

Data Presentation: Expected Results for a Potent HAP

CompoundCell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)
Tirapazamine HCT116>100~1>100
Tirapazamine A549>150~1.5>100
3-oxo-benzoxazine-6-carbonitrile TBDTBDTBDTBD

TBD: To be determined. Data for Tirapazamine is representative based on published literature.[3]

A high HCR is a primary indicator of a promising HAP candidate. For Tirapazamine, HCR values can range from 50 to over 200 depending on the cell line, demonstrating its profound hypoxia selectivity.[7]

Delving Deeper: Mechanistic Assays

Once hypoxia-selective cytotoxicity is established, the next logical step is to elucidate the mechanism of cell death.

Experimental Protocol: γH2AX Staining for DNA Double-Strand Breaks

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the test compound under normoxic and hypoxic conditions for a relevant time period (e.g., 2-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. The presence of distinct nuclear foci of γH2AX indicates DNA double-strand breaks. Quantify the number and intensity of foci per cell.

Expected Outcome: For a compound like Tirapazamine, a significant increase in γH2AX foci would be observed specifically in cells treated under hypoxic conditions, correlating with its DNA-damaging mechanism.[6]

Section 3: Advanced In Vitro Models: Bridging the Gap to In Vivo Systems

While 2D cell culture is indispensable for initial screening, it does not fully replicate the complex tumor microenvironment. Three-dimensional (3D) spheroid cultures offer a more physiologically relevant model, incorporating oxygen and nutrient gradients that mimic those found in solid tumors.[8][9]

Experimental Protocol: 3D Spheroid Formation and Viability Assay

  • Spheroid Formation: Seed cells in ultra-low attachment round-bottom 96-well plates. Allow spheroids to form over 3-5 days.

  • Treatment and Incubation: Treat the established spheroids with the test compound and incubate under normoxic and hypoxic conditions.

  • Viability Assessment: Use a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D) that measures ATP content, which is indicative of the number of viable cells within the spheroid.

  • Analysis: Determine the IC50 values and HCR as with 2D cultures.

The use of 3D models can provide a more stringent and predictive assessment of a HAP's efficacy before advancing to preclinical animal studies.[10]

Conclusion

The in vitro evaluation of hypoxia-activated prodrugs is a multi-step process that begins with demonstrating selective cytotoxicity and progresses to elucidating the mechanism of action. Tirapazamine serves as an excellent positive control and benchmark in these assays due to its well-documented, potent, and highly selective activity against hypoxic cells.[1][4]

For novel compounds such as 3-oxo-benzoxazine-6-carbonitrile, the path to characterization is clear. The experimental framework laid out in this guide provides the necessary tools to determine if it, or any other new chemical entity, holds promise as a selective weapon against the hypoxic fraction of solid tumors. The absence of current data on 3-oxo-benzoxazine-6-carbonitrile underscores the continuous need for discovery and rigorous evaluation in the field of oncology drug development.

References

  • Wikipedia. Tirapazamine. [Link]

  • Cairns, R. A., Harris, I. S., & Mak, T. W. (2011). Regulation of cancer cell metabolism.
  • Siim, B. G., van Zijl, P. L., & Brown, J. M. (1996). Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro. British journal of cancer, 73(8), 952–960.
  • Patsnap Synapse. (2024). What is Tirapazamine used for?. [Link]

  • PubChem. Tirapazamine. [Link]

  • Koch, S., et al. (2013). Mechanism of the proposed dual action of tirapazamine (TPZ). Enzymatic one-electron reduction provides an O2-sensitive TPZ radical (TPZ•), which decays to an oxidizing OH• or benzotriazinyl radical (BTZ•).
  • Hwang, H. S., et al. (2006). Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. Cancer Research, 66(2), 952-960.
  • MDPI. (2020). Mimicking Tumor Hypoxia in Non-Small Cell Lung Cancer Employing Three-Dimensional In Vitro Models. [Link]

  • Shinde, S. S., et al. (2001). Selective Potentiation of the Hypoxic Cytotoxicity of Tirapazamine by Its 1-N-Oxide Metabolite SR 4317. Cancer Research, 61(20), 7546-7552.
  • Siswanto, D., et al. (2022).
  • Kumar, P. (2012). Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts. Cancers, 4(1), 19-39.
  • Logan, A., et al. (2003). Hypoxia Targeted Gene Therapy to Increase the Efficacy of Tirapazamine as an Adjuvant to Radiotherapy: Reversing Tumor Radioresistance and Effecting Cure. Cancer Research, 63(8), 1838-1845.

Sources

A Tale of Two Inhibitors: A Comparative Guide to Wortmannin and Benzoxazine-Based Compounds in PI3K Pathway Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the Phosphoinositide 3-Kinase (PI3K) pathway stands as a central regulatory nexus, governing a multitude of physiological processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this critical pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] For decades, researchers have relied on a toolkit of small molecule inhibitors to dissect and target this pathway. Among the most venerable of these is Wortmannin, a fungal metabolite that has been instrumental in elucidating the fundamental roles of PI3K.[4] However, the evolution of kinase inhibitor discovery has ushered in new classes of compounds, such as those built upon the 3,4-dihydro-2H-benzo[b][5][6]oxazine scaffold, which offer distinct advantages in terms of selectivity and drug-like properties.[2][7][8]

This guide provides an in-depth, objective comparison between the classical, irreversible inhibitor Wortmannin and a representative of the modern, selective benzoxazine-based inhibitors. By examining their mechanisms, potency, selectivity, and experimental utility, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate tool for their specific research questions.

The Enduring Workhorse: Wortmannin

Wortmannin, a steroid metabolite isolated from Penicillium funiculosum, was one of the first potent PI3K inhibitors identified.[4][8] Its enduring use in basic research is a testament to its high potency across all Class I PI3K isoforms.

Mechanism of Action: Irreversible Covalent Inhibition

Wortmannin's potent activity stems from its ability to form a covalent, irreversible bond with a critical lysine residue (Lys-802 in p110α) within the ATP-binding pocket of the PI3K catalytic subunit.[9] This covalent modification permanently inactivates the enzyme. This irreversible nature is a double-edged sword: while it ensures potent and sustained inhibition in vitro, it also contributes to its cellular toxicity and short biological half-life, which have precluded its development as a clinical therapeutic.[4][8][10]

Potency and Selectivity Profile

Wortmannin is a pan-Class I PI3K inhibitor, exhibiting low nanomolar IC50 values against all isoforms (α, β, δ, and γ).[8][11] This broad-spectrum activity makes it a useful tool for investigating the overall consequences of PI3K pathway blockade. However, this lack of selectivity is a significant drawback when attempting to dissect the specific roles of individual PI3K isoforms.[12] Furthermore, at higher concentrations, Wortmannin demonstrates significant off-target activity against other PI3K-related kinases (PIKKs) such as mTOR, DNA-PKcs, and ATM, which can confound experimental results.[4][6][8]

The New Generation: 2H-benzo[b][7][8]oxazin-3(4H)-one Derivatives

In the quest for more selective and clinically viable PI3K inhibitors, medicinal chemists have explored a variety of heterocyclic scaffolds. The 2H-benzo[b][5][6]oxazin-3(4H)-one core has emerged as a promising framework for developing potent and selective PI3K inhibitors.[13][2][8] These compounds are typically ATP-competitive, reversible inhibitors, offering a more nuanced approach to modulating PI3K activity.

For the purpose of this guide, we will spotlight a highly potent representative from this class, compound 8d-1 , as described by Li and colleagues, which is a 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivative.[13]

Mechanism of Action: Reversible, ATP-Competitive Inhibition

Unlike Wortmannin, inhibitors derived from the benzoxazine scaffold, including compound 8d-1, are designed to bind non-covalently within the ATP-binding pocket of PI3K.[13][2] This reversible binding allows for a more controlled and titratable inhibition of the enzyme, which is a highly desirable characteristic for therapeutic agents.

Potency and Selectivity Profile of a Benzoxazine Exemplar

Compound 8d-1 demonstrates exceptional potency, particularly against the PI3Kα isoform, with an IC50 of just 0.63 nM .[13] This makes it significantly more potent than Wortmannin against this specific isoform. While 8d-1 is described as a pan-Class I inhibitor, its development from a scaffold that has been optimized for isoform selectivity highlights the potential to fine-tune the specificity of this chemical class.[13][2] Critically, in a broad panel of protein kinase assays, 8d-1 showed no off-target interactions, underscoring the superior selectivity that can be achieved with modern inhibitor design compared to the broader activity profile of Wortmannin.[13]

Head-to-Head Comparison: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key attributes of Wortmannin and the representative benzoxazine-based inhibitor, compound 8d-1.

FeatureWortmannin2H-benzo[b][5][6]oxazin-3(4H)-one (Rep: 8d-1)
Mechanism Covalent, IrreversibleNon-covalent, Reversible, ATP-competitive
PI3Kα IC50 ~3-5 nM[10][11][14]0.63 nM [13]
Selectivity Pan-Class I PI3K inhibitor; inhibits PIKKs (mTOR, DNA-PK) at higher concentrations[6][8]Pan-Class I PI3K/mTOR dual inhibitor; excellent selectivity against a wide panel of other protein kinases[13]
In Vivo Utility Limited by toxicity and short half-life[4]Orally bioavailable with favorable pharmacokinetics in mice and significant tumor growth inhibition in xenograft models[13]
Key Advantage High potency, broad-spectrum PI3K inhibition for in vitro pathway elucidationHigh potency, superior selectivity, reversibility, and favorable drug-like properties for in vivo and translational studies
Key Disadvantage Lack of selectivity, off-target effects, irreversibility, and in vivo toxicityMore complex synthesis; potential for acquired resistance through mutations in the ATP-binding pocket

Experimental Design Considerations

The choice between Wortmannin and a benzoxazine-based inhibitor is fundamentally dictated by the experimental question at hand.

  • For broad pathway inhibition studies in vitro , where the goal is to determine the general involvement of the PI3K pathway, Wortmannin can be an effective and economical choice. Its high potency ensures robust inhibition.

  • For studies requiring isoform specificity, in vivo application, or translational relevance , a modern, selective inhibitor like those from the benzoxazine class is unequivocally superior. Their improved selectivity minimizes confounding off-target effects, and their reversible nature and better pharmacokinetic profiles make them suitable for animal studies and as starting points for clinical candidates.

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To provide a clearer context, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Targets (mTOR, GSK3β, etc.) pAkt->Downstream Phosphorylation CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Regulation Wortmannin Wortmannin Wortmannin->PI3K Irreversible Inhibition Benzoxazine Benzoxazine Inhibitor (e.g., 8d-1) Benzoxazine->PI3K Reversible Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection start Seed Cancer Cells treat Treat with Inhibitor (e.g., Wortmannin or 8d-1) and/or Growth Factor start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE lyse->sds transfer Western Transfer to Membrane sds->transfer probe Probe with Primary Antibodies (p-Akt, Total Akt, β-actin) transfer->probe secondary Incubate with Secondary Antibody probe->secondary image Chemiluminescent Imaging secondary->image analyze Data Analysis: Quantify Band Intensity image->analyze

Caption: Workflow for assessing PI3K inhibitor activity via Western Blot.

Detailed Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol provides a self-validating system to assess the efficacy of PI3K inhibitors by measuring the phosphorylation of a key downstream effector, Akt.

1. Cell Culture and Treatment:

  • Rationale: Select a cell line with a constitutively active PI3K pathway (e.g., PTEN-null or PIK3CA-mutant) to ensure a robust baseline signal.

  • Protocol:

    • Seed cells (e.g., PC-3 or MCF7) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the PI3K inhibitor (Wortmannin or a benzoxazine derivative) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce PI3K pathway activation.

2. Protein Extraction and Quantification:

  • Rationale: Rapidly lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protocol:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Rationale: Separate proteins by size and transfer them to a membrane for antibody-based detection.

  • Protocol:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

4. Antibody Incubation and Detection:

  • Rationale: Use specific antibodies to detect the phosphorylated (active) form of Akt and total Akt. A loading control (e.g., β-actin) ensures equal protein loading.

  • Protocol:

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to confirm equal loading and assess total protein levels.

5. Data Analysis:

  • Rationale: Quantify the signal to determine the dose-dependent effect of the inhibitor.

  • Protocol:

    • Measure the band intensity for phospho-Akt, total Akt, and the loading control using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal to account for any variations in total protein levels.

    • Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the IC50 value.

Conclusion

Both Wortmannin and the newer class of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives are potent inhibitors of the PI3K pathway, yet they represent different eras of drug discovery and serve distinct experimental purposes. Wortmannin remains a valuable tool for rapid, potent, and broad-spectrum PI3K inhibition in cell-based assays. However, its limitations in selectivity and its irreversible mechanism necessitate careful interpretation of results.

For researchers aiming to dissect the roles of specific PI3K isoforms, conduct in vivo studies, or explore the therapeutic potential of PI3K inhibition, the modern, reversible, and highly selective benzoxazine-based inhibitors are the superior choice. As exemplified by compounds like 8d-1, this class offers the precision required to untangle the complexities of the PI3K network and provides a more robust foundation for the development of next-generation cancer therapies. The judicious selection of the right inhibitor is paramount to generating clear, reproducible, and translatable scientific insights.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available at: [Link]

  • Barlaam, B., et al. (2014). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[5][6]oxazines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3549-3554. Available at: [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Available at: [Link]

  • Sarkaria, J. N., et al. (1998). Inhibition of Phosphoinositide 3-kinase Related Kinases by the Radiosensitizing Agent Wortmannin. Cancer Research, 58(19), 4375-4382. Available at: [Link]

  • Yan, G., et al. (2019). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H)-one Derivatives as PI3K/mTOR Dual Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Sarkisova, Y., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. Available at: [Link]

  • Dong, F. D., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][5][6]oxazin-3(4H)-one and 2H-benzo[b][5][6]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982-3991. Available at: [Link]

  • Li, F., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 203-217. Available at: [Link]

  • Engelman, J. A. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Oncology, 21(4), 336-342. Available at: [Link]

  • BioCrick. (n.d.). GDC-0941. Available at: [Link]

  • AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib). Available at: [Link]

  • Thorpe, L. M., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmacologica Sinica, 36(9), 1047-1055. Available at: [Link]

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Available at: [Link]

  • Wymann, M. P., et al. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 16(4), 1722-1733. Available at: [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Available at: [Link]

  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 23(12), 5921-5924. Available at: [Link]

  • Wikipedia. (n.d.). Wortmannin. Available at: [Link]

  • Guesmi, F., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2110. Available at: [Link]

  • Castillo, J. J., & Jurczak, W. (2021). Differences in Mechanism of Action and Selectivity of Covalent and Non-Covalent BTK Inhibitors. EMJ Hematology, 9(1), 63-65. Available at: [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Available at: [Link]

  • Janku, F., et al. (2018). The present and future of PI3K inhibitors for cancer therapy. Expert Opinion on Investigational Drugs, 27(1), 1-13. Available at: [Link]

  • The Institute of Cancer Research. (2025). PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Available at: [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3Kδ inhibitors in cancer: rationale and clinical development. Nature Reviews Drug Discovery, 13(2), 140-156. Available at: [Link]

  • Yang, Q., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Oncology, 59(4), 1-18. Available at: [Link]

  • Alqahtani, A., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(13), 3369. Available at: [Link]

  • Khan, K. H. (2018). The synergistic antitumor activity of pan-PI3K inhibition and ICI's in bladder cancer. Oncology Central. Available at: [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Wortmannin, a fungal metabolite, inhibits signal transduction and membrane trafficking in eukaryotic cells. FEBS Letters, 582(14), 1993-1998. Available at: [Link]

  • Pal, K., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 689472. Available at: [Link]

  • OncLive. (2013). Targeting PI3K: A New Generation of Agents Emerges. Available at: [Link]

  • Chen, Y., et al. (2022). Development and safety of PI3K inhibitors in cancer. Journal of Hematology & Oncology, 15(1), 1-22. Available at: [Link]

Sources

comparative study of antimicrobial efficacy of different benzoxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, benzoxazine derivatives have emerged as a promising class of heterocyclic compounds. Their versatile synthesis and diverse biological activities have positioned them as a focal point for extensive research and development. This guide provides a comparative study of the antimicrobial efficacy of different benzoxazine derivatives, supported by experimental data and methodological insights to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to Benzoxazine Derivatives as Antimicrobial Agents

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring. The two most common isomers are 1,3-benzoxazine and 1,4-benzoxazine.[1] These core structures can be readily modified with various functional groups, allowing for the fine-tuning of their physicochemical and biological properties.[2] A growing body of evidence demonstrates that these synthetic modifications can lead to potent antimicrobial agents with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3]

The exploration of benzoxazine derivatives is driven by the urgent need for new therapeutic strategies to overcome the limitations of existing antibiotics. Their unique structural features and mechanisms of action offer the potential for novel drugs that can circumvent current resistance mechanisms.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of benzoxazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several classes of benzoxazine derivatives against common bacterial and fungal strains, providing a basis for a comparative assessment of their potency.

Benzoxazine Derivative ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Reference
Benzoxazine-6-sulfonamide Compounds 1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2lGram-positive bacteria, Gram-negative bacteria, and fungi31.25 - 62.5[4]
2H-benzo[b][3][5]oxazin-3(4H)-one Compound 4eEscherichia coli- (Zone of Inhibition: 22 mm)[1]
Compound 4eStaphylococcus aureus- (Zone of Inhibition: 20 mm)[1]
Compound 4eBacillus subtilis- (Zone of Inhibition: 18 mm)[1]
Bio-based Benzoxazine (from L-tyrosine methyl ester and furfural) BOZ-OlaStaphylococcus aureus5[5]
BOZ-OlaEscherichia coli17[5]
BOZ-OlaPseudomonas aeruginosa53[5]
Curcumin-based Benzoxazine Poly(Cu-A)Candida albicans>92% inhibition at 100 µg/mL
Arbutin-based Benzoxazine PABCandida albicans72.7% biofilm reduction at 100 µg/mL[5]
Chitosan/poly(C-fu) films Ch/poly(C-fu) (40/60)Escherichia coli50[5]
Ch/poly(C-fu) (40/60)Staphylococcus aureus50[5]

Analysis of Comparative Efficacy:

The data reveals significant variability in the antimicrobial potency of different benzoxazine derivatives, underscoring the importance of structure-activity relationships (SAR).

  • Sulfonamide-Containing Benzoxazines: The incorporation of a sulfonamide moiety appears to be a successful strategy for developing broad-spectrum antimicrobial agents, with several derivatives exhibiting low MIC values against a range of bacteria and fungi.[4]

  • 2H-benzo[b][3][5]oxazin-3(4H)-one Derivatives: While quantitative MIC data is not provided in the cited study, the large zones of inhibition for compound 4e suggest high potency, particularly against E. coli and S. aureus.[1]

  • Bio-based Benzoxazines: The derivative BOZ-Ola demonstrates remarkable potency against the Gram-positive bacterium S. aureus with a very low MIC of 5 µg/mL. Its efficacy against Gram-negative bacteria is lower, highlighting a degree of selectivity.[5]

  • Bio-based Polymers: Curcumin and arbutin-based benzoxazine polymers show promise as anti-biofilm agents against Candida albicans. Chitosan-based benzoxazine films also exhibit good antibacterial activity.[5]

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzoxazine derivatives is attributed to several mechanisms, often dependent on their specific chemical structures. A comprehensive understanding of these mechanisms is crucial for the rational design of more effective derivatives.

Key Mechanisms of Action:
  • Disruption of Cell Membrane Integrity: Many benzoxazine derivatives possess hydrophobic properties that facilitate their interaction with the lipid bilayer of bacterial cell membranes. This interaction can disrupt the membrane's structure and function, leading to leakage of intracellular components and ultimately cell death.[5]

  • Inhibition of Essential Enzymes: Some benzoxazine derivatives have been shown to target and inhibit essential bacterial enzymes. For example, molecular docking studies have suggested that certain 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives can bind to the active site of E. coli DNA gyrase, an enzyme crucial for DNA replication.[1]

  • Surface Interactions: The surface properties of materials derived from benzoxazines, such as polybenzoxazines, can prevent microbial adhesion and biofilm formation. This is attributed to a combination of hydrophobicity and the presence of reactive functional groups.[5]

The following diagram illustrates the proposed mechanisms of action:

antimicrobial_mechanisms cluster_derivative Benzoxazine Derivative cluster_bacterium Bacterial Cell benzoxazine Benzoxazine Derivative membrane Cell Membrane benzoxazine->membrane Hydrophobic Interaction dna_gyrase DNA Gyrase benzoxazine->dna_gyrase Inhibition cell_lysis Cell Lysis membrane->cell_lysis Disruption dna DNA dna_replication_inhibition Inhibited DNA Replication dna_gyrase->dna_replication_inhibition Blocks DNA Replication

Caption: Proposed antimicrobial mechanisms of benzoxazine derivatives.

Experimental Protocols for Antimicrobial Efficacy Testing

The following are standardized, step-by-step methodologies for evaluating the antimicrobial efficacy of benzoxazine derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay:

broth_microdilution start Start prep_compound Prepare Stock Solution of Benzoxazine Derivative start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the benzoxazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted benzoxazine derivative. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the benzoxazine derivative at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate: Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Application of Discs: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the benzoxazine derivative onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the zone of complete inhibition of microbial growth around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Structure-Activity Relationship (SAR) and Future Perspectives

The antimicrobial activity of benzoxazine derivatives is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have begun to elucidate the key structural features that govern their efficacy. These studies have highlighted the importance of factors such as the nature and position of substituents on the benzene ring, the type of amine used in the synthesis, and the overall lipophilicity of the molecule.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider array of derivatives to build more robust SAR models.

  • Mechanism of action studies: Employing advanced techniques to definitively identify the molecular targets of the most potent derivatives.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models.

  • Development of bio-based and polymeric benzoxazines: Exploring sustainable and biocompatible materials with inherent antimicrobial properties for biomedical applications.

By leveraging a multidisciplinary approach that combines synthetic chemistry, microbiology, and computational modeling, the full potential of benzoxazine derivatives as a new generation of antimicrobial agents can be realized.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1558-1562. Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.
  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2023). Polymers, 15(10), 2345. Retrieved from [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). Current Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (2023). Gels, 9(3), 244. Retrieved from [Link]

Sources

The Pivotal Role of 6-Position Substitution in Modulating the Biological Activity of Benzoxazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

Benzoxazines, a class of heterocyclic compounds featuring a fused benzene and oxazine ring, have garnered significant attention in the field of drug discovery. Their inherent structural versatility and broad spectrum of biological activities make them a "privileged scaffold" – a molecular framework that is recurrently found in potent therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted benzoxazine derivatives, with a particular focus on their anticancer and antimicrobial properties. By examining experimental data, we aim to elucidate how modifications at the 6-position of the benzoxazine ring can be strategically employed to optimize therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

The Significance of the 6-Position: A Hotspot for Modulating Bioactivity

The benzene ring of the benzoxazine nucleus offers several positions for substitution, but the 6-position has emerged as a critical determinant of biological activity. The electronic and steric properties of the substituent at this position can profoundly influence the molecule's interaction with biological targets, its pharmacokinetic profile, and its overall therapeutic potential. This guide will delve into a comparative analysis of various substituents at the 6-position, drawing upon experimental data to provide a clear understanding of their impact.

Anticancer Activity of 6-Substituted Benzoxazine Derivatives: A Comparative Analysis

Recent studies have highlighted the potent anticancer activity of 6-substituted benzoxazine derivatives against various cancer cell lines. A comparative study of benzoxazine-purine hybrids has provided valuable insights into the role of 6-position substituents in modulating cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1]

Comparative In Vitro Anticancer Activity of 6-Substituted Benzoxazine-Purine Hybrids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of 6-substituted benzoxazine-purine hybrids, providing a direct comparison of their anticancer potency.

Compound ID6-Position SubstituentMCF-7 IC50 (µM)[1]HCT-116 IC50 (µM)[1]
3-6 (7-Chloro for comparison)6.35 - 13.606.41 - 12.65
7-10 Bromo4.06 - 7.314.80 - 8.26
11-14 Methyl3.39 - 7.785.20 - 11.49
Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The data presented above reveals a clear SAR for the 6-position of the benzoxazine ring in the context of anticancer activity:

  • Superiority of 6-Substitution: The presence of a substituent at the 6-position, whether it be a moderately bulky halogen like bromine or an electron-donating methyl group, consistently leads to enhanced antiproliferative activity compared to substitution at the 7-position (with chlorine).[1]

  • Favorable Properties of Bromo and Methyl Groups: Both bromine and methyl groups at the 6-position significantly increase the cytotoxic potency against both MCF-7 and HCT-116 cell lines.[1] This suggests that a certain degree of steric bulk and/or electron-donating character at this position is beneficial for anticancer activity.

  • Potential Mechanisms: The enhanced activity of 6-substituted derivatives may be attributed to improved lipophilicity, leading to better membrane permeability and cellular uptake.[1] Furthermore, these substituents may facilitate more favorable interactions with the active sites of target enzymes or receptors within the cancer cells.

Experimental Protocols for Anticancer Evaluation

The following is a detailed, step-by-step methodology for assessing the in vitro anticancer activity of 6-substituted benzoxazine derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 6-substituted benzoxazine derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 6-substituted benzoxazine derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity of 6-Substituted Benzoxazine Derivatives: A Comparative Overview

The 6-position of the benzoxazine ring also plays a crucial role in determining the antimicrobial properties of these derivatives. Various studies have demonstrated that the introduction of specific substituents at this position can lead to potent antibacterial and antifungal agents.

Comparative In Vitro Antimicrobial Activity
6-Position SubstituentCompound SeriesTarget OrganismsActivity (MIC in µg/mL)Reference
Chloro 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazinesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicansGood activity against various pathogens
Sulfonamide Benzoxazine-6-sulfonamidesGram-positive bacteria, Gram-negative bacteria, FungiMICs of 31.25 and 62.5
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

From the available data, several SAR trends for the antimicrobial activity of 6-substituted benzoxazines can be deduced:

  • Halogenation: The presence of a chlorine atom at the 6-position has been shown to impart good antimicrobial activity against a range of bacteria and fungi.[2]

  • Sulfonamide Moiety: The introduction of a sulfonamide group at the 6-position results in compounds with low minimum inhibitory concentrations (MICs) against both bacteria and fungi, indicating potent antimicrobial activity.[3]

  • Electron-Withdrawing Groups: The efficacy of chloro and sulfonamide substituents suggests that electron-withdrawing groups at the 6-position may be favorable for antimicrobial activity. This is in contrast to the anticancer activity, where electron-donating or bulky groups appear to be more beneficial.

Experimental Protocols for Antimicrobial Evaluation

The following outlines a standard protocol for determining the minimum inhibitory concentration (MIC) of 6-substituted benzoxazine derivatives.

Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 6-substituted benzoxazine derivatives

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 6-substituted benzoxazine derivatives in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

General Synthetic Scheme for 1,3-Benzoxazine Derivatives

G Phenol Substituted Phenol Reaction Mannich Condensation Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Benzoxazine 6-Substituted Benzoxazine Derivative Reaction->Benzoxazine Cyclization

Caption: General synthesis of 1,3-benzoxazine derivatives via Mannich condensation.

Workflow for Anticancer Activity Screening

G start Start: Synthesized 6-Substituted Benzoxazine Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treatment with Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis conclusion Conclusion on Anticancer Potency sar_analysis->conclusion

Caption: Experimental workflow for evaluating the anticancer activity of benzoxazine derivatives.

Conclusion and Future Perspectives

The evidence presented in this guide strongly supports the 6-position of the benzoxazine ring as a key modulator of its biological activity. For anticancer applications, the introduction of electron-donating or moderately bulky substituents such as methyl or bromo groups at the 6-position appears to be a promising strategy for enhancing cytotoxic potency.[1] Conversely, for the development of antimicrobial agents, electron-withdrawing groups like chloro and sulfonamide at the 6-position have demonstrated significant efficacy.

This comparative analysis underscores the importance of a targeted approach to the design and synthesis of benzoxazine derivatives. By carefully selecting the substituent at the 6-position, researchers can fine-tune the biological properties of these versatile molecules to develop novel and effective therapeutic agents for a range of diseases. Future research should focus on synthesizing a broader range of 6-substituted derivatives and evaluating them in a systematic and comparative manner against a wider panel of cancer cell lines and microbial strains. Such studies will further illuminate the intricate structure-activity relationships of this privileged scaffold and pave the way for the development of next-generation benzoxazine-based therapeutics.

References

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals (Basel). 2023;16(5):734. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules. 2024;29(1):234. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorg Med Chem Lett. 2015;25(7):1556-1560. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorg Med Chem. 2018;26(23-24):6105-6114. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorg Med Chem. 2024;111:117849. [Link]

  • Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. 2015. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-oxo-benzoxazine-6-carbonitrile in Normoxic vs. Hypoxic Environments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cytotoxic effects of 3-oxo-benzoxazine-6-carbonitrile under standard (normoxic) and low-oxygen (hypoxic) conditions. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating compounds that may selectively target the challenging microenvironment of solid tumors.

Introduction: The Challenge of Tumor Hypoxia

Solid tumors frequently outgrow their blood supply, leading to regions with significantly reduced oxygen levels, a state known as hypoxia.[1] This hypoxic microenvironment is a major obstacle in cancer treatment, contributing to resistance against both chemotherapy and radiotherapy.[1][2] Cells in these regions adapt their metabolic processes, often leading to a more aggressive and metastatic cancer phenotype.[3]

This challenge has spurred the development of hypoxia-activated prodrugs (HAPs), a class of compounds that remain relatively inert in well-oxygenated, healthy tissues but are converted into potent cytotoxic agents specifically within the hypoxic zones of tumors.[4] Benzoxazines and their derivatives represent a promising class of heterocyclic compounds that have been extensively studied for their broad range of anticancer activities.[5][6][7] This guide uses 3-oxo-benzoxazine-6-carbonitrile as a representative molecule to detail a robust framework for assessing hypoxia-selective cytotoxicity, a critical step in the preclinical evaluation of novel anticancer agents.

The Scientific Rationale: Mechanism of Hypoxia-Activated Prodrugs

Hypoxia-activated prodrugs are designed with a "trigger" moiety that is susceptible to enzymatic reduction. In normoxic tissues, any reduced intermediates are rapidly re-oxidized back to the stable, non-toxic prodrug form by molecular oxygen. However, in the oxygen-deficient environment of a tumor, these intermediates have a longer lifetime, allowing for further reduction into the active, cytotoxic form of the drug.[2] This activation is often mediated by one-electron reductases, such as cytochrome P450 reductases, which are overexpressed in hypoxic cancer cells.[1][3] The resulting active drug typically induces cell death by causing DNA damage or other cytotoxic effects.[2]

The selective activation of a prodrug in hypoxic conditions minimizes systemic toxicity, thereby widening the therapeutic window—a key goal in modern oncology.

HAP_Mechanism cluster_normoxia Normoxic Condition (Normal Tissue) cluster_hypoxia Hypoxic Condition (Tumor Core) Prodrug_N Inert Prodrug Reduction_N One-Electron Reduction Prodrug_N->Reduction_N Radical_N Drug Radical Intermediate Reduction_N->Radical_N Reoxidation Rapid Re-oxidation (O₂ present) Radical_N->Reoxidation Reoxidation->Prodrug_N No Cytotoxicity Prodrug_H Inert Prodrug Reduction_H One-Electron Reduction Prodrug_H->Reduction_H Radical_H Drug Radical Intermediate Reduction_H->Radical_H Activation_H Further Reduction (O₂ absent) Radical_H->Activation_H ActiveDrug Active Cytotoxic Drug Activation_H->ActiveDrug Death DNA Damage & Cell Death ActiveDrug->Death Workflow cluster_conditions start 1. Cell Seeding attach 2. Allow Cells to Attach (24 hours, Normoxia) start->attach normoxia_treat 3a. Treat with Compound (Normoxia) attach->normoxia_treat hypoxia_treat 3b. Treat with Compound (Hypoxia) attach->hypoxia_treat incubate_normoxia 4a. Incubate 48h (21% O₂) normoxia_treat->incubate_normoxia incubate_hypoxia 4b. Incubate 48h (1% O₂) hypoxia_treat->incubate_hypoxia stain 5. Crystal Violet Staining incubate_normoxia->stain incubate_hypoxia->stain wash 6. Wash and Dry Plates stain->wash solubilize 7. Solubilize Dye wash->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Data Analysis (Calculate IC₅₀ & HCR) read->analyze

Figure 2: Experimental workflow for comparative cytotoxicity testing.

Materials:

  • HCT-116 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • 3-oxo-benzoxazine-6-carbonitrile and Doxorubicin (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 33% Acetic Acid solution

  • Standard CO₂ incubator (21% O₂, 5% CO₂)

  • Hypoxic incubator (1% O₂, 5% CO₂, 94% N₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

  • Cell Attachment: Incubate the plates for 24 hours in a standard incubator (21% O₂, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-oxo-benzoxazine-6-carbonitrile and Doxorubicin in culture medium. Include a vehicle control (DMSO) and a no-cell blank.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation:

    • Place one set of plates in the standard normoxic incubator (21% O₂).

    • Place the duplicate set of plates in the hypoxic incubator (1% O₂).

    • Incubate both sets for 48 hours.

  • Crystal Violet Staining:

    • After incubation, carefully remove the medium from all wells.

    • Gently wash the cells twice with 100 µL of PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing:

    • Remove the Crystal Violet solution.

    • Wash the plates thoroughly with water to remove excess stain.

    • Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. These values are then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

A key metric for evaluating hypoxia-selectivity is the Hypoxic Cytotoxicity Ratio (HCR) , calculated as:

HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

An HCR value significantly greater than 1 indicates selective cytotoxicity under hypoxic conditions.

Table 1: Hypothetical Cytotoxicity Data for Test Compounds on HCT-116 Cells

CompoundConditionIC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR)
3-oxo-benzoxazine-6-carbonitrile Normoxia (21% O₂)45.215.1
Hypoxia (1% O₂)3.0
Doxorubicin (Control) Normoxia (21% O₂)0.80.73
Hypoxia (1% O₂)1.1
Interpretation of Results
  • 3-oxo-benzoxazine-6-carbonitrile: The hypothetical data shows a dramatic decrease in the IC₅₀ value from 45.2 µM in normoxia to 3.0 µM in hypoxia. This yields a high HCR of 15.1, strongly suggesting that the compound functions as a potent hypoxia-activated prodrug. [8]This profile is highly desirable for targeted cancer therapy.

  • Doxorubicin: In contrast, the IC₅₀ value for Doxorubicin slightly increases under hypoxia (HCR of 0.73). This is a known phenomenon where hypoxic cells can become resistant to conventional chemotherapies, further highlighting the need for HAP development. [9] The significant difference in HCR between the benzoxazine derivative and the conventional drug validates the experimental system and underscores the potential of 3-oxo-benzoxazine-6-carbonitrile as a hypoxia-selective agent. This selectivity suggests a mechanism involving bioreductive activation, which is suppressed in the presence of oxygen. [2][10]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for comparing the cytotoxicity of 3-oxo-benzoxazine-6-carbonitrile under normoxic and hypoxic conditions. By explaining the causality behind key experimental choices—such as the preference for a hypoxic chamber over chemical mimetics and the use of the Crystal Violet assay over the MTT assay—this protocol ensures a self-validating and trustworthy evaluation. The presented methodology and data interpretation strategy are essential for identifying and advancing promising hypoxia-activated prodrug candidates that have the potential to overcome the significant clinical challenge of tumor hypoxia.

References

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. PubMed Central.[Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.[Link]

  • Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. MDPI.[Link]

  • Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology.[Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.[Link]

  • Hypoxia Activated Prodrugs: Factors Influencing Design and Development. PubMed.[Link]

  • Hypoxia-activated prodrug derivatives of anti-cancer drugs: a patent review 2006 – 2021. Taylor & Francis Online.[Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Link.[Link]

  • How can I determine cell viability under hypoxic condition? ResearchGate.[Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.[Link]

  • Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.[Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI.[Link]

  • The MTT and Crystal Violet Assays. Semantic Scholar.[Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed.[Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central.[Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed.[Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DCU Research Repository.[Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. MDPI.[Link]

  • Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne.[Link]

  • The Effect of Hypoxic and Normoxic Culturing Conditions in Different Breast Cancer 3D Model Systems. Frontiers in Bioengineering and Biotechnology.[Link]

  • Cell Culture and Hypoxic Conditions. Bio-protocol.[Link]

  • Effect of hypoxia on cell proliferation and viability. ResearchGate.[Link]

  • Effects of Hypoxia on Proliferation and apoptosis of osteosarcoma cells. in vivo.[Link]

  • Hypoxic cytotoxicity assay. Nawah Scientific.[Link]

  • Development of a Smart Portable Hypoxic Chamber with Accurate Sensing, Control and Visualization of In Vitro Cell Culture for Replication of Cancer Microenvironment. MDPI.[Link]

  • Reduction in mitochondrial oxidative stress mediates hypoxia-induced resistance to cisplatin in human transitional cell carcinoma cells. PubMed Central.[Link]

  • Study of benzo[a]phenazine 7,12-dioxide as selective hypoxic cytotoxin-scaffold. Identification of aerobic-antitumoral activity through DNA fragmentation. PubMed.[Link]

  • Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives. PubMed.[Link]

  • Selective hypoxia cytotoxins derived from N‐oxides. ResearchGate.[Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.[Link]

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the elucidation of a compound's precise mechanism of action (MoA) is a critical milestone. For researchers and drug development professionals, understanding how a molecule exerts its biological effects is paramount for optimizing its therapeutic potential and predicting potential toxicities. This guide focuses on a molecule of emerging interest, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, a compound whose specific MoA remains to be definitively characterized. Drawing from the known activities of structurally related benzoxazine derivatives, we will explore two plausible mechanistic hypotheses: inhibition of dynamin GTPase and modulation of Glycogen Synthase Kinase-3β (GSK-3β).

This document will serve as a comprehensive, in-depth technical guide, providing a comparative analysis of these potential mechanisms. We will delve into the causality behind experimental choices for MoA validation, present detailed protocols for key assays, and offer a framework for interpreting experimental data. Our approach is grounded in scientific integrity, aiming to equip researchers with the necessary tools and knowledge to systematically investigate the biological activity of this and similar novel chemical entities.

The Subject of Inquiry: 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

The benzoxazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1] The specific compound, 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile, is a synthetic molecule whose biological target and pathway modulation are not yet fully understood. The presence of the oxo group and the carbonitrile moiety suggests the potential for specific interactions with biological macromolecules. Given the absence of a defined MoA, a logical starting point for investigation is to examine the established activities of structurally analogous compounds.

Hypothesis 1: Inhibition of Dynamin GTPase

A compelling lead for a potential MoA stems from the discovery that a structurally similar compound, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-6-carboxylic acid, acts as an inhibitor of dynamin GTPase.[4][5] Dynamins are a family of large GTPases essential for membrane fission processes, most notably in clathrin-mediated endocytosis.[6] By hydrolyzing GTP, dynamin oligomerizes and constricts the neck of budding vesicles, leading to their scission from the parent membrane.[7] Inhibition of dynamin disrupts these processes, impacting a multitude of cellular functions including nutrient uptake, receptor signaling, and synaptic vesicle recycling.

Comparative Compounds: Established Dynamin Inhibitors

To contextualize the potential dynamin-inhibitory activity of our target compound, we will compare it to well-characterized dynamin inhibitors:

CompoundMechanism of ActionReported IC50
Dynasore Non-competitive inhibitor of dynamin's GTPase activity.~15 µM
Dyngo-4a™ Potent, non-competitive inhibitor of dynamin I and II.~0.38 µM
Bis-T-22 Dimeric tyrphostin derivative, potent in vitro inhibitor.[8]1.7 µM[8]
Experimental Validation of Dynamin Inhibition

1. In Vitro GTPase Activity Assay (Malachite Green Assay)

This biochemical assay directly measures the GTPase activity of purified dynamin in the presence of the test compound. The assay quantifies the amount of inorganic phosphate (Pi) released from GTP hydrolysis.[9][10]

Protocol:

  • Reagent Preparation:

    • Purified dynamin protein.

    • GTP stock solution.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4).

    • Test compound (3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile) and comparator inhibitors (e.g., Dynasore) at various concentrations.

    • Malachite green reagent.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, purified dynamin, and the test compound or comparator.

    • Initiate the reaction by adding GTP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at ~620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each reaction.

    • Plot the percentage of dynamin inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro Dynamin GTPase Assay:

Dynamin_GTPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dynamin Purified Dynamin Mix Combine Reagents in 96-well plate Dynamin->Mix GTP GTP Solution GTP->Mix Inhibitor Test Compound/ Comparator Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Add Malachite Green Reagent Incubate->Stop Read Measure Absorbance (~620 nm) Stop->Read Calculate Calculate Pi Released Read->Calculate Plot Plot Inhibition Curve & Determine IC50 Calculate->Plot

Caption: Workflow for the in vitro dynamin GTPase activity assay.

2. Cell-Based Assay: Transferrin Uptake Inhibition

This assay assesses the functional consequence of dynamin inhibition in a cellular context by measuring the uptake of fluorescently labeled transferrin, a process dependent on clathrin-mediated endocytosis.

Protocol:

  • Cell Culture:

    • Plate cells (e.g., HeLa or U2OS) in a suitable format (e.g., 96-well plate).

  • Compound Treatment:

    • Treat the cells with varying concentrations of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile or comparator inhibitors for a predetermined time.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) to the cells and incubate to allow for endocytosis.

  • Signal Quenching/Washing:

    • Remove non-internalized transferrin by washing with cold acid buffer or using a quenching agent.

  • Quantification:

    • Measure the intracellular fluorescence using a plate reader or high-content imaging system.

  • Data Analysis:

    • Normalize the fluorescence signal to a vehicle control.

    • Plot the percentage of transferrin uptake inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Hypothesis 2: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

The benzoxazine core is also found in compounds that exhibit inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[11] Dysregulation of GSK-3β is associated with various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[12][13] GSK-3β is constitutively active in resting cells and is regulated by inhibitory phosphorylation.[11]

Comparative Compounds: Established GSK-3β Inhibitors

We will benchmark the potential GSK-3β inhibitory activity against known inhibitors:

CompoundMechanism of ActionReported IC50
Tideglusib Non-ATP-competitive inhibitor.[14]Varies by assay
SB-216763 Potent, selective, and ATP-competitive inhibitor.[15]34.3 nM[15]
CHIR-99021 (Laduviglusib) Highly selective ATP-competitive inhibitor of GSK-3α/β.[15]6.7 nM (GSK-3β)[15]
Experimental Validation of GSK-3β Inhibition

1. In Vitro Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by GSK-3β.

Protocol:

  • Reagent Preparation:

    • Recombinant GSK-3β enzyme.

    • GSK-3β substrate (e.g., a synthetic peptide).

    • ATP (can be radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with an antibody-based detection method).

    • Kinase assay buffer.

    • Test compound and comparator inhibitors at various concentrations.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the kinase buffer, GSK-3β enzyme, substrate, and the test compound or comparator.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time.

    • Terminate the reaction.

  • Detection:

    • If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Alternatively, use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or other immunoassay format.

  • Data Analysis:

    • Calculate the percentage of GSK-3β inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathway of GSK-3β Regulation:

GSK3b_Pathway cluster_downstream Downstream Effects Akt Akt/PKB pGSK3b p-GSK-3β (Ser9) (Inactive) Akt->pGSK3b Phosphorylates (Inhibits) Wnt Wnt GSK3b GSK-3β (Active) Wnt->GSK3b Inhibits BetaCatenin β-catenin (Degradation) GSK3b->BetaCatenin Phosphorylates Tau Tau (Hyperphosphorylation) GSK3b->Tau Phosphorylates

Caption: Simplified signaling pathway showing the regulation and downstream targets of GSK-3β.

2. Cell-Based Assay: β-catenin Accumulation

In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm.[3]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO-K1) in a multi-well plate.

  • Compound Treatment:

    • Treat the cells with various concentrations of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile or a known GSK-3β inhibitor.

  • Cell Lysis:

    • After the treatment period, lyse the cells to release cellular proteins.

  • Quantification of β-catenin:

    • Measure the levels of β-catenin in the cell lysates using a specific ELISA kit or by Western blotting.

  • Data Analysis:

    • Normalize the β-catenin levels to the total protein concentration or a housekeeping protein.

    • Plot the fold-increase in β-catenin accumulation versus the log of the inhibitor concentration to determine the EC50 value.

Summary and Future Directions

The precise mechanism of action for 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile remains an open question. This guide has presented two plausible hypotheses, dynamin GTPase inhibition and GSK-3β inhibition, based on the activities of structurally related compounds. For each hypothesis, we have provided a framework for experimental validation, including detailed protocols for both in vitro and cell-based assays, along with established comparator compounds.

The execution of these experiments will be instrumental in confirming or refuting these hypotheses. Should the compound demonstrate activity against either target, further studies, such as kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity profiling against a panel of related enzymes, will be crucial for a comprehensive understanding of its pharmacological profile. Conversely, if neither of these hypotheses is validated, broader screening approaches, such as phenotypic screening or chemoproteomics, may be necessary to identify the molecular target of this intriguing benzoxazine derivative. The systematic approach outlined herein provides a robust starting point for the definitive characterization of the mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

References

  • Sever, S., Muhlberg, A. B., & Schmid, S. L. (1999). Dynamin:Gtp Controls the Formation of Constricted Coated Pits, the Rate Limiting Step in Clathrin-Mediated Endocytosis. Journal of Cell Biology. Available at: [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Avrahami, L., & Eldar-Finkelman, H. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Pharmacology & Translational Science. Available at: [Link]

  • Bhat, R. V., et al. (2006). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and Drug Development Technologies. Available at: [Link]

  • Ramachandran, R., et al. (2009). Real-time detection reveals that effectors couple dynamin's GTP-dependent conformational changes to the membrane. The EMBO Journal. Available at: [Link]

  • McCluskey, A., et al. (2025). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][2][3]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem. Available at: [Link]

  • McCluskey, A., et al. (2025). Substituted Benzylidene‐3‐Oxo‐3,4‐Dihydro‐2H‐Benzo[b][2][3]thiazine‐6‐Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ResearchGate. Available at: [Link]

  • Hinshaw, J. E. (2000). Dynamin and its Role in Membrane Fission. Annual Review of Cell and Developmental Biology. Available at: [Link]

  • Marks, B., et al. (2001). GTPase activity of dynamin and resulting conformation change are essential for endocytosis. Nature. Available at: [Link]

  • Rowley, M., et al. (2004). 3,4-Dihydro-2H-benzo[2][3]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ter-Avetisyan, G., et al. (2017). A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. Scientific Reports. Available at: [Link]

  • Leonard, M., et al. (2005). Robust Colorimetric Assays for Dynamin's Basal and Stimulated GTPase Activities. Methods in Enzymology. Available at: [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. Available at: [Link]

  • Sharaf El-Din, M. K., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • Quan, A., & Robinson, P. J. (2017). Uncoupling of dynamin polymerization and GTPase activity revealed by the conformation-specific nanobody dynab. eLife. Available at: [Link]

  • McCubrey, J. A., et al. (2023). Clinical trials of GSK3β inhibitors for treatment of cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Macgregor, K. A., et al. (2014). Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Robertson, M. J., et al. (2017). Prodrugs of the Archetypal Dynamin Inhibitor Bis‐T‐22. ChemMedChem. Available at: [Link]

  • De Luca, L., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. Molecules. Available at: [Link]

  • News-Medical.Net. (2019). Endocytosis and Dynamin Inhibitors. News-Medical.Net. Available at: [Link]

  • Lin, M. H., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS Chemical Neuroscience. Available at: [Link]

  • Beurel, E., Grieco, S. F., & Jope, R. S. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics. Available at: [Link]

  • Lo, H. P., et al. (2023). Dynamin2 functions as an accessory protein to reduce the rate of caveola internalization. Journal of Cell Biology. Available at: [Link]

  • Patsnap Synapse. (2025). What GSK-3 inhibitors are in clinical trials currently?. Patsnap.com. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-oxo-benzoxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 3-oxo-benzoxazine-6-carbonitrile, a heterocyclic compound of increasing interest in pharmaceutical research. The following content is designed to offer a comprehensive framework for method development, validation, and cross-validation, ensuring data integrity and regulatory compliance.

The Critical Role of Analytical Method Validation

In the landscape of drug discovery and development, the reliability of analytical data is paramount. For a molecule like 3-oxo-benzoxazine-6-carbonitrile, which possesses a unique combination of a benzoxazinone core and a nitrile functional group, robust and validated analytical methods are essential for accurate quantification, impurity profiling, and stability testing. The cross-validation of different analytical techniques provides a high degree of assurance in the consistency and reliability of results, a cornerstone of regulatory submissions to bodies such as the FDA and EMA.[1][2][3][4][5]

This guide will explore the application and cross-validation of several key analytical techniques for 3-oxo-benzoxazine-6-carbonitrile, providing both theoretical grounding and practical, step-by-step protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC remains a fundamental technique in pharmaceutical quality control due to its robustness and versatility. For 3-oxo-benzoxazine-6-carbonitrile, a reversed-phase HPLC method is the logical starting point, given the molecule's aromaticity and moderate polarity.

Causality Behind Experimental Choices for HPLC

The selection of a C18 stationary phase is based on its hydrophobicity, which will provide good retention for the aromatic benzoxazine core. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. The addition of a small amount of formic acid to the mobile phase is intended to protonate any residual silanols on the stationary phase, thereby improving peak shape and reducing tailing. A UV detector is chosen due to the presence of a chromophore in the benzoxazinone structure.

Experimental Protocol: HPLC Method for 3-oxo-benzoxazine-6-carbonitrile
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 30% B to 70% B

    • 15-20 min: 70% B to 90% B

    • 20-22 min: 90% B to 30% B

    • 22-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Efficiency

UPLC offers significant advantages over traditional HPLC, including shorter run times, higher resolution, and reduced solvent consumption, all stemming from the use of sub-2 µm particle size columns.[6]

Causality Behind Experimental Choices for UPLC

The transition from HPLC to UPLC necessitates a method that leverages the strengths of the latter. A shorter column with smaller particles is selected to achieve high-efficiency separations. The flow rate is proportionally increased to maintain optimal linear velocity, and the gradient is shortened to reduce analysis time. The smaller injection volume is appropriate for the smaller column dimensions.

Experimental Protocol: UPLC Method for 3-oxo-benzoxazine-6-carbonitrile
  • Instrumentation: UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B to 80% B

    • 5-6 min: 80% B to 20% B

    • 6-7 min: 20% B (equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA, 200-400 nm, with extraction at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Enhanced Sensitivity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive analytical tool. This is particularly useful for impurity identification and quantification at trace levels.[7][8][9][10]

Causality Behind Experimental Choices for LC-MS

A UPLC system is coupled to a mass spectrometer to take advantage of the high-resolution separation. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like 3-oxo-benzoxazine-6-carbonitrile. Positive ion mode is selected as the nitrogen atom in the benzoxazine ring can be readily protonated.

Experimental Protocol: LC-MS Method for 3-oxo-benzoxazine-6-carbonitrile
  • LC System: UPLC system as described above.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode (m/z 50-1000) and targeted MS/MS for impurity characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Residual Solvents

While 3-oxo-benzoxazine-6-carbonitrile itself is not sufficiently volatile for direct GC analysis, GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, as well as for residual solvent analysis.[11][12][13]

Causality Behind Experimental Choices for GC-MS

A non-polar capillary column is chosen for general-purpose screening of a wide range of potential volatile impurities. A temperature gradient program is used to ensure the elution of compounds with varying boiling points. Electron ionization (EI) is a standard, robust ionization technique that provides reproducible fragmentation patterns for library matching.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) and inject. For residual solvent analysis, headspace GC-MS would be the preferred technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of 3-oxo-benzoxazine-6-carbonitrile and the characterization of its impurities. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[14][15][16][17]

Causality Behind Experimental Choices for NMR

Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for many organic compounds, including those with moderate polarity. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field NMR spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

Experimental Protocol: NMR Characterization
  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆ containing 0.03% TMS.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals would include aromatic protons, and potentially signals corresponding to the methylene group in the oxazine ring if present in a tautomeric form.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would include those for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

Cross-Validation of Analytical Methods: Ensuring Consistency and Reliability

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent for a given purpose.[5][18][19] This is a critical step when transferring a method between laboratories or when replacing an older method with a newer, more efficient one (e.g., HPLC to UPLC).

Workflow for Cross-Validation of HPLC and UPLC Methods

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria define_protocol->set_acceptance analyze_samples_hplc Analyze Samples by Validated HPLC Method set_acceptance->analyze_samples_hplc analyze_samples_uplc Analyze the Same Samples by UPLC Method analyze_samples_hplc->analyze_samples_uplc compare_data Compare Data Sets analyze_samples_uplc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance document_results Document Results in a Validation Report evaluate_acceptance->document_results

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of the described analytical methods for 3-oxo-benzoxazine-6-carbonitrile.

Parameter HPLC UPLC LC-MS GC-MS NMR
Primary Application Quantification, PurityQuantification, PurityIdentification, QuantificationVolatile ImpuritiesStructural Elucidation
Selectivity GoodExcellentExcellentExcellentExcellent
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mL<1 ng/mL~1-10 ng/mLmg range
Analysis Time 20-30 min5-10 min5-15 min20-40 min5-60 min
Solvent Consumption HighLowLowLowLow
Quantitative Accuracy ExcellentExcellentExcellentGoodGood (with internal std)
Quantitative Precision ExcellentExcellentExcellentGoodGood (with internal std)
Cost per Sample LowModerateHighModerateHigh

Conclusion

The selection of an appropriate analytical method for 3-oxo-benzoxazine-6-carbonitrile depends on the specific requirements of the analysis, whether it be routine quality control, impurity profiling, or structural confirmation. This guide has provided a framework for the development, validation, and cross-validation of several key analytical techniques. By adhering to the principles outlined herein and the guidelines set forth by regulatory bodies, researchers can ensure the generation of high-quality, reliable data throughout the drug development lifecycle.

References

  • BioPharm International. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • PubMed. (2006, February 22). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2018, April 6). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • YouTube. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines – examples. Retrieved from [Link]

  • PubMed. (2011, February 9). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Retrieved from [Link]

  • PubMed Central. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

  • ACS Publications. (2023, July 3). Construction of Benzoxazinones from Anilines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives [adapted from Cambier et.... Retrieved from [Link]

  • PubMed Central. (2025, April 30). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Retrieved from [Link]

  • PubMed. (2020, March). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ScienceDirect. (2022, March 15). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Retrieved from [Link]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • ScienceDirect. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • PubMed. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved from [Link]

  • MDPI. (n.d.). Stability Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • Aidic. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from [Link]

  • PubMed. (1995, April). Cross-validation of bioanalytical methods between laboratories. Retrieved from [Link]

  • RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Frontiers. (n.d.). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Validation: An Updated Review. Retrieved from [Link]an-updated-review-2o3x2z1l1k)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (CAS No. 134997-74-3), ensuring the safety of laboratory personnel and the protection of our environment. While the toxicological properties of this specific compound have not been fully investigated, its structural motifs—a benzoxazine core and a nitrile group—necessitate a cautious and informed approach to its disposal.[1]

Foundational Principles of Chemical Waste Management

Before delving into the specifics of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, it is paramount to understand the universally accepted principles of laboratory waste management. These tenets, underscored by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), form the bedrock of a safe and compliant disposal strategy.

  • Waste Minimization : The most effective disposal method is to not generate waste in the first place. This can be achieved by carefully planning experiments to use the minimum amount of material necessary and by not ordering excess quantities.

  • Hazard Identification : A thorough understanding of the potential hazards associated with a chemical is crucial. For our target compound, while a comprehensive toxicological profile is unavailable, it is known to be an irritant and may be harmful if ingested or inhaled.[1]

  • Segregation : Never mix different waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions. A dedicated and clearly labeled waste container for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is essential.

  • Labeling and Containment : All waste containers must be clearly and accurately labeled with their contents and associated hazards. Containers should be in good condition, compatible with the chemical, and kept securely closed when not in use.

Hazard Assessment of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

A comprehensive Safety Data Sheet (SDS) is the primary source of hazard information. For 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, the available data indicates the following:

PropertyInformationSource
Physical State Solid[3]
Known Hazards Irritant to mucous membranes and upper respiratory tract. May be harmful by ingestion and inhalation.[1]
Toxicological Data Not fully investigated.[1]
Stability Stable under normal conditions. Emits toxic fumes under fire conditions.[1]
Incompatibilities Strong oxidizing agents.General Chemical Knowledge

The presence of the nitrile group (-CN) warrants particular caution. Organic nitriles can be toxic and may release hydrogen cyanide gas upon decomposition or reaction with strong acids or bases. Therefore, segregation from acidic and basic waste streams is critical.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the disposal of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat and closed-toe shoes.

  • Respiratory Protection : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

Waste Segregation and Container Selection

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregationcluster_0Waste Generation Pointcluster_1Waste Characterizationcluster_2Disposal PathwayStart3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile WasteIsSolidIs the waste solid?Start->IsSolidIsContaminatedIs it contaminated labware?IsSolid->IsContaminatedNo (e.g., solution)SolidWasteSolid Organic Waste Container(Non-Halogenated)IsSolid->SolidWasteYesSharpsContainerChemically Contaminated Sharps ContainerIsContaminated->SharpsContainerYes (e.g., pipette tips, glassware)LiquidWasteLiquid Organic Waste Container(Non-Halogenated, Nitrile-Containing)IsContaminated->LiquidWasteNo

Caption: Decision workflow for segregating waste containing 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

  • Solid Waste : Place pure compound, residues, and contaminated disposable labware (e.g., weighing paper, gloves) into a designated, clearly labeled "Solid Organic Waste" container. This container should be made of a material compatible with organic solids (e.g., a polyethylene drum).

  • Liquid Waste : If the compound is in solution, it should be disposed of in a "Liquid Organic Waste" container. Ensure this container is designated for non-halogenated organic solvents. Do not mix with aqueous, acidic, or basic waste streams.

  • Contaminated Sharps : Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a puncture-resistant, chemically-compatible sharps container that is clearly labeled as containing chemical waste.

Labeling and Storage

Proper labeling is a critical component of safe waste management. The waste container for 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile"

  • The CAS Number: "134997-74-3"

  • The primary hazards: "Irritant, Harmful"

  • The date the waste was first added to the container.

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : Determine the extent of the spill and whether it is safe to clean up with the available resources. For large or unknown spills, contact your institution's emergency response team.

  • Containment and Cleanup : For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the collected material in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material and place it in the hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., acetone, ethanol) and then with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your supervisor and your institution's EHS department, following their specific reporting protocols.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste minimization, thorough hazard assessment, and meticulous segregation and labeling, researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to the entire lifecycle of a chemical, from its creation to its final disposition, is a hallmark of scientific integrity and excellence.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Arctom Scientific. (n.d.). 3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of Oldenburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.